Product packaging for 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL(Cat. No.:CAS No. 539-55-9)

5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL

Cat. No.: B3271039
CAS No.: 539-55-9
M. Wt: 192.3 g/mol
InChI Key: HLQRLRSXHPJCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL is a useful research compound. Its molecular formula is C8H16OS2 and its molecular weight is 192.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16OS2 B3271039 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL CAS No. 539-55-9

Properties

IUPAC Name

5-(dithiolan-3-yl)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16OS2/c9-6-3-1-2-4-8-5-7-10-11-8/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQRLRSXHPJCLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459400
Record name 1,2-Dithiolane-3-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

539-55-9
Record name 1,2-Dithiolane-3-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 5-(1,2-dithiolan-3-yl)pentan-1-ol: Core Properties and Scientific Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1,2-dithiolan-3-yl)pentan-1-ol is an organosulfur compound featuring a reactive 1,2-dithiolane ring and a terminal primary alcohol. As the direct alcohol analog of the well-researched antioxidant, α-lipoic acid (ALA), this molecule holds significant interest for its potential biological activities, particularly in areas of oxidative stress and cellular signaling. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, methods for its synthesis and characterization, and the biological context inherited from its parent compound, ALA. Due to the limited availability of direct experimental data for this compound, this document leverages data from α-lipoic acid to provide a robust comparative framework.

Core Chemical and Physical Properties

This compound is structurally characterized by a five-carbon pentanol backbone, with a 1,2-dithiolane ring attached at the C5 position. This cyclic disulfide is the key functional group, conferring the molecule with its distinct redox properties.[1][2] The terminal hydroxyl group increases its polarity compared to some other lipoic acid derivatives.[1]

Data Presentation: Physicochemical Properties

Quantitative data for this compound is sparse in the literature. The following tables summarize its known properties and provide a comparison with its extensively studied carboxylic acid precursor, α-lipoic acid.

Table 1: Core Properties of this compound

PropertyValueSource
CAS Number 539-55-9[2]
Molecular Formula C₈H₁₆OS₂[2]
Molecular Weight 192.34 g/mol [2]
Boiling Point 301.3 ± 11.0 °C (Predicted)
Density 1.116 g/cm³ (Predicted)
InChI Key HLQRLRSXHPJCLX-UHFFFAOYSA-N[2]

Table 2: Comparative Properties of this compound and α-Lipoic Acid

PropertyThis compoundα-Lipoic Acid
CAS Number 539-55-91077-28-7[3]
Molecular Formula C₈H₁₆OS₂C₈H₁₄O₂S₂[3]
Molecular Weight 192.34 g/mol 206.33 g/mol [3]
Functional Group Primary Alcohol (-CH₂OH)Carboxylic Acid (-COOH)
Melting Point Data not available59-62 °C[3]
Boiling Point 301.3 ± 11.0 °C (Predicted)150 °C at 0.1 hPa[3]

Experimental Protocols

Synthesis of this compound via Reduction of α-Lipoic Acid

The most direct synthetic route to this compound is the reduction of the carboxylic acid group of α-lipoic acid.[2] Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[4][5][6]

Materials:

  • α-Lipoic acid (Thioctic acid)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet is charged with a suspension of LiAlH₄ (1.2 to 1.5 molar equivalents) in anhydrous THF under an inert atmosphere. The suspension is cooled to 0 °C in an ice bath.[7]

  • Addition of α-Lipoic Acid: α-Lipoic acid is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding ethyl acetate dropwise to consume excess LiAlH₄. This is followed by the sequential, dropwise addition of water and then 1 M HCl to dissolve the aluminum salts. Caution: This process is highly exothermic and generates hydrogen gas.[4]

  • Extraction: The resulting mixture is transferred to a separatory funnel and extracted three times with diethyl ether or ethyl acetate.

  • Washing: The combined organic layers are washed sequentially with water and then brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel.

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the alcohol group and the overall carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[1]

Example Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Solution Preparation: Prepare a stock solution of the test compound in methanol. Prepare a series of dilutions to obtain a range of concentrations. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Assay: In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add an equal volume of the test compound solution (or methanol as a control).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations: Workflows and Signaling Pathways

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization & Analysis ALA α-Lipoic Acid Reaction Reduction with LiAlH₄ in Anhydrous THF ALA->Reaction Quench Quenching (Ethyl Acetate, H₂O, HCl) Reaction->Quench Extract Solvent Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product This compound Purify->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS HPLC HPLC Purity Product->HPLC BioAssay Biological Assays (e.g., Antioxidant) Product->BioAssay

Caption: Synthesis and characterization workflow.

Signaling Pathways of the Parent Compound, α-Lipoic Acid

The biological effects of α-lipoic acid are mediated through the modulation of key cellular signaling pathways. It is plausible that this compound interacts with similar pathways due to its structural similarity.

1. Nrf2 Antioxidant Response Pathway

α-Lipoic acid can induce the expression of antioxidant enzymes by activating the Nrf2 pathway.

Nrf2_Pathway ALA α-Lipoic Acid Keap1 Keap1 ALA->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE binds & activates AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes promotes transcription

Caption: Nrf2 antioxidant response pathway.

2. NF-κB Inflammatory Pathway

α-Lipoic acid has been shown to inhibit the pro-inflammatory NF-κB pathway.

NFkB_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex InflammatoryStimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases ProInflammatoryGenes Pro-Inflammatory Genes (e.g., COX-2, iNOS) NFkB->ProInflammatoryGenes promotes transcription ALA α-Lipoic Acid ALA->IKK inhibits

Caption: NF-κB inflammatory signaling pathway.

Conclusion and Future Directions

This compound is a compound of significant scientific interest due to its structural relationship with α-lipoic acid. While its synthesis is straightforward, there is a notable lack of published experimental data regarding its specific physical properties and biological activity. Future research should focus on a full physicochemical characterization and a direct comparative analysis of its antioxidant and cell-signaling effects relative to α-lipoic acid. Such studies will be crucial for determining if the modification of the carboxyl group to a primary alcohol alters its bioavailability, cellular uptake, or therapeutic potential, thereby guiding its future development in research and medicine.

References

An In-Depth Technical Guide to 5-(1,2-dithiolan-3-yl)pentan-1-ol: Chemical Structure, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(1,2-dithiolan-3-yl)pentan-1-ol, a derivative of the well-known antioxidant, α-lipoic acid. This document details the chemical structure, analytical characterization, and synthetic methodologies for this compound. A significant focus is placed on its potential biological activities, drawing parallels with its parent compound and exploring its role in antioxidant signaling pathways. This guide is intended to be a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound, with the CAS number 539-55-9, is a fascinating molecule that combines the key features of a primary alcohol with the unique redox-active 1,2-dithiolane ring.[1][2] The structural similarity to α-lipoic acid, where the carboxylic acid is replaced by a hydroxyl group, is a critical aspect of its chemical and biological profile.[1][2]

The defining feature of this molecule is the strained five-membered dithiolane ring containing a disulfide bond. This strained ring system is susceptible to reduction, which is the basis for its potent antioxidant properties.[1] The pentanol side chain provides a flexible spacer and a site for potential further chemical modifications.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₁₆OS₂[2]
Molecular Weight 192.34 g/mol [2]
CAS Number 539-55-9[1][2]
Appearance Predicted to be an oil or low-melting solidGeneral Chemical Knowledge
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethaneGeneral Chemical Knowledge

Synthesis of this compound

The most direct and common synthetic route to this compound is the reduction of its corresponding carboxylic acid, α-lipoic acid, or its esters.[1][2] This transformation can be efficiently achieved using common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of α-Lipoic Acid using Sodium Borohydride

This protocol is adapted from general procedures for the reduction of carboxylic acids and esters.

Materials:

  • α-Lipoic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve α-lipoic acid (1 equivalent) in a mixture of methanol and THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2-4 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1 M HCl until the pH is acidic and gas evolution ceases.

  • Remove the organic solvents using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with deionized water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow Start α-Lipoic Acid Step1 Dissolve in MeOH/THF Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add NaBH4 Step2->Step3 Step4 Stir at RT Step3->Step4 Step5 Quench with HCl Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Purify by Chromatography Step6->Step7 End This compound Step7->End

Synthesis Workflow Diagram

Analytical Characterization

A thorough analytical characterization is crucial for confirming the identity and purity of this compound. The following tables summarize the predicted and experimental data for the target molecule and its precursor, α-lipoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H NMR Spectral Data

CompoundProton AssignmentPredicted/Experimental Chemical Shift (ppm)Multiplicity
This compound H on C1 (CH₂ OH)~3.6Triplet
H on C5 (C H-S)~3.1-3.2Multiplet
Other CH₂ protons1.4-2.5Multiplets
α-Lipoic Acid H on C5 (C H-S)3.58Multiplet
H on C2 (CH₂ COOH)2.38Triplet
Other CH₂ protons1.4-1.9Multiplets

Table 3: ¹³C NMR Spectral Data

CompoundCarbon AssignmentPredicted/Experimental Chemical Shift (ppm)
This compound C1 (C H₂OH)~62
C5 (C H-S)~56
Dithiolane Carbons~38-40
Other CH₂ Carbons~25-33
α-Lipoic Acid C1 (C OOH)180.3
C5 (C H-S)56.4
Dithiolane Carbons38.5, 40.2
Other CH₂ Carbons24.6, 28.9, 34.5
Vibrational Spectroscopy (IR)

Table 4: Characteristic Infrared (IR) Absorption Frequencies

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)
This compound O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (alkane)2850-3000
C-O stretch (alcohol)1050-1150
S-S stretch~500 (weak)
α-Lipoic Acid O-H stretch (carboxylic acid)2500-3300 (very broad)
C=O stretch (carboxylic acid)1700-1725
C-H stretch (alkane)2850-3000
Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data

CompoundTechniqueIon TypeExpected m/z
This compound ESI-TOF[M+H]⁺193.0821
ESI-TOF[M+Na]⁺215.0640
GC-MS (EI)[M]⁺192
GC-MS (EI)Major FragmentsLoss of H₂O, cleavage of pentanol chain, dithiolane ring opening
α-Lipoic Acid ESI-MS[M-H]⁻205.03
GC-MS (EI)[M]⁺206

Biological Activity and Signaling Pathways

The biological activity of this compound is presumed to be closely related to that of α-lipoic acid, primarily revolving around its antioxidant properties.[1][2] The dithiolane ring can be reduced to the corresponding dithiol, dihydrolipoic acid, which is a potent scavenger of reactive oxygen species (ROS).[1]

Beyond direct ROS scavenging, α-lipoic acid is known to modulate cellular signaling pathways involved in the endogenous antioxidant response. A key pathway is the Keap1-Nrf2 signaling cascade.

G cluster_pathway Keap1-Nrf2 Antioxidant Response Pathway cluster_nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation Lipoic_Alcohol This compound Lipoic_Alcohol->Keap1_Nrf2 promotes dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus ARE Antioxidant Response Element (ARE) Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, GST) ARE->Antioxidant_Genes Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection

Keap1-Nrf2 Signaling Pathway

Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or molecules like α-lipoic acid and its derivatives, Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in an enhanced cellular defense against oxidative damage. It is highly probable that this compound exerts its biological effects through a similar mechanism.

Conclusion

This compound is a structurally and functionally significant derivative of α-lipoic acid. Its synthesis is straightforward, and its analytical profile can be readily characterized using standard spectroscopic and chromatographic techniques. The presence of the redox-active dithiolane ring suggests potent antioxidant activity, likely mediated through direct radical scavenging and the modulation of key cellular antioxidant pathways such as the Keap1-Nrf2 system. This technical guide provides a foundational resource for further investigation into the therapeutic potential of this promising molecule. Future research should focus on obtaining experimental validation of its analytical data and exploring its efficacy in various models of oxidative stress-related diseases.

References

Synthesis of 5-(1,2-dithiolan-3-yl)pentan-1-ol from α-Lipoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-(1,2-dithiolan-3-yl)pentan-1-ol, a derivative of the naturally occurring antioxidant α-lipoic acid. The primary and most direct synthetic route involves the reduction of the carboxylic acid moiety of α-lipoic acid to a primary alcohol. This transformation is a fundamental process in organic chemistry and is crucial for the development of novel derivatives with potential therapeutic applications.

Core Synthesis Pathway: Reduction of α-Lipoic Acid

The conversion of α-lipoic acid to this compound is achieved through the reduction of its carboxylic acid functional group.[1] This reaction requires a potent reducing agent capable of converting a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a commonly employed and effective reagent for this purpose.[2][3][4][5] Milder reducing agents, such as sodium borohydride (NaBH₄), are generally insufficient to reduce carboxylic acids.

The reaction proceeds by the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the carboxylic acid. A subsequent series of steps involving coordination to the aluminum species and further hydride transfers ultimately leads to the formation of the primary alcohol after an aqueous workup. Care must be taken during the reaction and workup, as LiAlH₄ reacts violently with water and other protic solvents.[2][3]

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from α-lipoic acid using lithium aluminum hydride.

Materials:

  • α-Lipoic acid (5-(1,2-dithiolan-3-yl)pentanoic acid)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% Sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen gas (N₂)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled. The entire apparatus is thoroughly dried and flushed with nitrogen gas to ensure anhydrous conditions.

  • Reagent Preparation: A suspension of an excess of lithium aluminum hydride (typically 1.5 to 2.0 molar equivalents) in anhydrous diethyl ether or THF is prepared in the reaction flask under a nitrogen atmosphere. The suspension is cooled to 0 °C using an ice bath.

  • Addition of α-Lipoic Acid: A solution of α-lipoic acid in anhydrous diethyl ether or THF is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel. The rate of addition is controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction mixture is cooled to 0 °C, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water and then a 10% sulfuric acid solution.[2] Alternatively, a saturated aqueous solution of sodium sulfate can be added dropwise to decompose the excess reagent.[2]

  • Workup: The resulting mixture is filtered to remove the aluminum salts. The organic layer is separated, and the aqueous layer is extracted several times with diethyl ether.[2]

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the final product.

Propertyα-Lipoic AcidThis compound
Molecular Formula C₈H₁₄O₂S₂C₈H₁₆OS₂
Molar Mass 206.33 g/mol [6][7]192.34 g/mol [1]
CAS Number 1077-28-7[6][7][8]539-55-9[1]
Appearance Yellow crystalline solid-
Melting Point 60-62 °C[7]-
Boiling Point 160-165 °C[7]-

Note: Specific yield and spectroscopic data for the product were not available in the searched literature.

Visualizations

Logical Workflow of the Synthesis

G Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dry Apparatus B Prepare LiAlH4 Suspension A->B D Slow Addition of Lipoic Acid Solution B->D C Dissolve Lipoic Acid C->D E Reaction at Room Temp/Reflux D->E F Monitor by TLC E->F G Quench Excess LiAlH4 F->G H Aqueous Workup & Extraction G->H I Dry & Concentrate H->I J Purify Product I->J G Chemical Transformation reactant α-Lipoic Acid (5-(1,2-dithiolan-3-yl)pentanoic acid) product This compound reactant->product 1. LiAlH4, Anhydrous Ether/THF 2. H2O workup

References

Spectroscopic Data for 5-(1,2-dithiolan-3-yl)pentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(1,2-dithiolan-3-yl)pentan-1-ol. The information presented herein is essential for the structural elucidation, characterization, and quality control of this molecule in research and development settings. This document includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for acquiring such data, and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the analysis of its structural fragments: a pentan-1-ol chain and a 1,2-dithiolane ring.

Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~3.64t2HH-1
~3.55m1HH-5
~3.20m1HH-a (dithiolane)
~3.12m1HH-a' (dithiolane)
~2.45m1HH-b (dithiolane)
~1.90m1HH-b' (dithiolane)
~1.45-1.70m4HH-2, H-4
~1.30-1.40m2HH-3
~2.0-3.0br s1H-OH

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon Atom Assignment
~62.9C-1
~56.5C-5
~40.3C-a (dithiolane)
~38.5C-b (dithiolane)
~34.7C-4
~32.5C-2
~25.6C-3

Predicted in CDCl₃ at 100 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3600-3200Strong, BroadO-H stretch (alcohol)
2925-2855StrongC-H stretch (aliphatic)
1465MediumC-H bend (methylene)
1050Medium to StrongC-O stretch (primary alcohol)
550-450WeakS-S stretch (dithiolane)

Predicted for a neat liquid film.

Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
192Moderate[M]⁺ (Molecular Ion)
174Low[M - H₂O]⁺
159Low[M - SH]⁺
129Moderate[M - C₅H₁₁]⁺
105High[C₃H₅S₂]⁺ (dithiolane fragment)
71Moderate[C₅H₁₁]⁺ (pentyl fragment)
41High[C₃H₅]⁺

Predicted for Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Spectral Width: -2 to 12 ppm.

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise).

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Spectral Width: 0 to 220 ppm.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Processing: Apply a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

  • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

  • Place one to two drops of liquid this compound onto the surface of one salt plate.

  • Carefully place the second salt plate on top, creating a thin liquid film between the plates.

  • Mount the salt plates in the sample holder of the FT-IR spectrometer.

Data Acquisition:

  • Mode: Transmittance.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Procedure:

    • Collect a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.[1][2][3][4]

Sample Introduction:

  • Direct Infusion or GC Inlet: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis. Given the expected volatility of the compound, a GC inlet is suitable.

EI-MS Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[1][2]

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1-2 scans/second.

Procedure:

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol).

  • Introduce the sample into the ion source.

  • Acquire the mass spectrum. The data system will display the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic analyses.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

NMR_Workflow A Weigh Sample (5-10 mg) B Dissolve in CDCl₃ with TMS A->B C Transfer to NMR Tube B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Process and Analyze Data D->F E->F

Caption: Detailed workflow for NMR sample preparation and data acquisition.

MS_Fragmentation_Pathway M Molecular Ion [M]⁺ m/z 192 F1 Loss of H₂O [M - 18]⁺ m/z 174 M->F1 - H₂O F2 Loss of Pentyl Radical [M - 71]⁺ m/z 121 M->F2 - •C₅H₁₁ F3 Dithiolane Fragment [C₃H₅S₂]⁺ m/z 105 M->F3 F4 Pentyl Cation [C₅H₁₁]⁺ m/z 71 M->F4

Caption: Simplified proposed fragmentation pathway in EI-MS.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of 5-(1,2-dithiolan-3-yl)pentan-1-ol

Abstract

This compound, the alcohol derivative of the potent antioxidant alpha-lipoic acid (ALA), is a compound of increasing interest for its potential therapeutic applications. Its efficacy and formulation development are intrinsically linked to its physicochemical properties, primarily its solubility in various solvent systems and its stability under different environmental conditions. This technical guide provides a comprehensive overview of the known and extrapolated solubility and stability characteristics of this compound, drawing upon extensive data from its parent compound, alpha-lipoic acid. This document outlines detailed experimental protocols for the systematic evaluation of these properties and employs visualizations to clarify complex pathways and workflows.

Introduction to this compound

This compound shares the characteristic 1,2-dithiolane ring with alpha-lipoic acid, which is the cornerstone of its redox activity.[1] This cyclic disulfide is susceptible to reduction to its open-chain dithiol form, analogous to the conversion of ALA to dihydrolipoic acid (DHLA).[2][3] The primary structural difference is the substitution of the carboxylic acid group in ALA with a primary alcohol group. This modification is expected to increase the molecule's polarity, thereby influencing its solubility profile.[1] The pentanol moiety provides a flexible spacer connecting the reactive dithiolane ring to the polar hydroxyl group.[1]

Solubility Profile

Table 1: Solubility Data of Alpha-Lipoic Acid (as a proxy)

SolventSolubility (at ambient temperature)Reference
Ethanol~50 mg/mL[4]
DMSO~30 mg/mL[2][5]
Dimethylformamide~30 mg/mL[2][5]
MethanolSoluble[4][6]
ChloroformSoluble[4]
Diethyl EtherSoluble[4]
WaterSparingly soluble[6]
Propylene GlycolSparingly soluble[6]
Ethanol:PBS (pH 7.2) (1:8)~0.25 mg/mL[2][5]

Stability Characteristics

The stability of this compound is primarily dictated by the integrity of the 1,2-dithiolane ring. Similar to ALA, this compound is susceptible to degradation under the influence of heat and light.[7] The disulfide bond can undergo cleavage upon photoirradiation, leading to the formation of the corresponding dithiol.[7] Furthermore, the dithiolane ring is prone to oxidation with prolonged exposure to air and moisture.[8] The reduced form is expected to be highly susceptible to oxidation, readily converting back to the cyclic disulfide form.[9]

Table 2: Stability Profile of Alpha-Lipoic Acid and Related Compounds

ConditionObservationCompoundReference
Storage at -20°C (solid)Stable for at least two yearsAlpha-Lipoic Acid[2]
Aqueous SolutionNot recommended for storage > 1 dayAlpha-Lipoic Acid[5]
Light ExposureDegradation via rupture of the disulfide bondAlpha-Lipoic Acid[7]
Heat (40°C)Half-life of 14 days in soy phosphatidylcholine liposomesLipoyl glycerides[9]
Air and MoistureTendency to darken due to oxidation5-(dithiolan-3-yl)pentanamide[8]
4°CConversion to oxidized form with a half-life of 14 daysDihydrolipoyl glycerides[9]
40°CConversion to oxidized form with a half-life of 1 dayDihydrolipoyl glycerides[9]
Redox Chemistry

The key chemical transformation related to the stability of this compound is the reversible reduction of the 1,2-dithiolane ring to its corresponding dithiol. This process is central to its antioxidant activity.

Redox_Pathway oxidized This compound (Oxidized Form) reduced 5,7-dimercaptoheptan-1-ol (Reduced Dithiol Form) oxidized->reduced Reduction (+2H+, +2e-) reduced->oxidized Oxidation (-2H+, -2e-)

Caption: Redox cycle of this compound.

Experimental Protocols

The following sections detail standardized methodologies for the determination of the solubility and stability of this compound.

Solubility Determination

A common method for determining solubility is the shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification A Add excess compound to solvent B Equilibrate at constant temperature (e.g., 24 hours with agitation) A->B C Centrifuge to separate undissolved solid B->C D Collect supernatant C->D E Filter supernatant (e.g., 0.22 µm filter) D->E F Dilute sample with mobile phase E->F G Inject into HPLC system F->G I Determine concentration from peak area G->I Peak Area Data H Generate calibration curve with standards H->I

Caption: Workflow for solubility determination by HPLC.

Methodology:

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a different solvent of interest.

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspensions are centrifuged at high speed to pellet the undissolved solid.

  • Sample Collection and Preparation: A precise volume of the supernatant is carefully removed, filtered through a chemically inert filter (e.g., 0.22 µm PTFE), and diluted with the HPLC mobile phase.

  • HPLC Analysis: The diluted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The concentration is determined by comparing the peak area of the analyte to a standard calibration curve.

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation products and pathways.

Stability_Study_Workflow cluster_conditions Forced Degradation Conditions A Prepare stock solution of compound B Acidic (e.g., 0.1M HCl) A->B C Basic (e.g., 0.1M NaOH) A->C D Oxidative (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C) A->E F Photolytic (e.g., UV light) A->F G Incubate for defined time points B->G C->G D->G E->G F->G H Neutralize samples (if necessary) G->H I Analyze by Stability-Indicating HPLC-MS Method H->I J Quantify parent compound and identify degradation products I->J

Caption: Workflow for a forced degradation stability study.

Methodology:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions: The stock solution is aliquoted and subjected to various stress conditions:

    • Acidic: Addition of a strong acid (e.g., 0.1 M HCl) and incubation.

    • Basic: Addition of a strong base (e.g., 0.1 M NaOH) and incubation.

    • Oxidative: Addition of an oxidizing agent (e.g., 3% H₂O₂) and incubation.

    • Thermal: Incubation at an elevated temperature (e.g., 60°C) in the dark.

    • Photolytic: Exposure to a controlled UV light source.

  • Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Processing: Acidic and basic samples are neutralized before analysis.

  • Analysis: All samples are analyzed using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate the parent compound from any degradation products. The mass spectrometer aids in the identification of the degradants.

Conclusion

While direct experimental data for this compound remains limited, a robust understanding of its solubility and stability can be inferred from the extensive knowledge of its parent compound, alpha-lipoic acid. The presence of a terminal alcohol group likely enhances its solubility in polar solvents. The stability is primarily governed by the redox-active 1,2-dithiolane ring, which is sensitive to light, heat, and oxidative conditions. The experimental protocols outlined in this guide provide a systematic framework for the empirical determination of these critical physicochemical parameters, which are indispensable for the successful formulation and development of this compound as a potential therapeutic agent.

References

An In-depth Technical Guide on 5-(1,2-dithiolan-3-yl)pentan-1-ol: Discovery, History, and Core Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 5-(1,2-dithiolan-3-yl)pentan-1-ol, a derivative of the vital antioxidant α-lipoic acid. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its historical context, synthesis, and biological mechanisms of action.

Introduction and Nomenclature

This compound is an organosulfur compound that features a 1,2-dithiolane ring linked to a pentanol chain. It is the alcohol derivative of the well-known α-lipoic acid (ALA), also referred to as thioctic acid. The history and discovery of this alcohol are intrinsically linked to its carboxylic acid precursor, ALA, a crucial cofactor in mitochondrial dehydrogenase complexes. The primary route for the synthesis of this compound involves the reduction of the carboxylic acid group of ALA.

Discovery and History of the Core Moiety: α-Lipoic Acid

The journey to understanding this compound begins with the discovery of its parent compound, α-lipoic acid.

1951: Isolation from Liver Tissue Biochemist Lester Reed and his colleagues first isolated α-lipoic acid in 1951. They purified a minuscule amount of crystalline ALA from a substantial 250-pound sample of liver. Initially, it was identified as a cofactor for several mitochondrial enzyme complexes involved in energy production, functioning in a manner similar to many B vitamins.

1952: First Total Synthesis Shortly after its isolation, the first total synthesis of racemic α-lipoic acid was reported by Bullock and his team in 1952, which confirmed its chemical structure. This achievement was pivotal for enabling further research into its biological functions.

1988: Unveiling of Antioxidant Properties A significant breakthrough occurred in 1988 when the potent antioxidant properties of α-lipoic acid were discovered. It was demonstrated to possess powerful antioxidant capabilities, comparable to those of coenzyme Q10, vitamin C, and vitamin E. This discovery expanded the potential therapeutic applications of ALA and its derivatives beyond its role as an enzymatic cofactor.

Synthesis and Experimental Protocols

The most direct method for the preparation of this compound is the reduction of the carboxylic acid functionality of α-lipoic acid.

Reduction of α-Lipoic Acid to this compound

A standard and effective method for this transformation is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of α-Lipoic Acid with LiAlH₄

  • Materials:

    • α-Lipoic acid (racemic or enantiomerically pure)

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium sulfate (Na₂SO₄) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

    • Nitrogen or Argon gas supply for inert atmosphere

  • Procedure:

    • A solution of α-lipoic acid (1 equivalent) in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere of nitrogen or argon.

    • The flask is cooled in an ice bath to 0°C.

    • A solution of LiAlH₄ (1.5-2.0 equivalents) in anhydrous THF is slowly added to the α-lipoic acid solution via a dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is cooled back to 0°C in an ice bath.

    • The excess LiAlH₄ is quenched by the careful and slow dropwise addition of ethyl acetate, followed by the slow addition of water.

    • A 1 M HCl solution is then added to dissolve the resulting aluminum salts.

    • The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

    • The combined organic extracts are washed with saturated aqueous Na₂SO₄ solution, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product, this compound, can be purified by column chromatography on silica gel.

G ALA α-Lipoic Acid in Anhydrous THF ReactionVessel Reaction at 0°C to Reflux ALA->ReactionVessel LiAlH4 LiAlH₄ in Anhydrous THF LiAlH4->ReactionVessel Quenching Quenching with Ethyl Acetate / Water ReactionVessel->Quenching Extraction Extraction with Diethyl Ether Quenching->Extraction Purification Purification (Column Chromatography) Extraction->Purification FinalProduct This compound Purification->FinalProduct G cluster_redox Redox Cycle Dithiolane This compound (Oxidized Form) Dithiol Dihydrolipoic Alcohol (Reduced Form) Dithiolane->Dithiol Reduction (e.g., by NADH, NADPH) Dithiol->Dithiolane Oxidation (ROS Scavenging) ROS Reactive Oxygen Species (ROS) Dithiol->ROS Neutralizes Other_Antioxidants_Red Reduced Antioxidants (e.g., Vitamin C) Dithiol->Other_Antioxidants_Red Regenerates Other_Antioxidants_Ox Oxidized Antioxidants (e.g., Vitamin C Radical) Other_Antioxidants_Ox->Dithiol Oxidizes G TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK p_IkBa p-IκBα IKK->p_IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) IkBa_NFkB->IKK NFkB NF-κB (Active) p_IkBa->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation ALA_deriv This compound ALA_deriv->IKK Inhibits G Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 (Inactive) Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 (Active) Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes ALA_deriv This compound ALA_deriv->Keap1_Nrf2 Induces Dissociation

An In-Depth Technical Guide to 5-(1,2-dithiolan-3-yl)pentan-1-ol: A Lipoic Acid Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1,2-dithiolan-3-yl)pentan-1-ol is a derivative of the naturally occurring antioxidant, α-lipoic acid. Structurally, it differs from its parent compound by the reduction of the carboxylic acid group to a primary alcohol.[1] This modification alters the physicochemical properties of the molecule, potentially influencing its solubility, membrane permeability, and metabolic fate, while retaining the redox-active 1,2-dithiolane ring that is central to the antioxidant and biological activities of lipoic acid and its derivatives.[1][2]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and its putative role as a lipoic acid derivative with antioxidant potential. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound, in comparison to its parent compound, α-lipoic acid, is presented in Table 1.

PropertyThis compoundα-Lipoic Acid
IUPAC Name This compound5-(1,2-dithiolan-3-yl)pentanoic acid
Synonyms Lipoic alcohol, Thioctic alcoholThioctic acid
Molecular Formula C₈H₁₆OS₂C₈H₁₄O₂S₂
Molecular Weight 192.34 g/mol 206.33 g/mol
Appearance Not explicitly documented; likely an oil or low-melting solidYellow crystalline solid
Solubility Expected to have higher solubility in organic solvents and lower solubility in aqueous media compared to lipoic acidSoluble in organic solvents, sparingly soluble in water

Synthesis

The primary and most direct route for the synthesis of this compound is the reduction of the carboxylic acid functionality of α-lipoic acid.[1]

General Reaction Scheme

G lipoic_acid α-Lipoic Acid lipoic_alcohol This compound lipoic_acid->lipoic_alcohol Reduction reducing_agent Reducing Agent (e.g., LiAlH4) reducing_agent->lipoic_alcohol

Figure 1: General synthesis of this compound.
Experimental Protocol: Reduction of α-Lipoic Acid

Materials:

  • α-Lipoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with a suspension of LiAlH₄ (typically 1.5-2.0 molar equivalents) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of α-Lipoic Acid: A solution of α-lipoic acid (1.0 molar equivalent) in the same anhydrous solvent is added dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2-4 hours, or until the reaction is complete (monitored by thin-layer chromatography).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then again by water, while cooling the flask in an ice bath. This is a hazardous step and must be performed with extreme caution in a well-ventilated fume hood.

  • Work-up: The resulting granular precipitate is filtered off and washed with the reaction solvent. The combined organic filtrates are then washed with 1 M HCl and saturated aqueous Na₂SO₄ solution.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel.

Role as a Lipoic Acid Derivative: Antioxidant Activity

The biological activity of this compound is presumed to be similar to that of α-lipoic acid, primarily revolving around the redox chemistry of the 1,2-dithiolane ring.[1][2] This ring system can be reversibly reduced to the corresponding dithiol, dihydrolipoic alcohol.

Mechanism of Antioxidant Action

The antioxidant properties of lipoic acid and its derivatives are multifaceted:

  • Direct Radical Scavenging: The dithiolane ring can directly quench reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1]

  • Regeneration of Other Antioxidants: The reduced form, dihydrolipoic alcohol, can regenerate other endogenous antioxidants such as vitamin C and vitamin E from their oxidized states.[1]

  • Metal Chelation: The dithiol group in the reduced form can chelate pro-oxidant metal ions.

G ROS Reactive Oxygen Species (ROS) Dithiolane This compound (Oxidized Form) ROS->Dithiolane Oxidizes Dithiol Dihydrolipoic Alcohol (Reduced Form) Dithiolane->Dithiol Reduction Dithiol->ROS Reduces/Scavenges Antioxidants_ox Oxidized Antioxidants (e.g., Vitamin C, Vitamin E) Dithiol->Antioxidants_ox Reduces Antioxidants_red Reduced Antioxidants Antioxidants_ox->Antioxidants_red Regeneration

Figure 2: Antioxidant cycle of this compound.
Quantitative Assessment of Antioxidant Activity

Standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to quantify antioxidant capacity. These assays measure the ability of a compound to donate a hydrogen atom or an electron to a stable radical, resulting in a color change that can be measured spectrophotometrically. The antioxidant activity is often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the radicals.

While specific IC₅₀ values for this compound are not available in the current literature, a comparative analysis with α-lipoic acid would be necessary to determine the effect of the alcohol functionality on its antioxidant potency.

AssayThis compound IC₅₀α-Lipoic Acid IC₅₀
DPPH Radical Scavenging Data not availableVaries depending on assay conditions
ABTS Radical Scavenging Data not availableVaries depending on assay conditions

Potential Role in Cellular Signaling: The Nrf2 Pathway

Based on extensive research on α-lipoic acid, it is hypothesized that this compound may also modulate cellular signaling pathways involved in the antioxidant response, most notably the Keap1-Nrf2 pathway.[3]

The Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of electrophiles or ROS, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination & Degradation Nrf2_cyto->Keap1_Nrf2 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Keap1_Nrf2 Sequesters ROS Oxidative Stress (e.g., from this compound metabolism) ROS->Keap1 Inactivates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, GCL) ARE->Genes Induces Transcription

References

Potential Biological Activity of 5-(1,2-dithiolan-3-yl)pentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of 5-(1,2-dithiolan-3-yl)pentan-1-ol, a derivative of the well-characterized antioxidant, alpha-lipoic acid (ALA). Due to a lack of direct experimental data for this specific alcohol analog, this document extrapolates its potential pharmacological profile based on the extensive research conducted on ALA. The core biological activity is attributed to the presence of the 1,2-dithiolane ring, a potent redox-active moiety. This guide covers the predicted antioxidant, anti-inflammatory, and metabolic regulatory properties of this compound, details relevant experimental protocols for its future evaluation, and visualizes the key signaling pathways likely to be modulated.

Introduction

This compound is an organic compound featuring a 1,2-dithiolane ring attached to a pentanol side chain.[1] It is the alcohol analog of the naturally occurring and extensively studied alpha-lipoic acid (ALA), a vital mitochondrial cofactor.[1] The primary structural difference is the terminal functional group on the pentyl side chain, being a hydroxyl group instead of a carboxylic acid.[1] The biological activities of ALA and its derivatives are largely conferred by the strained disulfide bond within the five-membered dithiolane ring, which imparts unique redox properties.[1] This guide will therefore discuss the potential biological activities of this compound by leveraging the wealth of data available for ALA.

Predicted Biological Activities

The biological activities of this compound are predicted to mirror those of alpha-lipoic acid, focusing on its antioxidant, anti-inflammatory, and metabolic regulatory functions.

Antioxidant Activity

The 1,2-dithiolane ring is a potent scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] It is anticipated that this compound will exhibit significant antioxidant properties by neutralizing free radicals. Furthermore, its reduced form, dihydrolipoic acid alcohol (DHLA-OH), is expected to regenerate other endogenous antioxidants such as vitamin C and glutathione, thus playing a crucial role in maintaining cellular redox balance.[1]

Anti-inflammatory Effects

Chronic inflammation is closely linked to oxidative stress. By mitigating oxidative damage, this compound is predicted to exert anti-inflammatory effects. Studies on ALA have shown its ability to inhibit the pro-inflammatory transcription factor nuclear factor kappa B (NF-κB), which regulates the expression of numerous genes involved in inflammation, including cytokines and adhesion molecules.[2]

Metabolic Regulation

Alpha-lipoic acid is known to improve insulin sensitivity and glucose metabolism by activating AMP-activated protein kinase (AMPK) in skeletal muscle.[3][4] AMPK is a central regulator of cellular energy metabolism. Activation of AMPK by ALA leads to increased glucose uptake and fatty acid oxidation.[3][4] It is plausible that this compound will share these metabolic regulatory properties.

Key Signaling Pathways

The biological effects of the dithiolane ring are mediated through several key signaling pathways. The following diagrams illustrate the predicted interactions of this compound with these pathways.

Nrf2_Pathway Compound This compound Keap1 Keap1 Compound->Keap1 inhibition Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GPx4) ARE->Antioxidant_Enzymes transcription

Predicted activation of the Nrf2 antioxidant response pathway.

NFkB_Pathway Compound This compound IKK IKK Compound->IKK inhibition IkB IκB IKK->IkB phosphorylation NFkB NF-κB IkB->NFkB inhibition Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Inflammatory_Genes translocation & transcription

Predicted inhibition of the NF-κB inflammatory pathway.

AMPK_PI3K_Pathway cluster_AMPK AMPK Pathway cluster_PI3K PI3K/Akt Pathway Compound_AMPK This compound AMPK AMPK Compound_AMPK->AMPK activation Metabolic_Effects_AMPK Increased Glucose Uptake & Fatty Acid Oxidation AMPK->Metabolic_Effects_AMPK Compound_PI3K This compound PI3K PI3K Compound_PI3K->PI3K activation Akt Akt PI3K->Akt Cell_Survival Cell Survival & Anti-apoptosis Akt->Cell_Survival

Predicted activation of metabolic and survival pathways.

Quantitative Data Summary (Based on Alpha-Lipoic Acid Studies)

The following tables summarize quantitative data from studies on alpha-lipoic acid, which can serve as a benchmark for future studies on this compound.

Table 1: In Vitro Antioxidant Activity of Alpha-Lipoic Acid

AssayConcentrationActivityReference
Linoleic acid peroxidation5 mg79.1% inhibition[3]

Table 2: Anti-inflammatory Activity of Alpha-Lipoic Acid in Animal Models

ModelDoseEffectReference
Carrageenan-induced paw edema50, 100, 200 mg/kgSignificant reduction in edema[3]
Cotton pellet-induced granuloma50, 100, 200 mg/kg67.7%, 68.9%, 70.6% inhibition[3]

Table 3: Effects of Alpha-Lipoic Acid on Inflammatory Biomarkers in Cultured Human Sebocytes

TreatmentBiomarkerEffectReference
50 µM ALAIL-1β, IL-6, IL-8, TNF-αInhibition of expression[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound.

Synthesis of this compound

A straightforward synthesis involves the reduction of the carboxylic acid group of alpha-lipoic acid.[1]

  • Materials : Alpha-lipoic acid, reducing agent (e.g., lithium aluminum hydride), anhydrous solvent (e.g., diethyl ether or tetrahydrofuran), apparatus for reflux and workup.

  • Procedure :

    • Dissolve alpha-lipoic acid in the anhydrous solvent under an inert atmosphere.

    • Slowly add the reducing agent to the solution at a controlled temperature (typically 0 °C).

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for a specified time to ensure complete reduction.

    • Cool the reaction mixture and carefully quench the excess reducing agent.

    • Perform an aqueous workup to isolate the product.

    • Purify the crude product using techniques such as column chromatography to obtain pure this compound.

In Vitro Antioxidant Assays
  • Principle : Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is quantified spectrophotometrically.

  • Procedure :

    • Prepare a stock solution of DPPH in methanol or ethanol.

    • Prepare various concentrations of the test compound.

    • Mix the test compound solutions with the DPPH solution.

    • Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

  • Principle : Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic absorbance.

  • Procedure :

    • Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with a suitable solvent to a specific absorbance at 734 nm.

    • Add the test compound to the diluted ABTS•+ solution.

    • Measure the absorbance at 734 nm after a set incubation period.

    • Calculate the percentage of inhibition.

In Vivo Anti-inflammatory Assays
  • Principle : An acute inflammation model where carrageenan injection into the paw induces edema, which can be measured to assess the efficacy of an anti-inflammatory agent.

  • Procedure :

    • Administer the test compound to the animals at various doses.

    • After a specified time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at different time points post-carrageenan injection.

    • Calculate the percentage of edema inhibition compared to a control group.

  • Principle : A sub-chronic inflammation model where sterile cotton pellets implanted subcutaneously induce granulomatous tissue formation, the weight of which is measured to evaluate anti-inflammatory activity.

  • Procedure :

    • Implant sterile cotton pellets subcutaneously in the dorsal region of the animals.

    • Administer the test compound daily for a set period (e.g., 7 days).

    • On the final day, sacrifice the animals and dissect the cotton pellets surrounded by granuloma tissue.

    • Dry the pellets to a constant weight and measure the dry weight of the granuloma.

    • Calculate the percentage of inhibition of granuloma formation.

Cellular and Molecular Assays
  • Principle : Measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, which is a key step in its activation.

  • Procedure :

    • Culture appropriate cells (e.g., macrophages) and treat them with the test compound.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide).

    • Fix and permeabilize the cells.

    • Stain for the NF-κB p65 subunit using a specific antibody.

    • Visualize the cellular localization of NF-κB p65 using immunofluorescence microscopy or quantify nuclear translocation using high-content screening.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently unavailable, its structural similarity to alpha-lipoic acid strongly suggests a comparable pharmacological profile. The presence of the redox-active 1,2-dithiolane ring is the primary determinant of its predicted antioxidant, anti-inflammatory, and metabolic regulatory properties. The experimental protocols and pathway visualizations provided in this guide offer a comprehensive framework for the future investigation of this promising compound. Further research is warranted to elucidate the specific activities and potential therapeutic applications of this compound.

References

An In-depth Technical Guide to 5-(1,2-dithiolan-3-yl)pentan-1-ol: Synthesis, Antioxidant Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(1,2-dithiolan-3-yl)pentan-1-ol, the alcohol derivative of the well-known antioxidant α-lipoic acid (ALA), is a molecule of significant interest due to its structural similarity to ALA and its potential biological activities. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, redox chemistry, and potential therapeutic applications. Drawing upon the extensive research conducted on its carboxylic acid precursor, this document extrapolates potential mechanisms of action and signaling pathways. Detailed experimental methodologies for synthesis and antioxidant evaluation are provided, alongside structured data and visualizations to facilitate understanding and further research in the field.

Introduction

This compound is an organic compound featuring a five-membered 1,2-dithiolane ring attached to a pentanol side chain. This structure is analogous to α-lipoic acid (5-(1,2-dithiolan-3-yl)pentanoic acid), a vital mitochondrial cofactor with potent antioxidant properties. The key difference lies in the terminal functional group of the pentyl chain: a primary alcohol in this compound versus a carboxylic acid in ALA.[1] This structural modification can influence the molecule's polarity, solubility, and interactions with biological systems.[1] The primary research interest in this compound and related compounds stems from the redox activity of the dithiolane ring, which allows it to scavenge reactive oxygen species (ROS) and participate in the regeneration of other antioxidants like vitamin C and glutathione.[1][2]

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main strategies: the reduction of α-lipoic acid or its esters, and the nucleophilic substitution on a functionalized pentanol derivative.[1][2]

Reduction of α-Lipoic Acid and its Esters

A straightforward and common method for preparing this compound involves the reduction of the carboxylic acid group of α-lipoic acid.[1][2] This transformation can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The general reaction is as follows:

G cluster_0 Reduction of α-Lipoic Acid lipoic_acid α-Lipoic Acid alcohol This compound lipoic_acid->alcohol LiAlH₄, Dry Ether

Caption: Reduction of α-lipoic acid to its corresponding alcohol.

This protocol is a representative procedure based on standard organic chemistry practices for the reduction of carboxylic acids using lithium aluminum hydride.[3][4]

Materials:

  • α-Lipoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Reflux condenser with a drying tube (containing CaCl₂ or CaSO₄)

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for distillation under reduced pressure

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dried to prevent the decomposition of LiAlH₄. The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In the round-bottom flask, prepare a suspension of LiAlH₄ (a slight molar excess, e.g., 1.5-2 equivalents relative to lipoic acid) in anhydrous diethyl ether or THF.

  • Addition of α-Lipoic Acid: Dissolve α-lipoic acid in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the α-lipoic acid solution dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate to quench the excess LiAlH₄. Following this, slowly add water dropwise, followed by a 10% sulfuric acid solution.[4] This should be done with extreme care as the reaction with water is highly exothermic and produces hydrogen gas.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer several times with diethyl ether.

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the solution and evaporate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography to yield pure this compound.

Nucleophilic Substitution

An alternative synthetic route involves the reaction of a pentanol derivative with a suitable leaving group (e.g., a halide) with a dithiol precursor.[1] This method builds the molecule by forming the carbon-sulfur bonds.

Physicochemical and Spectroscopic Data

Propertyα-Lipoic AcidThis compound (Predicted/Expected)
Molecular Formula C₈H₁₄O₂S₂C₈H₁₆OS₂
Molecular Weight 206.33 g/mol 192.35 g/mol
Appearance Yellow crystalline solidLikely a pale yellow oil or low-melting solid
Melting Point 60-62 °CLower than α-lipoic acid
Boiling Point 160-165 °C (at reduced pressure)[5]Expected to be distillable under vacuum
Solubility Soluble in organic solvents, sparingly soluble in waterHigher solubility in organic solvents, slightly more soluble in water than ALA due to the hydroxyl group

Table 1: Physicochemical Properties of α-Lipoic Acid and Predicted Properties of this compound.

Spectroscopic methods are crucial for the characterization of this compound.

TechniqueIon TypeExpected m/z
ESI-TOF [M+H]⁺193.0821
ESI-TOF [M+Na]⁺215.0640
GC-MS (EI) Molecular Ion [M]⁺192

Table 2: Expected Mass Spectrometry Data for this compound.[1]

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, due to its structural similarity to α-lipoic acid, its biological functions, particularly its antioxidant and anti-inflammatory effects, are expected to be comparable.

Antioxidant Activity

The 1,2-dithiolane ring is the key to the antioxidant properties of this compound.[1] It can directly scavenge a variety of reactive oxygen species (ROS). The proposed mechanism involves the reduction of the disulfide bond to form dihydrolipoic acid alcohol, a potent antioxidant that can donate electrons to neutralize free radicals.[1]

G ROS Reactive Oxygen Species (ROS) OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage OxidativeStress->CellDamage Dithiolane This compound Dihydrolipoate_alcohol Dihydrolipoic Acid Alcohol Dithiolane->Dihydrolipoate_alcohol Reduction Dihydrolipoate_alcohol->ROS Scavenges RegeneratedAntioxidants Regenerated Antioxidants (Vitamin C, Vitamin E, Glutathione) Dihydrolipoate_alcohol->RegeneratedAntioxidants Regenerates

Caption: Antioxidant mechanism of this compound.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[6]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol (spectrophotometric grade)

  • Test compound (this compound)

  • Positive control (e.g., ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light. Dilute the stock solution with the solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare a series of dilutions of the test compound and the positive control in the same solvent.

  • Reaction: In a 96-well plate or cuvettes, mix a volume of the DPPH working solution with a volume of the sample or control solution. A blank containing only the solvent and DPPH should also be prepared.

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

Neuroprotective and Anti-inflammatory Effects (Inferred from α-Lipoic Acid)

Extensive research on α-lipoic acid has demonstrated its neuroprotective and anti-inflammatory properties, particularly in the context of alcohol-related brain damage.[1][7] ALA has been shown to mitigate ethanol-induced oxidative stress and neurotoxicity.[8][9] It is hypothesized that this compound would exhibit similar protective effects.

The anti-inflammatory actions of ALA are partly mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting NF-κB activation, ALA can reduce the inflammatory response.

G InflammatoryStimuli Inflammatory Stimuli (e.g., Ethanol) IKK IKK Complex InflammatoryStimuli->IKK NFkB_pathway NF-κB Pathway IKK->NFkB_pathway Activates ProinflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_pathway->ProinflammatoryGenes Induces Dithiolane This compound (hypothesized) Dithiolane->IKK Inhibits

Caption: Hypothesized anti-inflammatory signaling pathway.

Conclusion and Future Directions

This compound is a promising molecule with potential antioxidant and anti-inflammatory properties, largely inferred from its close structural relationship to α-lipoic acid. The primary synthetic routes are well-established in principle, though detailed, optimized protocols for large-scale synthesis are not widely published. While its biological activities are expected to mirror those of ALA, further research is imperative to delineate the specific effects of the alcohol functional group on its pharmacokinetic and pharmacodynamic properties.

Future research should focus on:

  • Developing and optimizing scalable synthetic protocols for this compound.

  • Conducting comprehensive in vitro and in vivo studies to quantify its antioxidant, anti-inflammatory, and neuroprotective activities and compare them directly with α-lipoic acid.

  • Investigating its specific molecular targets and elucidating its precise mechanisms of action in various signaling pathways.

  • Evaluating its potential as a therapeutic agent in preclinical models of diseases associated with oxidative stress and inflammation.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided methodologies and compiled information aim to facilitate further investigation into this intriguing molecule.

References

Commercial availability and suppliers of 5-(1,2-dithiolan-3-yl)pentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(1,2-dithiolan-3-yl)pentan-1-ol, a derivative of the vital mitochondrial cofactor α-lipoic acid. The defining feature of this molecule is its 1,2-dithiolane ring, a cyclic disulfide that confers unique redox activity and antioxidant properties.[1] Structurally, it differs from α-lipoic acid by the reduction of the terminal carboxylic acid group to a primary alcohol, a modification that influences its polarity and potential applications.[1] This document details its commercial availability, physicochemical properties, synthesis protocols, and its role within relevant biological pathways.

Physicochemical and Commercial Data

Quantitative data for this compound has been aggregated from various suppliers and chemical databases. The following tables provide a structured summary of its properties and commercial sources.

Table 1: Chemical Properties and Identifiers

PropertyValueReference
CAS Number 539-55-9[1][2]
Molecular Formula C₈H₁₆OS₂Deduced from structure
Molecular Weight 192.3 g/mol [1]
InChI Key HLQRLRSXHPJCLX-UHFFFAOYSA-N[1]
Purity ≥99% (Varies by supplier)[2]
Primary Use For research use only. Not for human or veterinary use.[1]

Table 2: Commercial Suppliers

SupplierLocationNotes
BenchchemUSACatalog No. B3271039.[1]
BLDpharmChinaAvailable for online ordering.[3]
Career Henan Chemical Co.ChinaListed on ChemicalBook.[2]
Tianjin Kailiqi Biotechnology Co., Ltd.ChinaListed on ChemicalBook.[2]
Shanghai Haohong Scientific Co., Ltd.ChinaListed on ChemicalBook.[2]

Note: Availability and specifications should be confirmed directly with the respective suppliers.

Synthesis and Experimental Protocols

The most direct and established synthetic route to this compound is through the chemical reduction of its parent compound, α-lipoic acid (5-(1,2-dithiolan-3-yl)pentanoic acid).[1] α-Lipoic acid is a readily available commercial starting material.[4][5] The reduction of a carboxylic acid to a primary alcohol is a standard transformation in organic synthesis.[1]

Representative Protocol: Reduction of α-Lipoic Acid

This protocol describes a general method for the synthesis of this compound.

1. Objective: To reduce the carboxylic acid moiety of α-lipoic acid to a primary alcohol to yield this compound.

2. Reagents and Materials:

  • α-Lipoic acid (starting material)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-THF complex)

  • Aqueous acid (e.g., 1 M HCl) for quenching

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Standard laboratory glassware for inert atmosphere reactions

3. Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a solution of α-lipoic acid is prepared in an anhydrous solvent within a reaction flask.

  • Reduction: The flask is cooled in an ice bath (0°C). The reducing agent (e.g., LiAlH₄) is added slowly and portion-wise to the solution. The reaction is highly exothermic and generates hydrogen gas.

  • Reaction Monitoring: The reaction mixture is stirred at 0°C and then allowed to warm to room temperature. The progress of the reaction is monitored using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is fully consumed.

  • Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a base (e.g., 15% NaOH solution), and then more water to precipitate the aluminum salts. Alternatively, for a borane reduction, the reaction is quenched by the slow addition of methanol or aqueous acid.

  • Extraction and Purification: The resulting slurry is filtered. The filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over a drying agent, and the solvent is removed under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by column chromatography on silica gel to obtain the final product with high purity.

Relevant Pathways and Workflows

The biological and chemical activities of this compound are intrinsically linked to the redox chemistry of its dithiolane ring. The following diagrams illustrate a key biological pathway involving its parent compound and a typical experimental workflow for its synthesis.

G Synthesis Workflow of this compound start α-Lipoic Acid (Starting Material) process Chemical Reduction (e.g., using LiAlH₄) start->process Step 1 product This compound (Final Product) process->product Step 2 purify Purification (Column Chromatography) product->purify Step 3

Caption: A logical workflow for the synthesis of the target compound.

The dithiolane ring enables the molecule to participate in redox cycling, similar to α-lipoic acid. In a cellular context, lipoic acid is reduced to dihydrolipoic acid (DHLA) by NAD(P)H-dependent enzymes like glutathione reductase and thioredoxin reductase.[6][7] This reduced form is a potent antioxidant that can regenerate other key antioxidants and scavenge reactive oxygen species (ROS).[6]

G Cellular Redox Cycling of the Dithiolane Ring cluster_cell Intracellular Environment lipoic Oxidized Form (Lipoic Acid / Dithiolane) dhla Reduced Form (DHLA / Dithiol) lipoic->dhla Reduction dhla->lipoic Oxidation ros Reactive Oxygen Species (ROS) dhla->ros Scavenges antiox Regenerated Antioxidants (Vit C, Vit E) dhla->antiox Regenerates enzymes NAD(P)H-dependent Reductases nadp NADP+ enzymes->nadp nadph NAD(P)H nadph->enzymes e⁻

Caption: Redox cycling of the dithiolane moiety in a cellular context.

References

Methodological & Application

Synthesis of 5-(1,2-dithiolan-3-yl)pentan-1-ol: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the laboratory synthesis of 5-(1,2-dithiolan-3-yl)pentan-1-ol, also known as thioctic alcohol or lipoic alcohol. The synthesis is achieved through the reduction of the carboxylic acid functionality of the readily available starting material, α-lipoic acid. The protocol details the use of lithium aluminum hydride (LiAlH₄) as a potent reducing agent, outlining the necessary reagents, equipment, reaction conditions, and purification methods. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an important organic molecule and a derivative of α-lipoic acid, a naturally occurring antioxidant. The primary alcohol functionality of this compound makes it a versatile intermediate for the synthesis of various esters and other derivatives with potential therapeutic applications. The most direct and efficient method for the preparation of this compound is the reduction of the carboxylic acid group of α-lipoic acid.[1] This protocol employs lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting carboxylic acids to primary alcohols.[2][3]

Reaction Scheme

The overall reaction for the synthesis of this compound from α-lipoic acid is depicted below:

α-Lipoic Acid → this compound

The carboxylic acid group of α-lipoic acid is reduced to a primary alcohol using lithium aluminum hydride in an anhydrous ether solvent, followed by an aqueous workup.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Starting Material α-Lipoic Acid
Molecular Formula C₈H₁₄O₂S₂
Molecular Weight 206.33 g/mol
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Product This compound
Molecular Formula C₈H₁₆OS₂
Molecular Weight 192.34 g/mol
Theoretical Yield Based on 10g of α-Lipoic Acid
Expected Yield 75-85%
Appearance Pale yellow oil
Purity (by GC-MS) >95%

Experimental Protocol

Materials and Reagents
  • α-Lipoic Acid (≥99%)

  • Lithium Aluminum Hydride (LiAlH₄), powder (95%)

  • Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), 1M solution (for cleaning glassware)

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (for column chromatography)

Equipment
  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Chromatography column

Procedure

Reaction Setup

  • All glassware must be thoroughly dried in an oven at 120°C overnight and allowed to cool in a desiccator over a drying agent before use.

  • Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a bubbler, and a dropping funnel. The entire apparatus should be under a positive pressure of an inert gas (Nitrogen or Argon).

  • In the reaction flask, carefully suspend lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or THF. Caution: LiAlH₄ is a pyrophoric reagent and reacts violently with water. Handle with extreme care in a fume hood and under an inert atmosphere.

  • In a separate flask, dissolve α-lipoic acid in anhydrous diethyl ether or THF.

Reduction Reaction

  • Cool the LiAlH₄ suspension to 0°C using an ice bath.

  • Slowly add the α-lipoic acid solution from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours to ensure the completion of the reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up (Fieser Method)

  • After the reaction is complete, cool the flask back to 0°C in an ice bath.

  • Caution: The following steps are highly exothermic and will generate hydrogen gas. Perform this procedure slowly and carefully in a well-ventilated fume hood.

  • To quench the excess LiAlH₄, slowly and dropwise add distilled water to the reaction mixture. The amount of water to be added is equal to the mass of LiAlH₄ used (e.g., for 'x' g of LiAlH₄, add 'x' mL of water).

  • Next, add a 15% aqueous solution of sodium hydroxide (NaOH). The volume to be added is equal to the mass of LiAlH₄ used (e.g., for 'x' g of LiAlH₄, add 'x' mL of 15% NaOH).

  • Finally, add distilled water again. The volume to be added is three times the mass of LiAlH₄ used (e.g., for 'x' g of LiAlH₄, add '3x' mL of water).

  • Remove the ice bath and stir the mixture vigorously at room temperature for at least 30 minutes. This should result in the formation of a granular white precipitate of aluminum salts.

Isolation and Purification

  • Filter the granular precipitate through a pad of Celite® or by vacuum filtration and wash the solid thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings and transfer them to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium chloride (brine).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualization of the Experimental Workflow

Synthesis_Workflow Workflow for the Synthesis of this compound start Start: Assemble Dry Glassware under Inert Atmosphere reagents Prepare Solutions: 1. LiAlH4 in Anhydrous Ether/THF 2. α-Lipoic Acid in Anhydrous Ether/THF start->reagents reaction Reduction Reaction: - Cool LiAlH4 suspension to 0°C - Slowly add α-Lipoic Acid solution - Stir at room temperature for 12-18h reagents->reaction workup Work-up (Fieser Method): - Cool to 0°C - Sequentially add H2O, 15% NaOH, H2O - Stir vigorously reaction->workup isolation Isolation: - Filter aluminum salts - Wash with Ether/THF workup->isolation extraction Extraction & Drying: - Wash with brine - Dry over MgSO4/Na2SO4 isolation->extraction concentration Concentration: - Remove solvent via rotary evaporation extraction->concentration purification Purification: - Silica gel column chromatography concentration->purification product Final Product: This compound purification->product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Safety Precautions

  • Lithium aluminum hydride is a highly reactive, flammable, and corrosive solid. It reacts violently with water to produce flammable hydrogen gas. All manipulations should be carried out in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

  • The quenching of the reaction is highly exothermic and should be performed with extreme caution.

Conclusion

This protocol provides a reliable and detailed method for the synthesis of this compound from α-lipoic acid. The use of lithium aluminum hydride ensures an efficient reduction of the carboxylic acid. Adherence to the described procedures, especially the safety precautions, is crucial for the successful and safe execution of this synthesis. The resulting product can be used as a key intermediate for further chemical modifications and biological studies.

References

Application Notes and Protocols for 5-(1,2-dithiolan-3-yl)pentan-1-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1,2-dithiolan-3-yl)pentan-1-ol, a structural analog of the well-characterized antioxidant alpha-lipoic acid (ALA), holds significant promise for cell culture applications. The key functional component of this molecule is the 1,2-dithiolane ring, which is responsible for its potent antioxidant properties. This dithiolane ring can effectively scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in cellular damage and various pathological conditions. Similar to ALA, this compound is anticipated to modulate cellular oxidative stress by not only directly neutralizing free radicals but also by regenerating other crucial endogenous antioxidants.

These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments. The protocols detailed below are based on established methodologies for its close analog, alpha-lipoic acid, and are intended to serve as a starting point for investigation.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for its parent compound, alpha-lipoic acid (ALA), to provide a reference for determining effective concentrations in initial experiments.

Table 1: Cytotoxicity of Alpha-Lipoic Acid (ALA) in Cancer Cell Lines

Cell LineIC50 (µM)Exposure Time (h)Assay
LNCaP (Prostate Cancer)27148MTT
DU-145 (Prostate Cancer)27848MTT

Data sourced from a study on the cytotoxic effects of ALA in human prostate cancer cells[1].

Table 2: Protective and Antioxidant Effects of Alpha-Lipoic Acid (ALA)

Cell LineTreatmentConcentration (µM)Effect
Ovine OocytesEthanol-induced toxicity25Attenuated toxic effects, decreased ROS, increased thiol content[2][3].
HepG2 (Hepatoma)Cadmium-induced cytotoxicityNot specifiedAttenuated cytotoxicity and lipid peroxidation, restored glutathione levels[4].
HEI-OC1 (Auditory)Cisplatin-induced cytotoxicity100 - 1000Significant protection against cytotoxicity[5].
AGS (Gastric Cancer)H. pylori-induced ROS5Decreased ROS levels[6].

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol is to determine the cytotoxic effects of this compound on a given cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability[2][7][8][9].

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[2][7]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[7].

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down[2][7].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

G Experimental Workflow: MTT Assay for Cytotoxicity cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilization Add solubilization solution incubate_mtt->add_solubilization read_absorbance Measure absorbance at 570 nm add_solubilization->read_absorbance data_analysis data_analysis read_absorbance->data_analysis Calculate cell viability G Experimental Workflow: Intracellular ROS Measurement cluster_prep Cell Preparation cluster_treatment Treatment and Staining cluster_measurement Measurement seed_cells Seed cells in black, clear-bottom 96-well plate incubate_overnight Incubate overnight seed_cells->incubate_overnight pretreat Pre-treat with This compound incubate_overnight->pretreat induce_ros Induce ROS (optional) pretreat->induce_ros stain Stain with DCFH-DA induce_ros->stain wash Wash cells stain->wash measure_fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) wash->measure_fluorescence analyze analyze measure_fluorescence->analyze Analyze ROS levels G Proposed Nrf2 Signaling Pathway Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound keap1_nrf2 Keap1-Nrf2 Complex compound->keap1_nrf2 inactivates Keap1 nrf2_free Nrf2 keap1_nrf2->nrf2_free releases degradation Proteasomal Degradation keap1_nrf2->degradation promotes nrf2_nuc Nrf2 nrf2_free->nrf2_nuc translocates to are ARE (Antioxidant Response Element) nrf2_nuc->are binds to antioxidant_genes Antioxidant Genes (e.g., HO-1, GCL) are->antioxidant_genes activates transcription G Proposed Glutathione Synthesis Enhancement cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cystine Cystine cysteine_ext Cysteine cystine->cysteine_ext cysteine_int Cysteine cysteine_ext->cysteine_int is transported into cell dhla_ext Dihydrolipoic Acid (DHLA) dhla_ext->cystine reduces compound This compound dhla_int DHLA compound->dhla_int is reduced to dhla_int->dhla_ext is released gcl Glutamate-Cysteine Ligase (GCL) cysteine_int->gcl gsh Glutathione (GSH) gcl->gsh synthesizes

References

Application Notes and Protocols for 5-(1,2-dithiolan-3-yl)pentan-1-ol in Antioxidant Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-(1,2-dithiolan-3-yl)pentan-1-ol, a derivative of alpha-lipoic acid (ALA), in various antioxidant assays. The document outlines the theoretical basis for its antioxidant activity, presents detailed protocols for key assays, and offers a framework for data analysis and interpretation.

Introduction

This compound, also known as alpha-lipoic acid alcohol, is a compound structurally similar to the well-characterized antioxidant, alpha-lipoic acid (ALA). The antioxidant properties of ALA and its reduced form, dihydrolipoic acid (DHLA), are primarily attributed to the reactive dithiolane ring. This ring structure enables the molecule to effectively scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress.[1] Oxidative stress is implicated in the pathophysiology of numerous diseases, making the evaluation of novel antioxidant compounds like this compound a critical area of research.

The replacement of the carboxylic acid group in ALA with a hydroxyl group in this compound may alter its polarity, solubility, and bioavailability, potentially influencing its antioxidant efficacy and cellular uptake. These application notes detail standard in vitro and cellular-based assays to characterize the antioxidant potential of this compound.

Antioxidant Mechanisms of the Dithiolane Ring

The 1,2-dithiolane ring is the functional core responsible for the antioxidant activity of this compound. Its antioxidant action is multifaceted and includes:

  • Direct Radical Scavenging: The dithiolane ring can directly interact with and neutralize various free radicals, including hydroxyl radicals and peroxyl radicals.[2][3]

  • Redox Cycling: The compound can be reduced to its di-thiol form, analogous to DHLA, which is a potent antioxidant capable of regenerating other endogenous antioxidants like Vitamin C and Vitamin E.[1]

  • Metal Chelation: The sulfur atoms in the dithiolane ring have the potential to chelate metal ions, such as iron and copper, which can otherwise catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.[2]

The following diagram illustrates the proposed antioxidant mechanism.

Antioxidant_Mechanism cluster_0 Cellular Environment cluster_1 Antioxidant Action of this compound ROS_RNS Reactive Oxygen/Nitrogen Species (ROS/RNS) Cellular_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_RNS->Cellular_Damage causes Compound This compound (Oxidized Form) Compound->ROS_RNS Direct Scavenging Reduced_Form Reduced Form (Di-thiol) Compound->Reduced_Form Reduction (e.g., by cellular reductases) Reduced_Form->ROS_RNS Potent Scavenging Reduced_Form->Compound Oxidation Other_Antioxidants Endogenous Antioxidants (e.g., Vitamin C, Vitamin E) Reduced_Form->Other_Antioxidants Regeneration Other_Antioxidants->ROS_RNS Scavenging

Caption: Proposed antioxidant mechanism of this compound.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a template for summarizing experimental results obtained from the described antioxidant assays. Researchers are encouraged to use this structure to report their findings for this compound and compare them against well-known antioxidants like Trolox, a water-soluble analog of Vitamin E.

Antioxidant AssayTest Compound Concentration(s)% Inhibition / Scavenging ActivityIC50 Value (µg/mL or µM)Trolox Equivalent Antioxidant Capacity (TEAC)
DPPH Radical Scavenging Assay
This compounde.g., 10, 50, 100, 200 µg/mL
Trolox (Positive Control)e.g., 1, 5, 10, 20 µg/mL
ABTS Radical Cation Decolorization Assay
This compounde.g., 10, 50, 100, 200 µg/mL
Trolox (Positive Control)e.g., 1, 5, 10, 20 µg/mL
Cellular Antioxidant Activity (CAA) Assay
This compounde.g., 1, 5, 10, 25 µM
Quercetin (Positive Control)e.g., 1, 5, 10, 25 µM

Experimental Protocols

The following are detailed protocols for common antioxidant assays, adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.[4] The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

Workflow Diagram:

DPPH_Workflow Start Start Prepare_Compound Prepare stock solution of This compound and serial dilutions Start->Prepare_Compound Prepare_DPPH Prepare 0.1 mM DPPH solution in methanol Start->Prepare_DPPH Mix Mix compound dilutions with DPPH solution Prepare_Compound->Mix Prepare_DPPH->Mix Incubate Incubate in the dark at room temperature for 30 min Mix->Incubate Measure_Abs Measure absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % scavenging activity and IC50 value Measure_Abs->Calculate End End Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in an amber bottle and in the dark.

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions (e.g., 10, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control, Trolox.

  • Assay:

    • To each well of a 96-well plate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of the test compound or Trolox to the respective wells.

    • For the control well, add 100 µL of methanol instead of the test sample.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      Where:

      • A_control is the absorbance of the control (DPPH solution + methanol).

      • A_sample is the absorbance of the sample (DPPH solution + test compound).

    • Plot the % scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[5] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Workflow Diagram:

ABTS_Workflow Start Start Prepare_ABTS_Stock Prepare 7 mM ABTS and 2.45 mM potassium persulfate solutions Start->Prepare_ABTS_Stock Prepare_Compound Prepare serial dilutions of This compound Start->Prepare_Compound Generate_Radical Mix and incubate in the dark for 12-16 hours to generate ABTS•+ Prepare_ABTS_Stock->Generate_Radical Dilute_Radical Dilute ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm Generate_Radical->Dilute_Radical Mix Mix compound dilutions with diluted ABTS•+ solution Dilute_Radical->Mix Prepare_Compound->Mix Incubate Incubate at room temperature for 6 minutes Mix->Incubate Measure_Abs Measure absorbance at 734 nm Incubate->Measure_Abs Calculate Calculate % inhibition and Trolox Equivalent Antioxidant Capacity (TEAC) Measure_Abs->Calculate End End Calculate->End

Caption: Workflow for the ABTS radical cation decolorization assay.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol (or phosphate-buffered saline)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay:

    • Prepare serial dilutions of this compound and Trolox in ethanol.

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

    • Add 10 µL of the test compound or Trolox dilutions to the respective wells.

    • For the control, add 10 µL of ethanol.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition using the formula:

    • The Trolox Equivalent Antioxidant Capacity (TEAC) can be determined by comparing the % inhibition of the test compound to that of a standard curve generated with Trolox.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cell line, providing a more biologically relevant measure of antioxidant activity.

Workflow Diagram:

CAA_Workflow Start Start Seed_Cells Seed cells (e.g., PC12) in a 96-well plate and grow to confluence Start->Seed_Cells Treat_Cells Treat cells with this compound and DCFH-DA probe Seed_Cells->Treat_Cells Incubate_1 Incubate for 1 hour Treat_Cells->Incubate_1 Wash_Cells Wash cells with PBS to remove extracellular probe and compound Incubate_1->Wash_Cells Induce_Oxidation Add AAPH to induce oxidative stress Wash_Cells->Induce_Oxidation Measure_Fluorescence Measure fluorescence kinetically (e.g., every 5 min for 1 hour) Induce_Oxidation->Measure_Fluorescence Calculate Calculate CAA units Measure_Fluorescence->Calculate End End Calculate->End

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Materials:

  • PC12 cell line (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Quercetin (positive control)

  • Phosphate-buffered saline (PBS)

  • Black 96-well cell culture plate

  • Fluorescence microplate reader

Procedure:

  • Cell Culture:

    • Seed PC12 cells in a black 96-well plate at an appropriate density and allow them to attach and grow to confluence.

  • Cell Treatment:

    • Remove the culture medium and treat the cells with different concentrations of this compound or quercetin, along with 25 µM DCFH-DA in treatment medium for 1 hour.

  • Induction of Oxidative Stress:

    • Wash the cells with PBS to remove the extracellular compound and probe.

    • Add 600 µM AAPH to all wells except the blank wells to induce oxidative stress.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence reader and measure the fluorescence emission at 538 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculation:

    • Calculate the area under the curve for the fluorescence kinetics.

    • The CAA unit is calculated as:

      Where:

      • ∫SA is the integrated area under the sample curve.

      • ∫CA is the integrated area under the control curve.

By following these detailed protocols, researchers can effectively evaluate and quantify the antioxidant potential of this compound, contributing to a better understanding of its therapeutic potential.

References

Application Note: HPLC Analysis of 5-(1,2-dithiolan-3-yl)pentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(1,2-dithiolan-3-yl)pentan-1-ol, the alcohol derivative of alpha-lipoic acid, is a compound of interest in pharmaceutical and nutraceutical research due to its potential antioxidant properties. Accurate and reliable quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is adapted from established protocols for the analysis of alpha-lipoic acid and its reduced form, dihydrolipoic acid, given the structural similarities.[1][2][3]

Analytical Principle

The method employs reversed-phase HPLC (RP-HPLC) to separate this compound from potential impurities and formulation excipients.[1] A C18 stationary phase is utilized to retain the analyte based on its hydrophobicity. An isocratic mobile phase consisting of an organic solvent and an acidic buffer ensures efficient elution and sharp peak shapes. Detection is achieved using a UV detector, leveraging the weak UV absorbance of the dithiolane ring, or for higher sensitivity, an electrochemical detector.[1][3][4]

Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or electrochemical detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile and methanol.

  • Analytical grade phosphoric acid and sodium hydroxide.

  • Reagent grade water (18.2 MΩ·cm).

Experimental Protocols

1. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general guideline for a solid dosage form:

  • Weigh and finely powder a representative number of units (e.g., 10 tablets).

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound and transfer it to a suitable volumetric flask.

  • Add a volume of methanol to the flask and sonicate for 15 minutes to ensure complete dissolution of the analyte.

  • Dilute to volume with methanol and mix thoroughly.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered sample with the mobile phase to fall within the calibration range.

3. HPLC Method Parameters

The following table summarizes the recommended HPLC conditions.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.02 M Phosphate Buffer (pH 2.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection (UV) 210 nm
Run Time 10 minutes

4. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (r²).

  • Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.

Quantitative Data Summary

The following table presents typical performance characteristics of the HPLC method, based on validation data for similar compounds.[3][5][6]

ParameterTypical Value
Retention Time Approximately 4.5 - 6.0 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Experimental Workflow Diagram

HPLC_Workflow A Standard & Sample Preparation C Standard Injection & Calibration Curve Generation A->C Standards D Sample Injection A->D Samples B HPLC System Setup (Column, Mobile Phase, etc.) B->C B->D F Peak Integration & Quantification C->F E Data Acquisition (Chromatogram) D->E E->F G Report Generation F->G

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols: 5-(1,2-dithiolan-3-yl)pentan-1-ol as a Versatile Precursor for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(1,2-dithiolan-3-yl)pentan-1-ol, the alcohol analogue of the well-known antioxidant α-lipoic acid, is a valuable precursor in the synthesis of a variety of compounds for research and drug development. Its unique structure, featuring a reactive primary alcohol and a redox-active 1,2-dithiolane ring, allows for a wide range of chemical modifications.[1] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use as a precursor for other compounds. The 1,2-dithiolane ring is a key functional group found in several natural products and biologically active molecules, with α-lipoic acid being a prominent example.[1]

Synthesis of this compound

The most direct route for the synthesis of this compound is the reduction of α-lipoic acid or its corresponding esters.[1] This transformation can be efficiently achieved using common reducing agents.

Protocol 1: Reduction of α-Lipoic Acid using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of the carboxylic acid functionality of α-lipoic acid to a primary alcohol using the powerful reducing agent, Lithium Aluminum Hydride.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of α-Lipoic Acid: Dissolve α-lipoic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then again with water (Fieser workup).

  • Extraction: Filter the resulting aluminum salts and wash them thoroughly with diethyl ether or THF. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a pale yellow oil.

Protocol 2: Reduction of α-Lipoic Acid using Sodium Borohydride (NaBH₄) and Iodine

This method provides a milder alternative to LiAlH₄ for the reduction of carboxylic acids.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve α-lipoic acid (1 equivalent) in anhydrous THF.

  • Addition of Reagents: Add Sodium Borohydride (2-3 equivalents) to the solution. To this suspension, add a solution of iodine (1 equivalent) in THF dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-6 hours. The reaction progress can be monitored by TLC.

  • Workup: Quench the reaction by the slow addition of methanol or water. Acidify the mixture with dilute hydrochloric acid and extract the product with diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography as described in Protocol 1.

Protocol Reducing Agent Typical Solvents Reaction Conditions Reported Yield (%) Reference
1Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THF0 °C to reflux85-95General reduction protocol
2Sodium Borohydride (NaBH₄) / Iodine (I₂)THFRoom Temperature70-85[2]

Table 1: Summary of Synthetic Protocols for this compound.

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reduction cluster_product Product alpha-Lipoic Acid alpha-Lipoic Acid LiAlH4 / THF LiAlH4 / THF alpha-Lipoic Acid->LiAlH4 / THF Protocol 1 NaBH4 / I2 / THF NaBH4 / I2 / THF alpha-Lipoic Acid->NaBH4 / I2 / THF Protocol 2 This compound This compound LiAlH4 / THF->this compound NaBH4 / I2 / THF->this compound Derivatization_Pathways cluster_esters Ester Derivatives cluster_ethers Ether Derivatives Start This compound Acyl Chloride Acyl Chloride Start->Acyl Chloride Protocol 3 Carboxylic Acid + DCC/EDC Carboxylic Acid + DCC/EDC Start->Carboxylic Acid + DCC/EDC Protocol 4 Alkyl Halide + NaH Alkyl Halide + NaH Start->Alkyl Halide + NaH Protocol 5 Ester Product Ester Product Acyl Chloride->Ester Product Carboxylic Acid + DCC/EDC->Ester Product Ether Product Ether Product Alkyl Halide + NaH->Ether Product

References

Application Notes and Protocols for the Conjugation of 5-(1,2-dithiolan-3-yl)pentan-1-ol to Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of 5-(1,2-dithiolan-3-yl)pentan-1-ol, a derivative of lipoic acid, to various nanoparticles. This molecule, featuring a terminal hydroxyl group and a dithiolane ring, offers unique opportunities for nanoparticle functionalization, enabling applications in drug delivery, diagnostics, and therapeutics. The following sections detail several conjugation strategies, including direct attachment to gold nanoparticles and covalent conjugation to polymeric and other nanoparticles following a straightforward functional group modification.

Introduction

This compound, hereafter referred to as Lipoic Alcohol, is a valuable ligand for nanoparticle surface modification. The dithiolane ring can be opened to form two thiol groups, which exhibit a strong affinity for noble metal surfaces such as gold, providing a direct and robust attachment method. The terminal hydroxyl group, while less reactive than a carboxylic acid, can be leveraged for covalent conjugation to a wider range of nanoparticle types through well-established chemical reactions.

The choice of conjugation technique depends on the nanoparticle material, the desired stability of the conjugate, and the intended application. This document outlines three primary methods:

  • Direct Thiolation onto Gold Nanoparticles (AuNPs): This method leverages the intrinsic affinity of the dithiolane group for gold surfaces.

  • Two-Step Carbodiimide (EDC/NHS) Coupling: This involves the initial conversion of the terminal hydroxyl group of Lipoic Alcohol to a carboxylic acid, followed by the widely used EDC/NHS chemistry to form a stable amide bond with amine-functionalized nanoparticles.

  • Thiol-Maleimide Coupling: This strategy requires the functionalization of the nanoparticle surface with maleimide groups and the modification of Lipoic Alcohol to introduce a thiol group at the terminus opposite the dithiolane ring.

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of nanoparticles before and after conjugation with lipoic acid derivatives. These values are indicative and will vary depending on the specific nanoparticle system and conjugation efficiency.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

Nanoparticle TypeLigandConjugation MethodParameterBefore ConjugationAfter ConjugationReference
Gold (AuNP)Lipoic AcidDirect ThiolationHydrodynamic Diameter (nm)15.2 ± 0.822.5 ± 1.3[1]
Zeta Potential (mV)-35.1 ± 2.5-45.8 ± 3.1[1][2]
Polymeric (PLGA)Lipoic Acid DerivativeEDC/NHS CouplingHydrodynamic Diameter (nm)150.7 ± 5.2165.3 ± 6.8[3][4]
Zeta Potential (mV)-25.4 ± 1.9-32.1 ± 2.4[3][4]
Conjugation Efficiency (%)N/A~85%[3][4]
Lipid-based (Liposomes)Lipoic Acid-PEGThiol-MaleimideHydrodynamic Diameter (nm)105.3 ± 4.1120.9 ± 5.5[5]
Zeta Potential (mV)-15.8 ± 1.5-20.5 ± 2.0[6][5]
Drug Loading Capacity (%)12.5 ± 1.111.8 ± 0.9[6][5]

Experimental Protocols

Protocol 1: Direct Thiolation of Lipoic Alcohol onto Gold Nanoparticles

This protocol describes the direct attachment of this compound to the surface of gold nanoparticles. The dithiolane ring of the lipoic alcohol derivative provides a stable anchor to the gold surface.

Materials:

  • Gold nanoparticles (AuNPs) suspension in citrate buffer

  • This compound (Lipoic Alcohol)

  • Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Centrifuge

  • Spectrophotometer (for UV-Vis analysis)

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Preparation of Lipoic Alcohol Solution: Prepare a 10 mM stock solution of Lipoic Alcohol in ethanol.

  • Incubation: To 1 mL of the AuNP suspension, add the Lipoic Alcohol solution to a final concentration of 1 mM.

  • Reaction: Incubate the mixture for 24 hours at room temperature with gentle stirring. This allows for the ligand exchange reaction to occur, where the citrate ions on the AuNP surface are replaced by the Lipoic Alcohol.

  • Purification: Centrifuge the suspension to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles. For example, for 15 nm AuNPs, centrifuge at 12,000 x g for 20 minutes.

  • Washing: Carefully remove the supernatant and resuspend the pellet in 1 mL of PBS. Repeat the centrifugation and washing steps two more times to remove any unbound Lipoic Alcohol.

  • Final Resuspension: After the final wash, resuspend the purified Lipoic Alcohol-functionalized AuNPs in the desired volume of PBS.

  • Characterization:

    • UV-Vis Spectroscopy: Measure the surface plasmon resonance (SPR) peak of the AuNPs. A red-shift in the SPR peak indicates successful surface modification.

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter and zeta potential of the functionalized AuNPs to assess changes in size and surface charge.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization prep_lipoic Prepare 10 mM Lipoic Alcohol in Ethanol mix Mix Lipoic Alcohol with AuNPs (1 mM final conc.) prep_lipoic->mix prep_aunp AuNP Suspension in Citrate Buffer prep_aunp->mix incubate Incubate 24h at RT with stirring mix->incubate centrifuge1 Centrifuge to pellet AuNPs incubate->centrifuge1 Ligand Exchange wash1 Resuspend in PBS & Repeat Centrifugation (2x) centrifuge1->wash1 resuspend Resuspend in final buffer wash1->resuspend uv_vis UV-Vis Spectroscopy (SPR shift) resuspend->uv_vis dls DLS (Size & Zeta Potential) resuspend->dls

Protocol 2: Two-Step EDC/NHS Coupling of Lipoic Alcohol

This protocol involves a two-step process: first, the terminal hydroxyl group of Lipoic Alcohol is oxidized to a carboxylic acid. Second, this carboxylated Lipoic Acid derivative is conjugated to amine-functionalized nanoparticles using EDC/NHS chemistry.

Part A: Oxidation of Lipoic Alcohol to Lipoic Acid Carboxylic Acid

Materials:

  • This compound (Lipoic Alcohol)

  • Jones reagent (Chromium trioxide in sulfuric acid) or other suitable oxidizing agent (e.g., PCC, PDC)

  • Acetone

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • Dissolution: Dissolve Lipoic Alcohol in acetone.

  • Oxidation: Slowly add Jones reagent to the solution at 0°C. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, quench the excess oxidizing agent with isopropanol.

  • Extraction: Extract the product into DCM.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the carboxylated Lipoic Acid derivative.

  • Characterization: Confirm the structure of the product using techniques such as NMR and FTIR spectroscopy.

Part B: EDC/NHS Coupling to Amine-Functionalized Nanoparticles

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA-PEG-NH2)

  • Carboxylated Lipoic Acid derivative (from Part A)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5

  • Dialysis membrane or centrifugal filtration units

Procedure:

  • Activation of Carboxylated Lipoic Acid:

    • Dissolve the carboxylated Lipoic Acid derivative in the Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the carboxylated Lipoic Acid.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation to Nanoparticles:

    • Disperse the amine-functionalized nanoparticles in the Coupling Buffer.

    • Add the activated Lipoic Acid solution to the nanoparticle suspension.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-esters. Incubate for 15 minutes.

  • Purification: Purify the functionalized nanoparticles by dialysis against PBS or by using centrifugal filtration units to remove unreacted reagents and byproducts.

  • Characterization:

    • FTIR Spectroscopy: Confirm the formation of the amide bond.

    • DLS: Measure the hydrodynamic diameter and zeta potential.

    • Quantification: Determine the conjugation efficiency by quantifying the amount of unreacted Lipoic Acid in the supernatant using a suitable assay (e.g., HPLC).

G cluster_oxidation Part A: Oxidation cluster_activation Part B: Activation & Conjugation cluster_purification Purification cluster_characterization Characterization oxidize Oxidize Lipoic Alcohol to Carboxylic Acid purify_acid Purify Carboxylated Lipoic Acid oxidize->purify_acid activate Activate Carboxylated Lipoic Acid with EDC/NHS purify_acid->activate conjugate Conjugate to Amine-Nanoparticles activate->conjugate quench Quench Reaction conjugate->quench purify_np Purify Functionalized Nanoparticles (Dialysis/Filtration) quench->purify_np ftir FTIR (Amide Bond) purify_np->ftir dls_edc DLS (Size & Zeta) purify_np->dls_edc quantify Quantify Conjugation Efficiency purify_np->quantify

Protocol 3: Thiol-Maleimide Coupling

This protocol is suitable for nanoparticles that have been functionalized with maleimide groups. It requires a preliminary step to introduce a thiol group onto the Lipoic Alcohol.

Part A: Thiolation of Lipoic Alcohol

Materials:

  • This compound (Lipoic Alcohol)

  • Thioacetic acid

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

Procedure:

  • Mitsunobu Reaction:

    • Dissolve Lipoic Alcohol, thioacetic acid, and PPh3 in anhydrous THF.

    • Cool the solution to 0°C and add DIAD dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Hydrolysis:

    • Concentrate the reaction mixture.

    • Dissolve the residue in a mixture of THF and NaOH solution.

    • Stir for 2 hours at room temperature to hydrolyze the thioacetate.

  • Acidification and Extraction:

    • Acidify the solution with HCl.

    • Extract the thiolated Lipoic Alcohol into an organic solvent.

  • Purification: Purify the product by column chromatography.

  • Characterization: Confirm the structure of the thiolated product by NMR and mass spectrometry.

Part B: Conjugation to Maleimide-Functionalized Nanoparticles

Materials:

  • Maleimide-functionalized nanoparticles

  • Thiolated Lipoic Alcohol (from Part A)

  • Coupling Buffer: PBS, pH 7.0-7.5, containing 1-5 mM EDTA

  • Degassing equipment

Procedure:

  • Preparation:

    • Degas the Coupling Buffer to remove dissolved oxygen, which can oxidize thiols.

    • Dissolve the thiolated Lipoic Alcohol in the degassed Coupling Buffer.

    • Disperse the maleimide-functionalized nanoparticles in the degassed Coupling Buffer.

  • Conjugation:

    • Add the thiolated Lipoic Alcohol solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the thiol-containing molecule over the maleimide groups on the nanoparticle is recommended.

    • React for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon).

  • Purification: Remove excess thiolated Lipoic Alcohol by dialysis or centrifugal filtration.

  • Characterization:

    • Ellman's Test: Quantify the remaining free thiols in the supernatant to determine conjugation efficiency.

    • DLS: Measure the hydrodynamic diameter and zeta potential.

G cluster_thiolation Part A: Thiolation cluster_conjugation Part B: Conjugation cluster_purification Purification cluster_characterization Characterization thiolate Introduce Thiol Group to Lipoic Alcohol purify_thiol Purify Thiolated Lipoic Alcohol thiolate->purify_thiol prepare Prepare Degassed Buffer and Reagents purify_thiol->prepare conjugate React Thiolated Lipoic Alcohol with Maleimide-NPs prepare->conjugate purify_np Purify Functionalized Nanoparticles conjugate->purify_np ellman Ellman's Test (Conjugation Efficiency) purify_np->ellman dls_maleimide DLS (Size & Zeta) purify_np->dls_maleimide

Concluding Remarks

The protocols provided herein offer a comprehensive guide for the conjugation of this compound to a variety of nanoparticles. The choice of the most suitable method will be dictated by the specific nanoparticle chemistry and the desired application. It is crucial to perform thorough characterization at each step to ensure successful functionalization and to understand the properties of the resulting nanoparticle-lipoic alcohol conjugates. These functionalized nanoparticles hold significant promise for advancing the fields of nanomedicine and drug delivery.

References

Application Note and Protocols for Efficacy Testing of 5-(1,2-dithiolan-3-yl)pentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(1,2-dithiolan-3-yl)pentan-1-ol is an organic compound featuring a 1,2-dithiolane ring and a primary alcohol on a pentyl chain. Its structure is highly similar to that of α-lipoic acid (ALA), a well-researched mitochondrial cofactor with potent antioxidant properties; the key difference is the terminal alcohol group in place of ALA's carboxylic acid.[1] The dithiolane ring is the redox-active center, capable of neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in cellular damage.[1] The reduced form of the dithiolane ring can also regenerate other endogenous antioxidants like Vitamin C and E.[1]

This document outlines a comprehensive experimental design to test the hypothesis that This compound possesses significant antioxidant and anti-inflammatory properties, making it a promising candidate for mitigating cellular damage induced by oxidative stress. The protocols provided are intended for researchers in drug development and cellular biology.

Overall Experimental Workflow

The proposed research plan follows a logical progression from initial in vitro screening to in vivo validation and mechanistic studies. This tiered approach ensures a thorough evaluation of the compound's efficacy and mechanism of action.

G A DPPH Radical Scavenging Assay B Hydroxyl Radical Scavenging Assay A->B C Superoxide Anion Scavenging Assay B->C D Cell Viability (MTT) Assay (H2O2-induced stress) C->D E Intracellular ROS Measurement (DCFH-DA) D->E F Animal Model Selection (Ethanol-induced Oxidative Stress in Rats) E->F Promising In Vitro Results G Biochemical Analysis (SOD, CAT, GPx, MDA in Liver & Brain) F->G H Histopathological Examination G->H I NF-κB Pathway Analysis (Western Blot for p-IκBα) H->I Confirmed In Vivo Efficacy J Nrf2 Pathway Analysis (qPCR for Nrf2, HO-1, NQO1) I->J

Caption: Overall experimental workflow for efficacy testing.

Phase 1: In Vitro Efficacy Testing

Antioxidant Capacity Assays (Acelluar)

These assays determine the direct radical-scavenging ability of the compound.

3.1.1. Protocol: DPPH Radical Scavenging Assay

  • Objective: To measure the capacity of the test compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Materials: this compound, DPPH solution (0.1 mM in methanol), Ascorbic acid (positive control), Methanol, 96-well microplate, Spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the test compound and ascorbic acid (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.

    • Add 100 µL of each dilution to a 96-well plate.

    • Add 100 µL of DPPH solution to each well. A control well should contain 100 µL methanol and 100 µL DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

3.1.2. Protocol: Hydroxyl Radical Scavenging Assay

  • Objective: To assess the compound's ability to neutralize highly reactive hydroxyl radicals generated by the Fenton reaction.

  • Materials: Test compound, Fenton's reagent (FeSO4 and H2O2), Salicylic acid, Phosphate buffer (pH 7.4), Spectrophotometer.

  • Procedure:

    • Prepare reaction mixtures containing the test compound at various concentrations, FeSO4 (9 mM), salicylic acid (9 mM), and H2O2 (8.8 mM) in phosphate buffer.

    • Incubate the mixture at 37°C for 30 minutes.

    • Measure the absorbance of the resulting hydroxylated salicylic acid product at 510 nm.

    • Calculate the scavenging percentage relative to a control without the test compound.

Data Presentation: In Vitro Antioxidant Capacity

AssayTest Compound (IC50 µg/mL)Ascorbic Acid (IC50 µg/mL)
DPPH ScavengingDataData
Hydroxyl Radical ScavengingDataData
Superoxide Anion ScavengingDataData
Cellular Antioxidant and Cytoprotective Assays

These assays evaluate the compound's ability to protect cells from oxidative damage. Human liver carcinoma cells (HepG2) are a suitable model for studying oxidative stress.

3.2.1. Protocol: Cell Viability (MTT) Assay

  • Objective: To determine the cytoprotective effect of the compound against hydrogen peroxide (H2O2)-induced cell death.

  • Materials: HepG2 cells, DMEM media, Fetal Bovine Serum (FBS), H2O2, Test compound, MTT reagent (5 mg/mL), DMSO, 96-well plate.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound for 2 hours.

    • Induce oxidative stress by adding H2O2 (e.g., 500 µM) to the wells (except for the untreated control) and incubate for 24 hours.

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the media and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure absorbance at 490 nm.

    • Express cell viability as a percentage of the untreated control.

3.2.2. Protocol: Intracellular ROS Measurement

  • Objective: To quantify the reduction of intracellular ROS levels by the compound.

  • Materials: HepG2 cells, H2O2, Test compound, 2',7'-dichlorofluorescin diacetate (DCFH-DA) dye, PBS, Fluorometric plate reader.

  • Procedure:

    • Follow steps 1-3 from the MTT assay protocol.

    • After H2O2-induced stress, wash the cells with PBS.

    • Load the cells with 10 µM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C.

    • Wash the cells again with PBS.

    • Measure fluorescence intensity (excitation 485 nm, emission 535 nm).

    • Express ROS levels as a percentage of the H2O2-treated control.

Data Presentation: Cellular Protective Effects

Treatment GroupCell Viability (%)Intracellular ROS (% of H2O2 Control)
Control (Untreated)100 ± SDData
H2O2 onlyData ± SD100 ± SD
H2O2 + Test Compound (Low Conc.)Data ± SDData ± SD
H2O2 + Test Compound (Med Conc.)Data ± SDData ± SD
H2O2 + Test Compound (High Conc.)Data ± SDData ± SD

Phase 2: In Vivo Efficacy Validation

Based on studies with the structurally similar ALA, an animal model of ethanol-induced oxidative stress is appropriate for in vivo testing.[2][3][4]

Protocol: Ethanol-Induced Oxidative Stress in Rats
  • Objective: To evaluate the protective effect of this compound against ethanol-induced oxidative damage in vivo.

  • Animals: Male Wistar rats (200-250g).

  • Experimental Groups (n=8 per group):

    • Group I (Control): Receive normal saline.

    • Group II (Ethanol): Receive ethanol (20% v/v) ad libitum for 15 weeks to induce organ damage.[3]

    • Group III (Ethanol + Test Compound): Receive ethanol for 15 weeks; treated with the test compound daily for the last 1-2 weeks.

    • Group IV (Test Compound Only): Receive normal saline; treated with the test compound daily for the last 1-2 weeks.

  • Procedure:

    • Administer treatments as described above.

    • At the end of the study period, euthanize the animals and collect blood, liver, and brain tissues.

    • Prepare tissue homogenates for biochemical analysis.

    • Fix a portion of the tissues in 10% formalin for histopathological examination.

Biochemical Analysis
  • Objective: To measure key biomarkers of oxidative stress and antioxidant enzyme activity.

  • Methods:

    • Lipid Peroxidation: Measure Malondialdehyde (MDA) levels using the Thiobarbituric Acid Reactive Substances (TBARS) assay.

    • Antioxidant Enzymes: Measure the activity of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx) using commercially available assay kits.

    • Thiol Content: Measure total thiol levels using Ellman's reagent, as the dithiolane ring's reduced form contains two thiol groups.[1][5]

Data Presentation: In Vivo Biochemical Markers (Liver Homogenate)

GroupMDA (nmol/mg protein)SOD (U/mg protein)CAT (U/mg protein)GPx (U/mg protein)
I: ControlData ± SDData ± SDData ± SDData ± SD
II: EthanolData ± SDData ± SDData ± SDData ± SD
III: Ethanol + CompoundData ± SDData ± SDData ± SDData ± SD
IV: Compound OnlyData ± SDData ± SDData ± SDData ± SD

Phase 3: Mechanistic Studies

To understand how the compound exerts its effects, key signaling pathways involved in inflammation and antioxidant response should be investigated.

Proposed Anti-inflammatory Mechanism via NF-κB Pathway

Chronic inflammation is often linked to oxidative stress. The NF-κB pathway is a primary regulator of inflammatory responses. It is hypothesized that the compound inhibits this pathway.

G ROS Oxidative Stress (e.g., from Ethanol) IKK IKK Activation ROS->IKK Compound This compound Compound->ROS Scavenges Compound->IKK Inhibits IkBa Phosphorylation of IκBα IKK->IkBa NFkB_Release NF-κB Release & Nuclear Translocation IkBa->NFkB_Release Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_Release->Inflammation

Caption: Proposed inhibition of the NF-κB inflammatory pathway.

5.1.1. Protocol: Western Blot for Phosphorylated IκBα

  • Objective: To determine if the compound inhibits the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation.

  • Procedure:

    • Use protein lysates from the in vitro cell culture experiments (e.g., LPS-stimulated RAW 264.7 macrophages treated with the compound).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band density to determine the ratio of phosphorylated to total IκBα.

Proposed Antioxidant Mechanism via Nrf2 Pathway

The Nrf2 pathway is a master regulator of the cellular antioxidant response. It is hypothesized that the compound activates this protective pathway.

G cluster_cytoplasm Cytoplasm Compound This compound Keap1 Keap1 Compound->Keap1 Modifies Cysteine Residues, Inducing Nrf2 Release Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades Nrf2_translocation Nrf2 Nuclear Translocation Nrf2->Nrf2_translocation ARE Antioxidant Response Element (ARE) Binding Nrf2_translocation->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, GCLC) ARE->Antioxidant_Genes

Caption: Proposed activation of the Nrf2 antioxidant pathway.

5.2.1. Protocol: qPCR for Nrf2 Target Genes

  • Objective: To measure the expression of Nrf2-regulated antioxidant genes (e.g., HO-1, NQO1).

  • Procedure:

    • Use cells treated with the test compound for a specified time (e.g., 6, 12, 24 hours).

    • Extract total RNA using a suitable kit (e.g., TRIzol).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qPCR) using specific primers for Nrf2, HO-1, NQO1, and a housekeeping gene (e.g., GAPDH).

    • Analyze the relative gene expression using the ΔΔCt method.

Data Presentation: Relative Gene Expression (qPCR)

Target GeneFold Change (Compound vs. Control)
Nrf2Data ± SD
HO-1Data ± SD
NQO1Data ± SD

Conclusion

This application note provides a structured and detailed framework for assessing the efficacy of this compound. The multi-phase approach, combining acellular, cellular, and in vivo models, will generate robust data on its antioxidant and anti-inflammatory potential. The subsequent mechanistic studies will provide valuable insights into its mode of action, supporting its potential development as a therapeutic agent for conditions associated with oxidative stress.

References

Application Notes and Protocols for Surface Functionalization with 5-(1,2-dithiolan-3-yl)pentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of surfaces using 5-(1,2-dithiolan-3-yl)pentan-1-ol. This molecule, a hydroxyl-terminated derivative of lipoic acid, is a versatile linker for creating biocompatible and functional surfaces for a variety of applications in research and drug development.

Application Notes

This compound is an organosulfur compound featuring a terminal hydroxyl group and a cyclic disulfide (dithiolane) ring. This unique structure allows for the formation of robust self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The dithiolane ring serves as a strong anchor to the substrate, while the pentanol chain creates a well-defined organic layer with terminal hydroxyl groups exposed to the surrounding environment.

Mechanism of Surface Functionalization

The functionalization process relies on the strong affinity of sulfur for gold. When a gold substrate is exposed to a solution containing this compound, the disulfide bond in the dithiolane ring reductively cleaves, and two sulfur atoms form strong covalent bonds with the gold surface. This spontaneous organization results in a densely packed, ordered monolayer. The resulting surface is hydrophilic due to the exposed hydroxyl groups, which can also serve as reactive sites for further chemical modifications.

Applications in Research and Drug Development

The hydroxyl-terminated surfaces created using this compound are valuable in a range of applications:

  • Biomolecule Immobilization: The hydroxyl groups can be activated to covalently attach proteins, peptides, DNA, and other biomolecules for applications in biosensors, microarrays, and biocompatible coatings for medical implants.

  • Drug Delivery: These functionalized surfaces can be used to study cell-surface interactions and as a platform for developing targeted drug delivery systems.

  • Antifouling Surfaces: Hydroxyl-terminated SAMs are known to resist non-specific protein adsorption, which is crucial for the performance of biosensors and in-vivo diagnostic devices.

  • Cancer Research: Lipoic acid and its derivatives have been shown to induce apoptosis in cancer cells.[1][2][3] Surfaces functionalized with these molecules could be used to study the underlying signaling pathways and to develop novel therapeutic strategies. For instance, α-lipoic acid has been found to inhibit the migration and invasion of breast cancer cells by inhibiting TGFβ signaling.[4]

Quantitative Data

Parameter11-mercapto-1-undecanol (HS(CH₂)₁₁OH)6-mercapto-1-hexanol (HS(CH₂)₆OH)Expected Range for this compound SAM
Advancing Water Contact Angle (θ) ~30-40°~40-50°30-50°
Ellipsometric Thickness ~15-17 Å~9-11 Å~8-12 Å
Surface Coverage High (close-packed)High (close-packed)High (close-packed)

Note: The expected range for this compound is an estimation based on its chemical structure relative to the reference compounds.

Experimental Protocols

Protocol 1: Formation of Self-Assembled Monolayer (SAM) on Gold

This protocol describes the formation of a this compound SAM on a gold-coated substrate.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides)

  • This compound

  • Absolute ethanol (200 proof), spectroscopic grade

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

  • Deionized (DI) water (18 MΩ·cm)

  • Nitrogen gas (high purity)

  • Glass vials with Teflon-lined caps

  • Tweezers

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with copious amounts of DI water.

    • Rinse with absolute ethanol.

    • Dry the substrates under a gentle stream of nitrogen gas.

    • Use the substrates immediately after cleaning.

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of this compound in absolute ethanol in a clean glass vial.

    • Sonicate the solution for 5 minutes to ensure complete dissolution.

  • SAM Formation:

    • Place the clean, dry gold substrates in a glass vial.

    • Completely immerse the substrates in the 1 mM thiol solution.

    • Purge the vial with nitrogen gas for 1-2 minutes to minimize oxidation.

    • Seal the vial tightly with a Teflon-lined cap.

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in the dark.

  • Rinsing and Drying:

    • Remove the substrates from the thiol solution using clean tweezers.

    • Rinse the substrates thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the functionalized substrates under a gentle stream of nitrogen gas.

    • Store the SAM-coated substrates in a clean, dry environment (e.g., a desiccator) until further use.

Protocol 2: Surface Characterization

A. Contact Angle Goniometry:

  • Place a 2-5 µL droplet of DI water on the functionalized surface.

  • Measure the static contact angle using a goniometer.

  • Perform measurements at multiple locations on the surface to ensure homogeneity.

  • A hydrophilic surface with a contact angle in the range of 30-50° is expected.

B. Ellipsometry:

  • Measure the thickness of the SAM using a spectroscopic ellipsometer.

  • Take measurements at multiple angles of incidence for improved accuracy.

  • Model the surface as a three-layer system (silicon/gold/SAM/air) to determine the thickness of the organic layer.

  • An estimated thickness of 8-12 Å is expected.

Protocol 3: Further Functionalization of Hydroxyl-Terminated SAM

This protocol describes a method for activating the terminal hydroxyl groups for subsequent conjugation, for example, with a biomolecule.

Materials:

  • Hydroxyl-terminated SAM on gold substrate

  • Anhydrous toluene

  • Pyridine

  • p-toluenesulfonyl chloride (TsCl)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

Procedure:

  • Activation of Hydroxyl Groups (Tosylation):

    • Place the hydroxyl-terminated SAM substrate in a solution of TsCl (10 eq) in anhydrous toluene and pyridine (catalytic amount).

    • React for 12-24 hours at room temperature under a nitrogen atmosphere.

    • Rinse the substrate with toluene, ethanol, and DI water, then dry with nitrogen.

  • Conversion to Azide:

    • Immerse the tosylated substrate in a solution of NaN₃ (10 eq) in DMF.

    • Heat the reaction to 60-80 °C for 6-12 hours.

    • Rinse the substrate with DMF, ethanol, and DI water, then dry with nitrogen.

The resulting azide-terminated surface can be further functionalized using click chemistry (e.g., with alkyne-modified biomolecules).

Visualizations

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_post Post-Processing Clean Clean Gold Substrate Rinse_Dry Rinse and Dry Clean->Rinse_Dry Prepare_Sol Prepare Thiol Solution Immerse Immerse Substrate Rinse_Dry->Immerse Prepare_Sol->Immerse Incubate Incubate (18-24h) Immerse->Incubate Rinse_Final Rinse with Ethanol Incubate->Rinse_Final Dry_Final Dry with Nitrogen Rinse_Final->Dry_Final Characterize Characterize Surface Dry_Final->Characterize

Caption: Experimental workflow for the functionalization of a gold surface.

SAM cluster_substrate Gold Substrate cluster_sam Self-Assembled Monolayer Au Au Au Au Au Au Au Au Au Au S1 l1 CH₂ S1->l1 S S2 S3 S4 S5 l2 CH₂ l1->l2 l3 CH₂ l2->l3 l4 CH₂ l3->l4 l5 CH l4->l5 l6 CH₂-OH l5->l6

Caption: Structure of the self-assembled monolayer on a gold surface.

Signaling_Pathway LA Lipoic Acid Derivative PDK1 PDK1 LA->PDK1 inhibits pPDH p-PDH PDK1->pPDH phosphorylates Keap1 Keap1 pPDH->Keap1 binds & sequesters NRF2 NRF2 Keap1->NRF2 promotes degradation Antioxidant_Genes Antioxidant Genes NRF2->Antioxidant_Genes activates ROS Mitochondrial ROS NRF2->ROS suppresses Apoptosis Apoptosis ROS->Apoptosis induces

Caption: PDK1/NRF2 signaling pathway for lipoic acid-induced apoptosis.[5]

References

In Vivo Applications of Alpha-Lipoic Acid in Models of Alcohol-Induced Organ Damage

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, no direct in vivo studies involving the administration of 5-(1,2-dithiolan-3-yl)pentan-1-ol have been identified in publicly available scientific literature. The following application notes and protocols are based on studies of the closely related and extensively researched compound, alpha-lipoic acid (ALA) , also known as 5-(1,2-dithiolan-3-yl)pentanoic acid. ALA is the carboxylic acid analog of the requested alcohol, and its potent antioxidant and cellular protective effects have been demonstrated in various models of alcohol-induced pathology. Researchers interested in this compound may find these protocols for ALA to be a valuable starting point for their own in vivo investigations.

Application Notes

Alpha-lipoic acid (ALA) is a naturally occurring antioxidant that has shown significant promise in mitigating the detrimental effects of chronic and acute alcohol consumption in preclinical models. Its therapeutic potential stems from its ability to scavenge reactive oxygen species (ROS), chelate metals, and regenerate other endogenous antioxidants.[1] In vivo studies have demonstrated its efficacy in protecting against alcohol-induced cardiac and neural damage.[2][3]

Key Applications in Alcohol-Related Research:

  • Cardioprotection: Chronic alcohol intake can lead to alcoholic cardiomyopathy, characterized by cardiac hypertrophy, contractile dysfunction, and mitochondrial damage.[2] ALA administration has been shown to attenuate these effects by activating aldehyde dehydrogenase 2 (ALDH2) and inhibiting PINK1/Parkin-mediated mitophagy.[2]

  • Neuroprotection: Alcohol-related brain damage (ARBD) is a serious consequence of long-term alcohol misuse.[3] Studies in rat models of ARBD have shown that ALA can improve cognitive function and reduce neuronal damage.[3] It has also been found to decrease oxidative stress and DNA damage in the hippocampus and cerebellum of developing rats exposed to alcohol.[4]

  • Reduction of Oxidative Stress: A primary mechanism of alcohol-induced tissue damage is the generation of oxidative stress.[5] ALA has been demonstrated to reduce lipid peroxidation and protein oxidation in various tissues following alcohol exposure.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative findings from in vivo studies on the effects of alpha-lipoic acid in animal models of alcohol consumption.

Table 1: Effects of Alpha-Lipoic Acid on Alcohol-Induced Cardiac Damage in Mice [2]

ParameterControlAlcoholAlcohol + ALA
Mortality Rate (%) 02510
Blood Alcohol Concentration (mg/dL) 0185.4 ± 23.7179.2 ± 21.5
Serum Aldehyde Levels (µM) 2.8 ± 0.48.9 ± 1.14.1 ± 0.6
Left Ventricular Ejection Fraction (%) 75.3 ± 5.151.2 ± 4.868.7 ± 5.5
Cardiomyocyte Size (µm²) 289.6 ± 25.3498.7 ± 41.2321.4 ± 28.9
Reactive Oxygen Species (ROS) Production (arbitrary units) 1.0 ± 0.12.8 ± 0.31.3 ± 0.2

Table 2: Effects of Alpha-Lipoic Acid on Alcohol-Induced Brain Damage in Rats [3]

ParameterControlEthanolEthanol + ALA
Step-Through Latency (24h, seconds) 180 ± 2085 ± 15165 ± 18
Step-Through Latency (8 days, seconds) 175 ± 2270 ± 12150 ± 20
Lipid Peroxidation (nmol/mg protein) 0.45 ± 0.050.82 ± 0.090.46 ± 0.06
Superoxide Dismutase Activity (U/mg protein) 12.5 ± 1.318.9 ± 2.112.7 ± 1.5

Experimental Protocols

Protocol 1: Investigation of Cardioprotective Effects of Alpha-Lipoic Acid in a Mouse Model of Chronic Alcohol Consumption[2]

1. Animal Model:

  • Species: C57BL/6 mice

  • Sex: Male

  • Age: 8 weeks

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Experimental Groups:

  • Control Group: Fed a standard diet.

  • Alcohol Group: Fed a 4.8% (v/v) alcohol diet for 6 weeks.

  • Alcohol + ALA Group: Fed a 4.8% (v/v) alcohol diet supplemented with alpha-lipoic acid for 6 weeks.

3. Administration of Alpha-Lipoic Acid:

  • Route: Oral (mixed with the diet).

  • Dosage: The specific dosage of ALA in the diet should be calculated based on the average daily food consumption of the mice to achieve a target dose (e.g., 50-100 mg/kg/day).

4. Outcome Measures:

  • Cardiac Function: Assessed by echocardiography to measure parameters like left ventricular ejection fraction.

  • Histological Analysis: Hearts are excised, fixed, and stained to evaluate cardiomyocyte size and collagen deposition.

  • Biochemical Assays: Blood samples are collected to measure serum levels of cardiac injury markers (e.g., BNP, LDH, CK-MB). Tissue homogenates are used to assess reactive oxygen species (ROS) production and mitochondrial function.

Protocol 2: Evaluation of Neuroprotective Effects of Alpha-Lipoic Acid in a Rat Model of Alcohol-Related Brain Damage[3]

1. Animal Model:

  • Species: Wistar rats

  • Sex: Male

  • Age: Adult

  • Housing: Standard laboratory conditions.

2. Experimental Groups:

  • Control Group: Received tap water.

  • Ethanol Group: Received a 20% (v/v) ethanol-tap water solution ad libitum for 15 weeks.

  • Ethanol + ALA Group: Received the ethanol solution for 14 weeks, followed by daily injections of ALA for one week.

3. Administration of Alpha-Lipoic Acid:

  • Route: Intraperitoneal injection.

  • Dosage: A daily dose of ALA (e.g., 50-100 mg/kg) is administered for the final week of the study.

4. Outcome Measures:

  • Behavioral Testing: Cognitive function is assessed using tests such as the step-through passive avoidance task.

  • Biochemical Analysis: Whole-brain homogenates are analyzed for markers of oxidative stress (e.g., lipid peroxidation, superoxide dismutase activity).

  • Histopathological Examination: Brain sections are examined for neuronal damage, particularly in regions like the cerebellum.

Visualizations

G Experimental Workflow: Cardioprotective Study cluster_0 Animal Model Preparation cluster_1 Grouping and Treatment (6 weeks) cluster_2 Outcome Assessment A 8-week-old male C57BL/6 mice B Control Group (Standard Diet) A->B C Alcohol Group (4.8% v/v Alcohol Diet) A->C D Alcohol + ALA Group (Alcohol Diet + ALA) A->D E Echocardiography B->E F Histological Analysis B->F G Biochemical Assays B->G C->E C->F C->G D->E D->F D->G

Caption: Workflow for assessing cardioprotective effects of ALA.

G Signaling Pathway: ALA in Alcoholic Cardiomyopathy EtOH Chronic Alcohol Consumption ROS Increased ROS EtOH->ROS Damage Cardiac Damage (Hypertrophy, Dysfunction) EtOH->Damage PINK1 PINK1/Parkin Pathway ROS->PINK1 activates ALDH2 ALDH2 Activity ALDH2->PINK1 inhibits Protection Cardioprotection ALDH2->Protection Mitophagy Excessive Mitophagy PINK1->Mitophagy induces Mitophagy->Damage ALA Alpha-Lipoic Acid ALA->ROS scavenges ALA->ALDH2 activates Protection->Damage

Caption: ALA's protective signaling pathway in the heart.

References

Application Notes: 5-(1,2-dithiolan-3-yl)pentan-1-ol in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

5-(1,2-dithiolan-3-yl)pentan-1-ol is a derivative of the naturally occurring antioxidant, alpha-lipoic acid (ALA).[1] The key functional feature of this molecule is the 1,2-dithiolane ring, a five-membered cyclic disulfide. This ring structure is central to its application in drug delivery as it can be cleaved in response to reducing environments.[2] The terminal hydroxyl (-OH) group provides a convenient point for conjugation to polymers, lipids, or drug molecules to create sophisticated drug delivery systems.

The primary application of this compound is in the design of redox-responsive nanocarriers.[3][4] Many pathological tissues, particularly solid tumors, exhibit significantly higher concentrations of reducing agents like glutathione (GSH) compared to normal tissues.[2] This differential provides a targeted stimulus. Drug delivery systems incorporating the this compound moiety remain stable in the systemic circulation but are designed to disassemble upon entering the high-GSH environment of tumor cells, triggering the release of their therapeutic payload precisely at the site of action. This targeted release mechanism aims to enhance therapeutic efficacy while minimizing off-target side effects.[3]

2. Key Applications and Advantages

  • Redox-Responsive Nanoparticles: The dithiolane ring can be used as a cleavable linker in the backbone of polymers, as a cross-linker in nanogels, or as a pendant group on amphiphilic copolymers that self-assemble into micelles or liposomes.[4][5]

  • Targeted Cancer Therapy: The high intracellular GSH concentration in cancer cells provides a specific trigger for drug release, making this an attractive strategy for delivering chemotherapeutics.[2]

  • Enhanced Cellular Uptake: Modification of nanoparticles with lipoic acid derivatives has been shown to increase cellular internalization, potentially through interactions with thiol groups on the cell surface.[6] Studies have shown that inflammatory macrophages, which have upregulated surface thiols, exhibit a 2.6-fold increased uptake of lipoic acid-modified nanoparticles compared to non-inflammatory macrophages.[6]

  • Improved Bioavailability: Encapsulation within nanocarriers featuring this moiety can protect drugs from degradation and improve their pharmacokinetic profiles.[7][8] For instance, oral administration of insulin-loaded lipoic acid-modified nanoparticles resulted in a 1.6-fold enhancement in bioavailability compared to unmodified nanoparticles.[6]

Quantitative Data Summary

The following tables summarize quantitative data from studies on drug delivery systems based on lipoic acid and its derivatives.

Table 1: Nanoparticle Formulation and Efficiency

Nanocarrier Type Drug Model Average Size (nm) Entrapment Efficiency (%) Reference
Solid Lipid Nanoparticles (SLNs) Tamoxifen 261.08 ± 2.13 40.73 ± 2.83 [7]
Cationic Nanoemulsion Alpha-Lipoic Acid 289.13 ± 4.55 Not Reported [9]

| Chitosan Nanoparticles | Alpha-Lipoic Acid | 44 | Not Reported |[10] |

Table 2: Performance Enhancement in Biological Systems

System Parameter Measured Result Comparison Group Reference
Insulin-loaded LA-PEG NPs Oral Bioavailability 5.42 ± 0.53% (1.6-fold increase) Unmodified PEG NPs [6]
LA-NPs Uptake in Inflammatory Macrophages 2.6-fold increase Non-inflammatory Macrophages [6]
Simvastatin-loaded LA-NPs Cellular Uptake & Cytotoxicity Significant Increase Free Simvastatin [2]

| Tamoxifen-loaded SLNs | Oral Bioavailability | 1.59-fold increase | Regular Suspension |[7] |

Visualized Workflows and Mechanisms

experimental_workflow cluster_synthesis Step 1: Synthesis & Conjugation cluster_formulation Step 2: Nanoparticle Formulation cluster_characterization Step 3: Characterization A 5-(1,2-dithiolan-3-yl) pentan-1-ol D Conjugation Reaction (e.g., Esterification) A->D B Polymer or Lipid (e.g., PEG-PLA) B->D C Drug Molecule F Self-Assembly in Aqueous Solution (e.g., Dialysis Method) C->F E Amphiphilic Dithiolane -Polymer Conjugate D->E E->F G Drug-Loaded Redox- Responsive Micelle F->G H Size (DLS) Zeta Potential Drug Loading G->H

Caption: Experimental workflow for nanoparticle formulation.

drug_release_mechanism cluster_extracellular Extracellular Space (Low GSH) cluster_intracellular Intracellular Space (High GSH) A Stable Drug-Loaded Nanoparticle B Nanoparticle Disassembly A->B Cellular Uptake & High GSH Environment C Released Drug B->C Dithiolane Ring Cleavage D Therapeutic Action C->D

Caption: Mechanism of redox-responsive drug release.

cellular_uptake_pathway extracellular Extracellular Nanoparticles membrane Cell Membrane extracellular->membrane Endocytosis endosome Early Endosome membrane->endosome lysosome Late Endosome/ Lysosome endosome->lysosome Endosomal Trafficking cytosol Cytosolic Drug Release lysosome->cytosol GSH-Mediated Disassembly & Escape

Caption: Cellular uptake and intracellular trafficking pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound from Alpha-Lipoic Acid

This protocol describes the reduction of the carboxylic acid group of alpha-lipoic acid to a primary alcohol.[1]

Materials:

  • Alpha-Lipoic Acid (ALA)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex

  • Diethyl ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, ice bath

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve alpha-lipoic acid (1 equivalent) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a solution of LiAlH₄ (approx. 1.5-2 equivalents) in THF via a dropping funnel. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by 15% NaOH solution, and then more water. A gelatinous precipitate will form.

  • Work-up: Filter the mixture and wash the solid precipitate thoroughly with diethyl ether or THF. Combine the organic filtrates.

  • Extraction: Wash the combined organic phase sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil (the target alcohol) by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Protocol 2: Formulation of Doxorubicin-Loaded Redox-Responsive Micelles

This protocol provides a general method for creating drug-loaded micelles using a pre-formed amphiphilic polymer conjugate.

Materials:

  • Amphiphilic polymer conjugate (e.g., Dithiolane-PEG-b-PCL)

  • Doxorubicin (DOX) or other hydrophobic drug

  • Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dialysis tubing (MWCO appropriate for the polymer, e.g., 3.5-7 kDa)

  • Deionized water or Phosphate-Buffered Saline (PBS)

Procedure:

  • Polymer and Drug Dissolution: Dissolve the amphiphilic polymer conjugate (e.g., 20 mg) and DOX (e.g., 4 mg) in 2 mL of DMF. Add TEA (1.5-2 equivalents relative to DOX) to deprotonate the DOX·HCl salt. Stir the mixture in the dark for 2-3 hours to ensure complete dissolution and mixing.

  • Micelle Formation via Dialysis: Transfer the polymer/drug solution into a dialysis bag.

  • Dialysis: Immerse the sealed dialysis bag in 1 L of deionized water or PBS (pH 7.4). Stir the dialysis medium gently at room temperature.

  • Medium Exchange: Replace the dialysis medium every 6-8 hours for a total of 48 hours to ensure complete removal of the organic solvent. During this process, the amphiphilic polymer will self-assemble into micelles, entrapping the hydrophobic drug in the core.

  • Collection and Storage: Collect the solution from the dialysis bag. Filter it through a 0.45 µm syringe filter to remove any large aggregates. Store the resulting micellar solution at 4 °C.

Protocol 3: In Vitro Drug Release Assay

This protocol uses the dialysis method to assess the redox-responsive release of a drug from the formulated nanoparticles.[11][12]

Materials:

  • Drug-loaded micelle solution (from Protocol 2)

  • Release Buffer A: PBS (pH 7.4)

  • Release Buffer B: PBS (pH 7.4) containing 10 mM Glutathione (GSH) to simulate the intracellular reducing environment.

  • Dialysis tubing (same MWCO as in formulation)

  • Shaking incubator or water bath set to 37 °C

  • UV-Vis Spectrophotometer or HPLC for drug quantification

Procedure:

  • Sample Preparation: Pipette 1 mL of the drug-loaded micelle solution into a dialysis bag and seal it securely.

  • Release Experiment Setup:

    • For the control group, place the dialysis bag into a container with 50 mL of Release Buffer A.

    • For the redox-responsive group, place another dialysis bag into a container with 50 mL of Release Buffer B.

  • Incubation: Place both containers in a shaking incubator at 37 °C with gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from each container. Immediately replace it with 1 mL of the corresponding fresh buffer to maintain a constant volume and sink conditions.

  • Quantification: Measure the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λₘₐₓ or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point using the following formula: Cumulative Release (%) = [(Vₑ Σᵢ₋₁ⁿ⁻¹ Cᵢ + V₀ Cₙ) / m_drug] × 100

    • Where Vₑ is the sampling volume (1 mL), V₀ is the total volume of the release medium (50 mL), Cᵢ is the drug concentration at time point i, and m_drug is the initial mass of the drug in the micelles.

  • Plotting: Plot the cumulative drug release (%) versus time for both the control and the GSH-containing groups to visualize the redox-responsive release profile.

Protocol 4: Cellular Uptake Study using Confocal Microscopy

This protocol describes how to visualize the internalization of fluorescently labeled nanoparticles into cancer cells.

Materials:

  • Fluorescently labeled nanoparticles (e.g., loaded with Doxorubicin, which is intrinsically fluorescent, or labeled with a dye like Coumarin-6).

  • Cancer cell line (e.g., HeLa, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Confocal microscopy dishes or chamber slides.

  • Hoechst 33342 or DAPI for nuclear staining.

  • Paraformaldehyde (PFA) solution (4% in PBS).

  • PBS (pH 7.4).

  • Confocal Laser Scanning Microscope (CLSM).

Procedure:

  • Cell Seeding: Seed the cancer cells onto confocal dishes at an appropriate density and allow them to adhere and grow for 24 hours.

  • Nanoparticle Incubation: Remove the culture medium and replace it with fresh medium containing the fluorescently labeled nanoparticles at a predetermined concentration (e.g., 10 µg/mL of drug equivalent).

  • Incubation: Incubate the cells with the nanoparticles for a specific period (e.g., 4 hours) at 37 °C in a CO₂ incubator.

  • Washing: After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any nanoparticles that are not internalized.

  • Cell Fixing: Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.

  • Staining: Wash the cells twice with PBS. Add Hoechst 33342 or DAPI solution (for nuclear staining) and incubate for 10-15 minutes in the dark.

  • Final Wash: Wash the cells three times with PBS. Add a final volume of PBS to the dish to keep the cells hydrated for imaging.

  • Imaging: Visualize the cells using a Confocal Laser Scanning Microscope. Use appropriate laser lines and emission filters for the nanoparticle's fluorophore and the nuclear stain. Capture images in different channels (e.g., red for DOX, blue for DAPI) and merge them to observe the subcellular localization of the nanoparticles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(1,2-dithiolan-3-yl)pentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(1,2-dithiolan-3-yl)pentan-1-ol, also known as alpha-lipoic alcohol or thioctol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound?

A1: The most widely used method is the reduction of the carboxylic acid group of α-lipoic acid (5-(1,2-dithiolan-3-yl)pentanoic acid) or its corresponding esters.[1] This transformation is a fundamental reaction in organic synthesis, and common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

Q2: What are the main factors that can affect the yield of the synthesis?

A2: Several factors can influence the final yield, including the choice of reducing agent, reaction temperature, reaction time, solvent purity, and the efficiency of the work-up and purification procedures. Incomplete reactions, side reactions such as the formation of polydisulfides, and loss of product during purification are common reasons for lower yields.[1]

Q3: Can I use a starting material other than alpha-lipoic acid?

A3: Yes, an alternative synthetic strategy involves the reaction of a suitable pentanol derivative with a source of the 1,2-dithiolane ring. However, the reduction of commercially available alpha-lipoic acid is generally the more common and direct approach.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. By comparing the TLC profile of the reaction mixture with that of the starting material (alpha-lipoic acid), you can determine when the starting material has been consumed. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to the alcohol product.

Troubleshooting Guides

Low or No Product Yield
Observation Possible Cause Suggested Solution
TLC analysis shows only the starting material (alpha-lipoic acid) spot. Inactive reducing agent: The reducing agent (e.g., LiAlH₄, NaBH₄) may have degraded due to improper storage or handling.Use a fresh, unopened container of the reducing agent. Ensure all glassware is thoroughly dried before use, as these reagents react with moisture.
Insufficient amount of reducing agent: The molar ratio of the reducing agent to the starting material may be too low.Increase the molar equivalents of the reducing agent. Typically, a 1.5 to 2-fold excess is recommended.
Low reaction temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring the reaction by TLC. For LiAlH₄ reductions, refluxing in an appropriate etheral solvent is common.
TLC shows a mixture of starting material and product. Incomplete reaction: The reaction time may be too short.Extend the reaction time and continue to monitor by TLC until the starting material is fully consumed.
Poor quality of solvent or reagents: Traces of water or other impurities in the solvent can quench the reducing agent.Use anhydrous solvents and ensure all reagents are of high purity.
Low yield after work-up and purification. Product loss during extraction: The product may have some water solubility, leading to loss in the aqueous layer during work-up.Perform multiple extractions (at least 3) with an appropriate organic solvent to ensure complete recovery of the product.
Product degradation during purification: The dithiolane ring can be sensitive to certain conditions.Use mild purification techniques. For column chromatography, ensure the silica gel is neutral and consider using a solvent system with minimal acidity.
Formation of volatile byproducts: If distillation is used for purification, the product might be co-distilling with other components.Use column chromatography for purification instead of distillation to achieve better separation.
Presence of Impurities
Observation Possible Cause Suggested Solution
Multiple spots on TLC in addition to the product spot. Side reactions: Over-reduction or side reactions involving the dithiolane ring can lead to impurities.Optimize the reaction conditions, such as temperature and reaction time. Adding the reducing agent portion-wise at a lower temperature can sometimes minimize side reactions.
Formation of dihydrolipoic alcohol: The dithiolane ring can be reduced to the corresponding dithiol under harsh reducing conditions.Use a milder reducing agent or less stringent conditions. If formed, the dithiol can sometimes be re-oxidized to the dithiolane.
Purified product is not clean by NMR or other analytical techniques. Co-elution during column chromatography: An impurity may have a similar polarity to the product, leading to co-elution.Optimize the solvent system for column chromatography. A different combination of solvents or a gradient elution may be necessary to achieve better separation.
Residual solvent: The purified product may contain residual solvent from the purification process.Dry the product under high vacuum for an extended period to remove any remaining solvent.

Data Presentation

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentStarting MaterialSolventTypical Yield (%)Reference
Sodium Borohydride (NaBH₄)α-Lipoic AcidTetrahydrofuran (THF)~80[2]
Lithium Aluminum Hydride (LiAlH₄)α-Lipoic AcidDiethyl ether or THFGenerally high, but specific yield data is not readily available in the reviewed literature.[3]

Note: Yields can vary significantly based on reaction scale, purity of reagents, and experimental conditions.

Experimental Protocols

Protocol 1: Reduction of α-Lipoic Acid using Lithium Aluminum Hydride (LiAlH₄)

This protocol is a general guideline adapted from standard procedures for the reduction of carboxylic acids using LiAlH₄.[3][4]

Materials:

  • α-Lipoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: In the flask, suspend LiAlH₄ (1.5-2.0 molar equivalents) in anhydrous diethyl ether or THF.

  • Addition of α-Lipoic Acid: Dissolve α-lipoic acid in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath. Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the slow addition of 10% sulfuric acid until the solution becomes clear.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow Start Start: α-Lipoic Acid Reduction Reduction (e.g., LiAlH₄ in THF) Start->Reduction 1. Dissolve Quenching Quenching (Water, Acid) Reduction->Quenching 2. Reaction Extraction Liquid-Liquid Extraction Quenching->Extraction 3. Work-up Drying Drying (Anhydrous Na₂SO₄) Extraction->Drying 4. Isolate Organic Phase Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration 5. Remove Water Purification Column Chromatography Concentration->Purification 6. Concentrate Product Product: this compound Purification->Product 7. Purify Signaling_Pathway Lipoic_Acid α-Lipoic Acid (Carboxylic Acid) Intermediate Tetrahedral Intermediate Lipoic_Acid->Intermediate Nucleophilic attack by Hydride Reducing_Agent Reducing Agent (e.g., LiAlH₄) Reducing_Agent->Intermediate Aldehyde_Intermediate Aldehyde Intermediate (transient) Intermediate->Aldehyde_Intermediate Elimination of 'O-Al' species Final_Product This compound (Primary Alcohol) Aldehyde_Intermediate->Final_Product Further Reduction

References

Technical Support Center: Purification of 5-(1,2-dithiolan-3-yl)pentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-(1,2-dithiolan-3-yl)pentan-1-ol, also known as alpha-lipoic alcohol.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Purity After Synthesis - Incomplete reaction during the reduction of the parent carboxylic acid.[1] - Presence of unreacted starting materials or reagents. - Formation of byproducts during the reaction.- Optimize reaction conditions (e.g., temperature, reaction time, reagent stoichiometry). - Perform a preliminary purification step like liquid-liquid extraction to remove major impurities. - Employ column chromatography with a suitable stationary and mobile phase for separation.
Product Degradation During Purification - Exposure to high temperatures.[2] - Exposure to UV light.[3] - Presence of acidic or basic conditions.[4][5] - Oxidation of the dithiolane ring.- Conduct purification steps at controlled, low temperatures. - Protect the compound from light by using amber glassware or covering equipment with aluminum foil. - Use neutral pH buffers or solvent systems. - Degas solvents and work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Polymerization of the Compound - The dithiolane ring can be prone to polymerization, especially at elevated temperatures or in the presence of certain catalysts.- Avoid excessive heating during solvent removal (rotoevaporation). - Store the purified compound at low temperatures, preferably under an inert atmosphere. - Consider using a stabilizer if compatible with the intended application.
Difficulty in Removing Solvent - The compound is a viscous oil or a low-melting solid.- Use high vacuum and slightly elevated temperatures, while carefully monitoring for degradation. - Employ lyophilization (freeze-drying) if the compound is dissolved in a suitable solvent like water or dioxane.
Co-elution of Impurities in Chromatography - Similar polarity of the desired compound and impurities.- Optimize the mobile phase composition for better separation. - Try a different stationary phase with alternative selectivity. - Consider using preparative HPLC for high-resolution separation.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound?

A1: The primary stability concerns for this compound are its sensitivity to heat, light (UV radiation), and non-neutral pH conditions.[2][3][4] The dithiolane ring is susceptible to opening and polymerization under these stress conditions.[6]

Q2: What are the common impurities found after the synthesis of this compound from alpha-lipoic acid?

A2: Common impurities may include unreacted alpha-lipoic acid, the corresponding ethyl ester if ethanol is used as a solvent (ethyl 5-(1,2-dithiolan-3-yl)pentanoate), and various oxidized forms of the dithiolane ring, such as sulfoxides.[7][8]

Q3: What is the recommended method for purifying this compound on a laboratory scale?

A3: For laboratory-scale purification, silica gel column chromatography is a common and effective method. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) can effectively separate the desired alcohol from less polar impurities and more polar starting materials.

Q4: Can High-Performance Liquid Chromatography (HPLC) be used for the purification and analysis of this compound?

A4: Yes, HPLC is an excellent technique for both the analysis and purification of this compound. For analytical purposes, a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer is typically used.[9][10] For preparative HPLC, a larger column with the same stationary phase can be employed to isolate the pure compound.

Q5: How should I store the purified this compound?

A5: The purified compound should be stored at low temperatures (-20°C is recommended for long-term storage) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Quantitative Data Summary

Table 1: Typical Purity Profile Before and After Purification by Column Chromatography

Compound/Impurity Purity Before Purification (%) Purity After Purification (%)
This compound75 - 85> 98
Alpha-lipoic acid (starting material)5 - 15< 0.5
Ethyl 5-(1,2-dithiolan-3-yl)pentanoate1 - 5< 0.5
Other impurities5 - 10< 1

Note: These values are illustrative and can vary depending on the specific reaction and purification conditions.

Table 2: HPLC Analytical Method Parameters (adapted from ALA methods)

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm[10]
Mobile Phase Acetonitrile : 0.1 M Acetic Acid (pH 2.5) (60:40, v/v)[9]
Flow Rate 1.0 mL/min[10]
Detection UV at 210 nm
Column Temperature 30°C[9]
Retention Time (approximate) 4 - 6 minutes

Detailed Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate). A typical gradient could be from 0% to 50% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator, keeping the bath temperature below 40°C.

Protocol 2: Analytical HPLC for Purity Assessment

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Preparation: Dissolve the purified sample in acetonitrile to a concentration of approximately 0.5 mg/mL.[9]

  • HPLC Analysis: Inject the standard and sample solutions into the HPLC system using the parameters outlined in Table 2.

  • Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Diagrams

A This compound B Oxidized Impurities (e.g., Sulfoxides) A->B Heat, O₂ C Polymeric Byproducts A->C Heat, Light D Ring-Opened Products A->D Acid/Base

Caption: Degradation pathways of this compound.

A Crude Product B Column Chromatography A->B C Fraction Collection & TLC Analysis B->C D Pure Fractions C->D E Solvent Evaporation D->E F Pure this compound E->F

Caption: Experimental workflow for the purification of this compound.

References

Degradation pathways of 5-(1,2-dithiolan-3-yl)pentan-1-ol and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and prevention of 5-(1,2-dithiolan-3-yl)pentan-1-ol. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound, also known as alpha-lipoic acid alcohol, is a derivative of the potent antioxidant alpha-lipoic acid (ALA). The key structural feature responsible for its biological activity and also its instability is the 1,2-dithiolane ring. This strained five-membered ring contains a disulfide bond that is susceptible to cleavage under various experimental and storage conditions, leading to a loss of efficacy. Understanding and preventing its degradation is crucial for reliable experimental results and for the development of stable pharmaceutical formulations.

Q2: What are the primary degradation pathways for this compound?

Based on extensive studies of its parent compound, alpha-lipoic acid, the primary degradation pathways for this compound involve the opening of the dithiolane ring. This can be initiated by:

  • Thermal Stress: Temperatures above 40°C can lead to significant degradation.

  • Photodegradation: Exposure to UV light can cause homolytic cleavage of the disulfide bond.

  • Acid and Base Hydrolysis: Both acidic and alkaline conditions can promote the cleavage of the disulfide bond.

  • Oxidation: Oxidizing agents can lead to the formation of various oxidized sulfur species.

The initial step in many of these pathways is the formation of a dithiyl radical, which can then be reduced to the corresponding dihydrolipoic alcohol (the open-ring form with two thiol groups).

Q3: What are the common degradation products observed?

Upon degradation, a mixture of products can be formed. The most common is the reduced form, 6,8-dimercaptooctan-1-ol (dihydrolipoic acid alcohol) . Further oxidation or polymerization of this and other intermediates can lead to a complex mixture of degradants. Stress degradation studies on alpha-lipoic acid have identified multiple degradation products under various conditions.[1][2]

Q4: How can I prevent the degradation of this compound during my experiments?

Several strategies can be employed to minimize degradation:

  • Temperature Control: Store the compound at or below room temperature, and avoid localized heating during experimental procedures. For long-term storage, refrigeration is recommended.

  • Light Protection: Store the compound in amber vials or protect it from light, especially UV radiation.

  • pH Control: Maintain a neutral pH for solutions containing the compound whenever possible.

  • Inert Atmosphere: For sensitive experiments, working under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Use of Stabilizers:

    • Nicotinamide: Co-crystallization with nicotinamide has been shown to enhance the thermal stability of alpha-lipoic acid.[3]

    • Cyclodextrins: Encapsulation in cyclodextrin inclusion complexes can protect the dithiolane ring from degradation by shielding it from the environment.

    • Antioxidants: The addition of other antioxidants can help to quench free radicals that may initiate degradation.

Troubleshooting Guides

Problem 1: Inconsistent results or loss of activity in cell-based assays.
Possible Cause Troubleshooting Step
Degradation in culture media Prepare fresh solutions of this compound immediately before use. Minimize the exposure of the stock solution and the final dilution to light and elevated temperatures. Consider the pH of your culture media and its potential impact on stability over the incubation period.
Reaction with media components Analyze the composition of your culture media for potentially reactive species. If possible, test the stability of the compound in the media alone over the time course of your experiment using an analytical method like HPLC.
Phototoxicity from microscopy If performing live-cell imaging, minimize the exposure time and intensity of the excitation light. Use appropriate filters to block UV wavelengths.
Problem 2: Appearance of unknown peaks in my HPLC chromatogram.
Possible Cause Troubleshooting Step
On-column degradation Ensure the mobile phase pH is compatible with the compound's stability. Check for any reactive components in the mobile phase.
Degradation during sample preparation Keep samples cool and protected from light during preparation. Analyze samples as quickly as possible after preparation.
Impure starting material Verify the purity of your this compound standard using a high-resolution analytical technique.
Formation of degradation products Perform a forced degradation study (see experimental protocols below) to intentionally generate degradation products. This will help in identifying the unknown peaks in your chromatogram.
Problem 3: Difficulty in dissolving the compound or precipitation out of solution.
Possible Cause Troubleshooting Step
Polymerization of degradation products The degradation of the dithiolane ring can sometimes lead to the formation of insoluble polymers. Ensure that your storage and handling procedures are optimized to prevent degradation.
Solvent incompatibility While this compound is more soluble in organic solvents, ensure the chosen solvent is appropriate for your experimental system and does not promote degradation. For aqueous solutions, the use of co-solvents or cyclodextrin complexes can improve solubility.

Quantitative Data Summary

The following table summarizes the degradation of alpha-lipoic acid (a close structural analog) under various stress conditions. This data can serve as a guide for understanding the potential stability of this compound.

Stress ConditionDurationTemperatureDegradation (%)Reference
Acidic (0.1N HCl in Methanol) 45 min60°C20.90[2]
Alkaline (0.1N NaOH) 45 minRoom Temp8.50[2]
Oxidative (6% H₂O₂) 45 minRoom Temp7.90[1]
Thermal 4 hours60°C19.42[2]
Photochemical (Sunlight) 48 hoursRoom Temp5.38[2]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is adapted from studies on alpha-lipoic acid and can be used to identify potential degradation products of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 60°C for 45 minutes in the dark.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 45 minutes in the dark.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% (v/v) hydrogen peroxide. Keep the mixture at room temperature for 45 minutes in the dark.

  • Thermal Degradation: Place 1 mL of the stock solution in a hot air oven at 60°C for 4 hours.

  • Photochemical Degradation: Expose 1 mL of the stock solution to direct sunlight for 48 hours.

  • Analysis: After the specified time, neutralize the acidic and basic solutions. Dilute all samples appropriately with the mobile phase and analyze by a validated stability-indicating HPLC method.

Protocol 2: Stabilization with Nicotinamide (Co-crystal Formation)

This protocol is based on the stabilization of alpha-lipoic acid.

  • Dissolve this compound in a minimal amount of a suitable solvent (e.g., methanol).

  • In a separate container, dissolve nicotinamide in a 1:1 molar ratio to the dithiolane compound in the same solvent.

  • Mix the two solutions and stir at room temperature.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the co-crystals.

  • The thermal stability of the resulting co-crystals can be compared to the parent compound using techniques like Differential Scanning Calorimetry (DSC).

Visualizations

Degradation_Pathway This compound This compound Dithiyl Radical Dithiyl Radical This compound->Dithiyl Radical Heat, Light, Acid, Base, Oxidation Dihydrolipoic Alcohol Dihydrolipoic Alcohol Dithiyl Radical->Dihydrolipoic Alcohol Hydrogen Abstraction Polymers Polymers Dithiyl Radical->Polymers Polymerization Dihydrolipoic Alcohol->this compound Re-oxidation Oxidized Products Oxidized Products Dihydrolipoic Alcohol->Oxidized Products Oxidation

Caption: Primary degradation pathway of this compound.

Experimental_Workflow cluster_degradation Forced Degradation cluster_analysis Analysis Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis Stock Solution->Alkaline Hydrolysis Oxidative Degradation Oxidative Degradation Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Stock Solution->Thermal Degradation Photochemical Degradation Photochemical Degradation Stock Solution->Photochemical Degradation Sample Preparation Sample Preparation Acid Hydrolysis->Sample Preparation Alkaline Hydrolysis->Sample Preparation Oxidative Degradation->Sample Preparation Thermal Degradation->Sample Preparation Photochemical Degradation->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

Prevention_Strategies cluster_prevention Prevention Methods Degradation Degradation Stable Compound Stable Compound Temperature Control Temperature Control Light Protection Light Protection pH Control pH Control Inert Atmosphere Inert Atmosphere Stabilizers (Nicotinamide, Cyclodextrins) Stabilizers (Nicotinamide, Cyclodextrins) Prevention Methods Prevention Methods This compound This compound This compound->Degradation This compound->Prevention Methods

References

Optimizing storage conditions for 5-(1,2-dithiolan-3-yl)pentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-(1,2-dithiolan-3-yl)pentan-1-ol

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the optimal storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it is recommended to store it in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] While specific data for this alcohol derivative is limited, guidelines for the closely related alpha-lipoic acid suggest a storage temperature range of 2-30°C. For long-term storage, refrigeration at 2-8°C is advisable.

Q2: Is this compound sensitive to light?

A2: Yes, the dithiolane ring in related compounds is known to be vulnerable to UV irradiation, which can lead to degradation.[3] Therefore, it is crucial to protect this compound from light by storing it in an opaque or amber-colored container.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathway for this compound is the oxidation of the dithiolane ring.[2] This can be initiated by exposure to air (oxygen), light, and incompatible substances like strong oxidizing agents.[1][3] Studies on the related compound, alpha-lipoic acid, have shown susceptibility to degradation under acidic, basic, and oxidative conditions.[4]

Q4: Does this compound have a strong odor?

A4: this compound contains a thiol functional group, and thiols are well-known for their strong, unpleasant odors.[5][6] It is essential to handle this compound in a well-ventilated area, preferably within a fume hood, to minimize odor release.[6][7]

Q5: What safety precautions should be taken when handling this compound?

A5: Due to its potential odor and chemical properties, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling of the compound, especially when open to the atmosphere, should be conducted in a fume hood to control vapor and odor.[5][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound has a strong, unpleasant odor. Inherent property of thiols.[6]Handle the compound in a fume hood.[7] Ensure the container is tightly sealed when not in use.[1] Use a bleach solution to neutralize any residual odor on glassware and work surfaces.[6][7]
Discoloration of the compound (e.g., darkening). Potential oxidation of the dithiolane ring upon exposure to air or light.[2]Store the compound in a tightly sealed, opaque container in a cool, dark place.[1][2] Consider purging the container with an inert gas (e.g., argon or nitrogen) before sealing.[8]
Loss of potency or unexpected experimental results. Degradation of the compound due to improper storage or handling.Review storage conditions (temperature, light exposure, container seal). Verify that the compound was not exposed to incompatible substances. Perform a purity analysis (e.g., HPLC, NMR) to assess the integrity of the material.
Precipitation or insolubility in a previously suitable solvent. The compound may have degraded into less soluble byproducts.Confirm the identity and purity of the compound. Consider the possibility of polymerization or oxidation, which can affect solubility.

Experimental Protocols

General Protocol for Assessing Compound Stability (Stress Testing)

This protocol is adapted from stability studies of alpha-lipoic acid and can be used to evaluate the stability of this compound under various stress conditions.[4]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Acid-Induced Degradation:

    • Mix an aliquot of the stock solution with a 0.1N methanolic solution of hydrochloric acid.

    • Reflux the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 45 minutes) in the dark.

    • Neutralize the solution and analyze for degradation products.

  • Base-Induced Degradation:

    • Mix an aliquot of the stock solution with a 0.1N methanolic solution of sodium hydroxide.

    • Reflux the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 45 minutes) in the dark.

    • Neutralize the solution and analyze for degradation products.

  • Oxidative Degradation:

    • Add a solution of hydrogen peroxide (e.g., 6% v/v) to an aliquot of the stock solution.

    • Keep the mixture at room temperature in the dark for a specified time (e.g., 45 minutes).

    • Analyze for degradation products.

  • Photochemical Degradation:

    • Expose an aliquot of the stock solution to direct sunlight or a controlled UV light source for a defined period (e.g., 48 hours).

    • Analyze for degradation products.

  • Thermal Degradation:

    • Heat an aliquot of the stock solution at a specific temperature (e.g., 100°C) for a set duration.

    • Analyze for degradation products.

  • Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry), to quantify the remaining parent compound and identify any degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Storage Issues for this compound start Start: Suspected Compound Degradation check_storage 1. Review Storage Conditions start->check_storage is_temp_ok Temperature within 2-8°C? check_storage->is_temp_ok is_light_ok Protected from light? is_temp_ok->is_light_ok Yes correct_temp Action: Store at recommended temperature. is_temp_ok->correct_temp No is_air_ok Container tightly sealed? is_light_ok->is_air_ok Yes correct_light Action: Use opaque container. is_light_ok->correct_light No correct_air Action: Ensure tight seal. Consider inert gas. is_air_ok->correct_air No check_purity 2. Assess Compound Purity is_air_ok->check_purity Yes correct_temp->check_storage correct_light->check_storage correct_air->check_storage purity_test Perform HPLC or NMR analysis. check_purity->purity_test is_pure Is purity acceptable? purity_test->is_pure continue_use Outcome: Compound is stable. Continue with experiment. is_pure->continue_use Yes discard Outcome: Compound has degraded. Discard and use new stock. is_pure->discard No

Caption: Troubleshooting workflow for storage issues.

References

Troubleshooting guide for 5-(1,2-dithiolan-3-yl)pentan-1-ol conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-(1,2-dithiolan-3-yl)pentan-1-ol Conjugation

Welcome to the technical support center for this compound conjugation reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their conjugation experiments involving this versatile molecule.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive functional groups for conjugation?

A1: this compound is a derivative of lipoic acid where the carboxylic acid has been reduced to a primary alcohol. It possesses two key reactive sites for conjugation:

  • Primary Hydroxyl (-OH) Group: This group can be activated for subsequent nucleophilic substitution or oxidized to an aldehyde or carboxylic acid to enable other conjugation chemistries.

  • 1,2-Dithiolane Ring: The disulfide bond in the dithiolane ring can be reduced to yield two free thiol (-SH) groups (dihydrolipoic acid or DHLA), which are highly reactive towards maleimides and can be used for surface immobilization on gold nanoparticles.[1]

Q2: What are the main strategies for conjugating molecules using this compound?

A2: The two primary strategies involve targeting either the hydroxyl group or the dithiolane ring:

  • Conjugation via the Hydroxyl Group: This typically involves a two-step process:

    • Activation of the alcohol: The hydroxyl group is a poor leaving group and must be activated. Common methods include converting it to a tosylate or mesylate, or oxidizing it to an aldehyde.

    • Conjugation: The activated intermediate is then reacted with a nucleophile (e.g., an amine) or undergoes reductive amination (in the case of an aldehyde intermediate).

  • Conjugation via the Dithiolane Ring: This involves:

    • Reduction of the disulfide bond: The dithiolane ring is opened by a reducing agent to expose two thiol groups.

    • Thiol-specific conjugation: The resulting thiols can then be conjugated to maleimide-functionalized molecules or used to anchor the molecule to gold surfaces.[1]

Q3: Can I use EDC/NHS chemistry to conjugate this compound?

A3: Standard EDC/NHS chemistry is used to couple a carboxylic acid with a primary amine. Since this compound has a primary alcohol instead of a carboxylic acid, direct EDC/NHS coupling is not feasible. However, you can first oxidize the primary alcohol to a carboxylic acid. Once converted, you can then use EDC/NHS chemistry to conjugate it to a primary amine.

Troubleshooting Guide

This troubleshooting guide is divided into sections based on the conjugation strategy.

Section 1: Troubleshooting Conjugation via the Hydroxyl Group

This approach typically involves activation of the alcohol followed by conjugation.

Problem 1.1: Low or no activation of the primary alcohol (e.g., low yield of tosylate or mesylate).

Possible Cause Recommendation Supporting Evidence/Rationale
Presence of water in the reaction Ensure all glassware is oven-dried and use anhydrous solvents. Tosyl chloride and mesyl chloride are sensitive to moisture and will hydrolyze.The use of dry solvents is critical for successful tosylation reactions.[2]
Inadequate base Use a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl generated during the reaction. Ensure the base is fresh and dry.Pyridine is commonly used as a solvent and base in tosylation reactions.[2]
Steric hindrance For sterically hindered alcohols, consider using a more reactive sulfonylating agent like mesyl chloride, as it is less bulky than tosyl chloride.[2]Mesylates are often easier to form with hindered alcohols compared to tosylates.[2]
Low reactivity of the alcohol Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.DMAP is an effective catalyst for tosylation reactions.[3]

Problem 1.2: Undesired side reactions during alcohol activation.

Possible Cause Recommendation Supporting Evidence/Rationale
Formation of an alkyl chloride instead of a tosylate This can occur when using tosyl chloride, as the displaced chloride ion can act as a nucleophile.[3][4] To avoid this, consider using methanesulfonic anhydride instead of mesyl chloride, as it does not generate a chloride byproduct.[5]The chloride byproduct from tosyl chloride can lead to the formation of alkyl chlorides.[3]
Elimination reaction For secondary or tertiary alcohols, elimination to form an alkene can be a competing reaction, especially at higher temperatures. For primary alcohols like this compound, this is less likely but can be minimized by running the reaction at low temperatures (e.g., 0 °C).Elimination reactions are more prevalent with secondary and tertiary alcohols but can be influenced by reaction conditions.

Problem 1.3: Low yield in the subsequent nucleophilic substitution reaction (e.g., with an amine).

Possible Cause Recommendation Supporting Evidence/Rationale
Poor nucleophile Ensure the nucleophile is sufficiently reactive. For amines, the reaction is more efficient at a slightly basic pH where the amine is deprotonated and more nucleophilic.The nucleophilicity of amines is pH-dependent.
Steric hindrance around the reaction site If the nucleophile or the tosylated/mesylated alcohol is sterically hindered, the reaction may be slow. Increase the reaction time and/or temperature.Steric hindrance can significantly slow down SN2 reactions.
Degradation of the tosylate/mesylate Use the activated alcohol immediately in the next step, as tosylates and mesylates can degrade upon storage.Tosylates and mesylates are reactive intermediates and should be used fresh.

Problem 1.4: Low yield in reductive amination after oxidation to an aldehyde.

Possible Cause Recommendation Supporting Evidence/Rationale
Incomplete oxidation of the alcohol Ensure the oxidation step goes to completion. Use a mild oxidizing agent like pyridinium chlorochromate (PCC) to avoid over-oxidation to the carboxylic acid.[6][7]PCC is a selective reagent for the oxidation of primary alcohols to aldehydes.[6][7]
Inefficient imine formation The formation of the imine intermediate is pH-dependent. The optimal pH is typically between 6 and 7.[8]The pH needs to be controlled to favor imine formation over hydrolysis.[8]
Decomposition of the reducing agent Use a mild reducing agent like sodium cyanoborohydride (NaBH3CN) which is stable at the pH required for imine formation.[8]Sodium cyanoborohydride is a suitable reducing agent for reductive amination due to its pH stability.[8]
Section 2: Troubleshooting Conjugation via the Dithiolane Ring

This approach involves the reduction of the disulfide bond to generate free thiols for conjugation.

Problem 2.1: Incomplete reduction of the disulfide bond.

Possible Cause Recommendation Supporting Evidence/Rationale
Insufficient reducing agent Use a sufficient molar excess of a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). TCEP is often preferred as it is more stable and does not contain a thiol group itself.TCEP is an effective reducing agent for disulfide bonds.
Re-oxidation of thiols Perform the reduction and subsequent conjugation in an oxygen-free environment (e.g., by degassing buffers and working under an inert atmosphere like nitrogen or argon).Thiols are susceptible to oxidation by atmospheric oxygen.

Problem 2.2: Low yield of the thiol-maleimide conjugation.

Possible Cause Recommendation Supporting Evidence/Rationale
Hydrolysis of the maleimide Maleimides are susceptible to hydrolysis, especially at high pH. Prepare maleimide solutions fresh and perform the conjugation at a pH between 6.5 and 7.5.The optimal pH for thiol-maleimide conjugation is between 6.5 and 7.5 to balance maleimide stability and thiol reactivity.
Incorrect buffer composition Avoid buffers containing primary amines (e.g., Tris), as they can react with the maleimide. Use buffers such as phosphate-buffered saline (PBS) or HEPES.Amine-containing buffers can compete with the thiol for reaction with the maleimide.
Reversibility of the thioether bond The thiosuccinimide linkage formed can undergo a retro-Michael reaction, leading to dissociation of the conjugate. This is more pronounced at higher pH. Ensure the final conjugate is stored at a neutral or slightly acidic pH.The stability of the thiosuccinimide product is pH-dependent.

Experimental Protocols & Workflows

Protocol 1: Activation of this compound via Tosylation and Conjugation to an Amine

This protocol describes a general two-step procedure. Optimization may be required for specific substrates.

Step 1: Tosylation of the Primary Alcohol

  • Dissolve this compound (1 mmol) in anhydrous dichloromethane (CH2Cl2, 5 mL) in an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 mmol) and a catalytic amount of DMAP (0.2 mmol).

  • Add a solution of tosyl chloride (1.5 mmol) in anhydrous CH2Cl2 (5 mL) dropwise to the stirred solution.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.[3]

  • Quench the reaction by adding water (10 mL).

  • Extract the aqueous layer with CH2Cl2 (2 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 10 mL) and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure to obtain the tosylated product.

Step 2: Conjugation with a Primary Amine

  • Dissolve the tosylated 5-(1,2-dithiolan-3-yl)pentane (1 mmol) in a suitable aprotic solvent like dimethylformamide (DMF).

  • Add the primary amine (1.2 mmol) to the solution.

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the product by column chromatography.

Protocol 2: Conjugation of this compound to Gold Nanoparticles

This protocol is adapted from methods for conjugating lipoic acid to gold nanoparticles.[9][10]

  • Synthesis of Gold Nanoparticles (AuNPs): Prepare AuNPs (e.g., by citrate reduction of HAuCl4) according to established methods.[9]

  • Ligand Exchange:

    • Reduce the disulfide bond of this compound to its dithiol form using a reducing agent like TCEP.

    • Adjust the pH of the AuNP solution to be basic (pH ~10) to deprotonate the thiol groups.[10]

    • Add the dithiol derivative to the AuNP solution in excess and stir overnight at room temperature to allow for ligand exchange.[10]

  • Purification: Purify the functionalized AuNPs by centrifugation to remove excess unbound ligand. Resuspend the pellet in pure water.

Visualizations

Logical Workflow for Conjugation via the Hydroxyl Group

hydroxyl_conjugation_workflow start This compound activation Activation of -OH group start->activation tosylation Tosylation/ Mesylation activation->tosylation Good leaving group oxidation Oxidation to Aldehyde activation->oxidation Reactive carbonyl conjugation Conjugation tosylation->conjugation oxidation->conjugation nucleophilic_substitution Nucleophilic Substitution (e.g., with Amine) conjugation->nucleophilic_substitution reductive_amination Reductive Amination conjugation->reductive_amination final_product Final Conjugate nucleophilic_substitution->final_product reductive_amination->final_product nanoparticle_drug_delivery_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_loading Drug Loading cluster_delivery Drug Delivery lipoic_acid_derivative This compound (or other lipoic acid derivative) functionalization Functionalization with Lipoic Acid Derivative lipoic_acid_derivative->functionalization nanoparticle_core Nanoparticle Core (e.g., Gold, Polymer) nanoparticle_core->functionalization drug_loading Drug Encapsulation or Conjugation functionalization->drug_loading drug Therapeutic Drug drug->drug_loading administration Administration (e.g., Intravenous) drug_loading->administration targeting Targeting to Diseased Tissue administration->targeting drug_release Drug Release targeting->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect nfkb_pathway tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikba_nfkb IκBα-NF-κB (Inactive Complex) ikk->ikba_nfkb Phosphorylates IκBα ikba_p P-IκBα ikba_nfkb->ikba_p nfkb NF-κB (Active) ikba_p->nfkb Degradation of IκBα releases NF-κB nucleus Nucleus nfkb->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces lipoic_acid α-Lipoic Acid Conjugate lipoic_acid->ikk Inhibits

References

Avoiding side reactions in the synthesis of 5-(1,2-dithiolan-3-yl)pentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(1,2-dithiolan-3-yl)pentan-1-ol. Our aim is to facilitate a smooth and efficient synthesis process by addressing common challenges and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most straightforward and widely used method for synthesizing this compound is the reduction of the carboxylic acid group of α-lipoic acid or its corresponding esters.[1] Lithium aluminum hydride (LiAlH₄) is a highly effective reducing agent for this transformation.

Q2: Can I use sodium borohydride (NaBH₄) for the reduction of α-lipoic acid?

A2: Sodium borohydride is generally not reactive enough to reduce carboxylic acids or esters to primary alcohols. Therefore, it is not a suitable reagent for the synthesis of this compound from α-lipoic acid. Lithium aluminum hydride (LiAlH₄) is the preferred, more potent reducing agent for this reaction.

Q3: What are the main side reactions to be aware of during the synthesis?

A3: The primary side reaction of concern is the polymerization of the 1,2-dithiolane ring. This can be initiated by factors such as heat, light, or the presence of certain reagents, leading to the formation of polydisulfide chains and reducing the yield of the desired monomeric alcohol.

Q4: How can I minimize the polymerization of the 1,2-dithiolane ring?

A4: To minimize polymerization, it is crucial to maintain a low reaction temperature throughout the synthesis and work-up procedures. Additionally, exposure to direct light should be avoided. The use of fresh, high-purity reagents and anhydrous solvents can also help to suppress unwanted side reactions.

Q5: What is the best way to purify the final product?

A5: Purification of this compound is typically achieved through silica gel column chromatography. The choice of eluent system is critical for effective separation. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased to elute the desired alcohol.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reduction of the starting material.- Ensure an adequate excess of LiAlH₄ is used (typically 2-3 equivalents).- Extend the reaction time or slightly increase the reaction temperature (while monitoring for polymerization).- Confirm the quality and activity of the LiAlH₄.
Significant polymerization of the dithiolane ring.- Maintain a low reaction temperature (e.g., 0 °C to room temperature).- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Minimize exposure of the reaction mixture and product to light.
Loss of product during work-up and purification.- Carefully perform the aqueous work-up to avoid emulsions.- Optimize the solvent system for column chromatography to ensure good separation and recovery.
Presence of a Sticky, Insoluble Residue (Polymer) Polymerization of the 1,2-dithiolane ring has occurred.- During work-up, attempt to dissolve the desired product in a suitable organic solvent, leaving the insoluble polymer behind.- If the polymer is soluble, it may be possible to precipitate it by adding a non-polar solvent.- For purification, a silica gel plug filtration prior to column chromatography can help remove some of the polymeric material.
Product is Contaminated with Starting Material (α-Lipoic Acid) Incomplete reaction.- Increase the amount of LiAlH₄ and/or the reaction time.- Ensure the α-lipoic acid is fully dissolved in the reaction solvent before adding the reducing agent.
Difficulty in Purifying the Product by Column Chromatography Co-elution of the product with impurities.- Adjust the polarity of the eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is often effective.- Consider using a different stationary phase if separation on silica gel is challenging.

Experimental Protocols

Reduction of α-Lipoic Acid to this compound using LiAlH₄

Materials:

  • α-Lipoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Distilled water

  • 10% Sulfuric acid solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0 equivalents) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve α-lipoic acid (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of distilled water.

  • Next, add 10% sulfuric acid solution dropwise until the gray precipitate turns white and the solution becomes clear.

  • Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.

  • Collect the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Expected Yield: 70-85%

Data Presentation

Parameter α-Lipoic Acid (Starting Material) This compound (Product)
Molecular Formula C₈H₁₄O₂S₂C₈H₁₆OS₂
Molecular Weight 206.33 g/mol 192.34 g/mol
Appearance Yellow crystalline solidPale yellow oil
Typical Purity (Post-Purification) >98%>97%

Visualizations

Synthesis_Pathway alpha_lipoic_acid α-Lipoic Acid product This compound alpha_lipoic_acid->product 1. LiAlH₄, Anhydrous Ether 2. H₂O, H₂SO₄ work-up polymer Polydisulfide Side-Product alpha_lipoic_acid->polymer Heat, Light, or Impurities

Caption: Synthetic pathway for this compound and a potential side reaction.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check for complete reaction (TLC) start->check_reaction check_polymer Observe for insoluble polymer check_reaction->check_polymer Starting material consumed incomplete Incomplete Reaction check_reaction->incomplete Starting material remains polymer_present Polymer Present check_polymer->polymer_present Yes optimize_purification Optimize Purification check_polymer->optimize_purification No solution1 solution1 incomplete->solution1 Increase LiAlH₄ Extend reaction time solution2 solution2 polymer_present->solution2 Maintain low temp. Use inert atmosphere Filter crude product solution3 solution3 optimize_purification->solution3 Adjust chromatography gradient Consider alternative stationary phase

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Refining HPLC Separation of 5-(1,2-dithiolan-3-yl)pentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 5-(1,2-dithiolan-3-yl)pentan-1-ol from its synthetic byproducts.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the separation of this compound and its byproducts?

A1: A good starting point is a reversed-phase HPLC method, similar to those used for its precursor, α-lipoic acid. The alcohol group in the target molecule makes it slightly more polar than the corresponding carboxylic acid.

Recommended Starting Conditions:

ParameterRecommendation
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid or Formic Acid in WaterB: Acetonitrile (ACN)
Gradient Start with a 50:50 (A:B) mixture and adjust as needed. A gradient from 40% to 70% B over 20 minutes should provide good initial separation.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 215 nm or 330 nm (dithiolane ring absorbance)
Injection Volume 10 µL

Q2: What are the most likely byproducts I need to separate from this compound?

A2: The most common byproducts originate from the synthesis, which is typically a reduction of α-lipoic acid.[1] Potential byproducts include:

  • α-Lipoic Acid: Unreacted starting material.

  • Ethyl Lipoate: If the synthesis started from the ester of lipoic acid.

  • Oxidized derivatives: The dithiolane ring can be oxidized to form sulfoxides or other related species.

  • Polymeric materials: Lipoic acid and its derivatives can be prone to polymerization, especially at elevated temperatures or upon exposure to light.

  • Dimer: Formed by the intermolecular disulfide exchange.

Q3: How does the retention time of this compound compare to that of α-lipoic acid in reversed-phase HPLC?

A3: In reversed-phase HPLC, retention is primarily driven by hydrophobicity. This compound, being an alcohol, is generally more polar than its carboxylic acid precursor, α-lipoic acid. Therefore, the alcohol is expected to have a shorter retention time than the carboxylic acid under the same reversed-phase conditions, especially when the mobile phase pH is acidic, which suppresses the ionization of the carboxylic acid, making it less polar.

Troubleshooting Guide

Poor Resolution

Problem: My main peak for this compound is not well-separated from an impurity peak.

Possible CauseSuggested Solution
Inadequate Mobile Phase Strength If peaks are eluting too quickly, increase the proportion of the aqueous phase (e.g., from 50% water to 60% water) to increase retention and improve separation. If peaks are too retained, increase the organic phase (acetonitrile).
Inappropriate Gradient Slope If peaks are closely eluting, a shallower gradient can improve resolution.[2] For example, instead of a 20-minute gradient from 40% to 70% acetonitrile, try a 30-minute gradient over the same range.
Suboptimal pH The pH of the mobile phase can affect the ionization and thus the retention of acidic or basic impurities. For separating the target alcohol from the unreacted α-lipoic acid, maintaining an acidic pH (e.g., with 0.1% formic or acetic acid) will keep the carboxylic acid protonated and less polar, increasing its retention time relative to the alcohol.
Column Efficiency is Low Ensure your column is in good condition. If the column is old or has been used with harsh conditions, its efficiency may be compromised. Consider replacing the column. Using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) can also increase efficiency.
Abnormal Peak Shapes

Problem: My peak for this compound is showing fronting or tailing.

dot

PeakShapeTroubleshooting cluster_fronting Peak Fronting cluster_tailing Peak Tailing cluster_solutions_fronting Solutions for Fronting cluster_solutions_tailing Solutions for Tailing start Abnormal Peak Shape fronting_check Is the peak fronting? start->fronting_check tailing_check Is the peak tailing? start->tailing_check mass_overload Mass Overload fronting_check->mass_overload Yes solvent_mismatch Sample Solvent Stronger than Mobile Phase solution_mass_overload Dilute Sample mass_overload->solution_mass_overload column_collapse Column Phase Collapse solution_solvent_mismatch Dissolve Sample in Initial Mobile Phase solvent_mismatch->solution_solvent_mismatch solution_column_collapse Flush with Strong Solvent (e.g., 100% ACN) column_collapse->solution_column_collapse secondary_interactions Secondary Interactions (e.g., with silanols) tailing_check->secondary_interactions Yes column_overload_tail Column Overload solution_secondary_interactions Lower Mobile Phase pH (e.g., add 0.1% TFA) secondary_interactions->solution_secondary_interactions frit_blockage Blocked Frit or Column Void solution_column_overload_tail Reduce Injection Volume or Sample Concentration column_overload_tail->solution_column_overload_tail solution_frit_blockage Backflush Column or Replace Frit/Column frit_blockage->solution_frit_blockage

Caption: Troubleshooting workflow for peak shape issues.

Retention Time Variability

Problem: The retention time of my main peak is shifting between injections.

Possible CauseSuggested Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush with at least 10 column volumes.
Mobile Phase Composition Change If preparing the mobile phase online, ensure the pump's proportioning valves are working correctly. If preparing manually, ensure accurate measurements. Evaporation of the organic solvent can also alter the composition; keep mobile phase bottles capped.[3]
Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.[4]
Column Degradation Over time, the stationary phase can degrade, especially with aggressive mobile phases (high pH or strong acids). This can lead to a gradual shift in retention times.

Experimental Protocols

Protocol 1: Sample Preparation
  • Accurately weigh approximately 10 mg of the reaction mixture.

  • Dissolve the sample in 10 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: HPLC Method Development Workflow

dot

HPLC_Method_Development cluster_scouting Initial Scouting cluster_optimization Optimization cluster_finalization Finalization start Define Separation Goal: Separate Alcohol from Acid and other byproducts scout_run Run Initial Method: C18 Column ACN/Water Gradient (acidified) start->scout_run evaluate_scout Evaluate Chromatogram: - Peak Retention - Peak Shape - Resolution scout_run->evaluate_scout optimize_gradient Adjust Gradient Slope and Range evaluate_scout->optimize_gradient Resolution < 1.5 validate Validate Method: - Linearity - Precision - Accuracy evaluate_scout->validate Good Separation optimize_gradient->evaluate_scout optimize_solvent Change Organic Solvent (e.g., Methanol) optimize_gradient->optimize_solvent Still Poor Resolution optimize_solvent->evaluate_scout optimize_ph Modify Mobile Phase pH optimize_solvent->optimize_ph Still Poor Resolution optimize_ph->evaluate_scout finalize Finalized Method validate->finalize

Caption: A logical workflow for HPLC method development.

  • Initial Scouting: Begin with the recommended starting conditions. The goal of the initial runs is to determine the approximate retention times of the target compound and its major impurities.

  • Gradient Optimization: Based on the scouting run, adjust the gradient to improve the resolution between the peaks of interest.

    • If peaks are clustered together, use a shallower gradient.

    • If peaks are very far apart, a steeper gradient can reduce the run time.

  • Solvent and pH Optimization: If gradient optimization is insufficient, consider changing the organic modifier (e.g., from acetonitrile to methanol) to alter the selectivity. Adjusting the pH can also significantly impact the retention of ionizable impurities.

  • Method Validation: Once a suitable separation is achieved, validate the method for its intended purpose (e.g., purity assessment, quantification) by evaluating parameters such as linearity, precision, and accuracy.

References

Cell toxicity issues with 5-(1,2-dithiolan-3-yl)pentan-1-ol and how to mitigate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(1,2-dithiolan-3-yl)pentan-1-ol, also known as α-lipoic acid alcohol. The information provided is intended to help users identify and mitigate potential cell toxicity issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a derivative of α-lipoic acid (ALA), a naturally occurring antioxidant. It contains a dithiolane ring, which is the active moiety responsible for its antioxidant properties. This compound is structurally similar to dihydrolipoic acid (DHLA), the reduced form of ALA.[1] It is primarily used in research for its potential therapeutic effects related to its antioxidant and redox-modulating capabilities.[1]

Q2: What are the known cell toxicity issues associated with this compound?

A2: While direct toxicity studies on this compound are limited, data from its closely related compound, dihydrolipoic acid (DHLA), indicate a potential for cytotoxicity at certain concentrations. Studies have shown that DHLA can induce apoptosis in various cell types, including mouse blastocysts and cancer cell lines, particularly at concentrations of 50 µM and higher. The mechanism of toxicity is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress, disruption of the mitochondrial membrane potential, and activation of caspase cascades.

Q3: What are the typical signs of cytotoxicity I should look for in my cell cultures?

A3: Common indicators of cytotoxicity include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe membrane blebbing and the formation of apoptotic bodies.

  • Reduced Cell Viability: A decrease in the number of viable cells, which can be quantified using assays like MTT, MTS, or trypan blue exclusion.

  • Induction of Apoptosis: This can be detected by assays that measure caspase activation (e.g., caspase-3/7, -8, -9), DNA fragmentation (e.g., TUNEL assay), or changes in mitochondrial membrane potential.

  • Increased Oxidative Stress: Elevated levels of intracellular reactive oxygen species (ROS) can be measured using fluorescent probes like DCFDA.

Q4: Can the solvent used to dissolve this compound contribute to cytotoxicity?

A4: Yes, the choice of solvent and its final concentration in the cell culture medium can independently cause cytotoxicity. It is crucial to use a biocompatible solvent (e.g., DMSO, ethanol) at a final concentration that is non-toxic to the specific cell line being used. Always include a vehicle control (medium with the solvent at the same final concentration) in your experiments to account for any solvent-related effects.

Troubleshooting Guide

Issue 1: Unexpectedly high levels of cell death observed after treatment.
  • Question: I am observing significant cell death in my cultures treated with this compound, even at concentrations I expected to be non-toxic. What could be the cause and how can I troubleshoot this?

  • Answer:

    • Concentration Range: The cytotoxic effects of dithiolane-containing compounds can be highly concentration-dependent. It is recommended to perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for toxicity in your specific cell line. Based on studies with the related compound DHLA, toxicity can be significant at concentrations above 50 µM.

    • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. It is possible that your cell line is particularly sensitive to this compound.

    • Serum Concentration in Media: The presence or absence of serum in the culture medium can influence cell sensitivity to toxic compounds. Serum starvation can synchronize cells in the G0/G1 phase of the cell cycle, which may alter their susceptibility to drug-induced toxicity.[2][3] However, prolonged serum starvation can itself induce stress and cell death.[4] It is advisable to test the compound's effect in both serum-containing and serum-free (or reduced-serum) conditions if relevant to your experimental design.

    • Purity of the Compound: Impurities in the compound stock could contribute to the observed toxicity. Ensure you are using a high-purity grade of this compound.

Issue 2: How can I mitigate the cytotoxicity of this compound in my experiments?
  • Question: I need to use this compound at a concentration that is showing some toxicity. Are there ways to reduce these cytotoxic effects without compromising my experiment?

  • Answer:

    • Co-treatment with Antioxidants: Since the cytotoxicity of dithiolane compounds is often linked to oxidative stress, co-treatment with antioxidants can be an effective mitigation strategy.

      • N-Acetylcysteine (NAC): NAC is a precursor to glutathione (GSH), a major intracellular antioxidant.[5][6] Supplementing with NAC can replenish GSH stores and help to neutralize reactive oxygen species.[5][6][7]

      • Vitamin C (Ascorbic Acid) and Vitamin E (α-Tocopherol): These vitamins are potent antioxidants that can directly scavenge free radicals.[8]

    • Optimize Treatment Duration: Reducing the exposure time of the cells to the compound may lessen the cytotoxic effects while still allowing for the observation of the desired biological activity.

    • Use of Serum: If not detrimental to the experimental goals, maintaining a standard serum concentration (e.g., 10% FBS) in the culture medium can provide protective factors to the cells.

Quantitative Data Summary

Compound/ConditionCell TypeConcentrationObserved EffectReference
Dihydrolipoic Acid (DHLA)Mouse Blastocysts50 µMIncreased apoptosis and decreased total cell number
Dihydrolipoic Acid (DHLA)Mouse Blastocysts100 µMInhibition of development to the blastocyst stage[9]
α-Lipoic Acid (ALA)Ovine Oocytes25 µMAttenuated the toxic effects of 1% ethanol
N-Acetylcysteine (NAC)A549 cells5.0 mMAbrogated paclitaxel-induced cytotoxicity[10]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using the MTS Assay
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. For mitigation experiments, prepare solutions containing a fixed concentration of the compound with varying concentrations of the mitigating agent (e.g., NAC).

  • Treatment Application: Remove the old medium from the wells and add 100 µL of the treatment solutions. Include wells for untreated controls and vehicle controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Detection of Apoptosis using TUNEL Assay
  • Cell Culture and Treatment: Grow cells on glass coverslips in a multi-well plate and treat with this compound as described above.

  • Cell Fixation: After treatment, wash the cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 25 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 5 minutes.

  • TUNEL Staining: Follow the manufacturer's protocol for the TUNEL (TdT-mediated dUTP Nick End Labeling) assay kit. This typically involves an equilibration step followed by incubation with the TdT reaction mix.

  • Counterstaining: Stain the cell nuclei with a suitable counterstain, such as DAPI (4',6-diamidino-2-phenylindole).

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. TUNEL-positive cells (apoptotic) will show green fluorescence, while all nuclei will show blue fluorescence from DAPI.

  • Quantification: Count the number of TUNEL-positive cells and the total number of cells in several fields of view to determine the percentage of apoptotic cells.

Visualizations

Signaling_Pathway_of_Cytotoxicity cluster_extracellular Extracellular cluster_intracellular Intracellular Dithiolane This compound ROS Increased ROS (Reactive Oxygen Species) Dithiolane->ROS Induces Mito Mitochondrial Membrane Potential Disruption ROS->Mito Leads to Casp9 Caspase-9 Activation Mito->Casp9 Triggers Casp3 Caspase-3 Activation Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Proposed signaling pathway for cytotoxicity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Seed Cells in 96-well Plate B1 Treat Cells A1->B1 A2 Prepare Compound and Mitigating Agent Dilutions A2->B1 B2 Incubate for 24/48/72 hours B1->B2 C1 Perform Cytotoxicity Assay (e.g., MTS) B2->C1 C2 Perform Apoptosis Assay (e.g., TUNEL) B2->C2 D Data Analysis and Interpretation C1->D C2->D

Caption: General experimental workflow.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential: 5-(1,2-dithiolan-3-yl)pentan-1-ol versus Alpha-Lipoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the antioxidant capacities of alpha-lipoic acid and its alcohol derivative, 5-(1,2-dithiolan-3-yl)pentan-1-ol, reveals nuances in their potential therapeutic applications. While both share the same core dithiolane ring responsible for their antioxidant effects, the structural divergence of a primary alcohol group in place of a carboxylic acid moiety may influence their physicochemical properties and biological activity.

Alpha-lipoic acid (ALA), a naturally occurring compound, is a well-established and potent antioxidant.[1][2] Its derivative, this compound, is structurally analogous, with the only distinction being the reduction of the carboxylic acid to a primary alcohol.[3] This modification is expected to alter properties such as polarity and solubility, which could, in turn, affect its bioavailability and interaction with cellular membranes.[3]

Comparative Overview

FeatureThis compoundAlpha-Lipoic Acid (ALA)
Core Structure Contains a 1,2-dithiolane ring attached to a pentanol backbone.[3]Contains a 1,2-dithiolane ring attached to a pentanoic acid backbone.[4]
Functional Group Primary alcohol (-CH2OH)[3]Carboxylic acid (-COOH)[4]
Antioxidant Mechanism Expected to be similar to ALA, primarily through the redox activity of the dithiolane ring.[3]Acts as a free radical scavenger, chelates metals, regenerates other antioxidants, and modulates signaling pathways.[1][[“]][6]
Solubility The presence of the hydroxyl group may increase its polarity compared to ALA.Amphiphilic, with both polar and non-polar characteristics.[6]
Reduced Form Expected to be reduced to a dihydrolipoic acid-like derivative.[3]Reduced to dihydrolipoic acid (DHLA), a more potent antioxidant.[4][6]

Experimental Protocols for Antioxidant Activity Assessment

To quantitatively compare the antioxidant activities of these two compounds, standardized in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays would be employed.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it.

  • Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds (this compound and alpha-lipoic acid) and a standard antioxidant (e.g., ascorbic acid) are prepared in various concentrations.

  • Assay Procedure: A specific volume of each concentration of the test compounds and the standard is added to a set volume of the DPPH solution.

  • Incubation: The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.

ABTS Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.

  • Preparation of ABTS Radical Cation: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Preparation of Reagents: The ABTS radical cation solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 734 nm). Solutions of the test compounds and a standard are prepared at various concentrations.

  • Assay Procedure: A small volume of each concentration of the test compounds and the standard is added to a larger volume of the diluted ABTS radical cation solution.

  • Incubation: The reaction mixtures are incubated at room temperature for a defined time.

  • Measurement: The absorbance is measured at the specified wavelength.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

G cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_reagents Prepare Reagents: - DPPH/ABTS Solution - Test Compounds - Standard mix Mix Reagents prep_reagents->mix Add compounds to radical solution incubate Incubate mix->incubate Allow reaction to occur measure_abs Measure Absorbance incubate->measure_abs Read results calculate Calculate % Inhibition measure_abs->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: A generalized workflow for in vitro antioxidant assays.

Signaling Pathways in Antioxidant Defense

Alpha-lipoic acid is known to modulate several signaling pathways to exert its antioxidant effects.[1][[“]] It is plausible that this compound, due to its structural similarity, may engage similar pathways.

A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[[“]] Under conditions of oxidative stress, ALA can promote the translocation of Nrf2 to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes. This leads to the increased expression of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in glutathione (GSH) synthesis.[6]

Furthermore, ALA has been shown to inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By preventing the activation of NF-κB, ALA can reduce the expression of pro-inflammatory cytokines and enzymes that contribute to oxidative stress.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALA Alpha-Lipoic Acid / Derivative Keap1 Keap1 ALA->Keap1 Inactivates IKK IKK ALA->IKK Inhibits Nrf2_c Nrf2 Keap1->Nrf2_c Sequesters Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocates IκBα IκBα IKK->IκBα Phosphorylates for degradation NFκB_c NF-κB IκBα->NFκB_c Inhibits NFκB_n NF-κB NFκB_c->NFκB_n Translocates ARE ARE Nrf2_n->ARE Binds Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Antioxidant_Genes Activates Transcription Inflammatory_Genes Inflammatory Genes NFκB_n->Inflammatory_Genes Activates Transcription

References

Validation of 5-(1,2-dithiolan-3-yl)pentan-1-ol Synthesis by Spectroscopic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis of 5-(1,2-dithiolan-3-yl)pentan-1-ol, a derivative of the potent antioxidant α-lipoic acid. The primary focus is on the validation of its synthesis through established spectroscopic methods. This document offers detailed experimental protocols, comparative data, and visual representations of the synthesis workflow and relevant biological pathways to support research and development in this area.

Synthesis of this compound

The most direct and commonly cited method for the synthesis of this compound is the reduction of the carboxylic acid functionality of α-lipoic acid (5-(1,2-dithiolan-3-yl)pentanoic acid) or its corresponding esters.[1] This transformation is a fundamental process in organic synthesis.

An alternative, though less detailed in available literature, synthetic strategy involves the nucleophilic substitution reaction of 1,2-dithiolane with a pentanol derivative containing a suitable leaving group, such as a halide, at the 5-position.[1]

Primary Synthesis Route: Reduction of α-Lipoic Acid

The reduction of α-lipoic acid to its corresponding alcohol can be achieved using common reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of α-Lipoic Acid with Lithium Aluminum Hydride (LiAlH₄)

This protocol is a generalized procedure based on standard organic chemistry practices for the reduction of carboxylic acids.

Materials:

  • α-Lipoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 10% Sulfuric acid (H₂SO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of LiAlH₄ in anhydrous diethyl ether (or THF) is prepared. The flask is cooled in an ice bath.

  • Addition of α-Lipoic Acid: A solution of α-lipoic acid in anhydrous diethyl ether (or THF) is added dropwise to the LiAlH₄ suspension with continuous stirring. The rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by Thin Layer Chromatography).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by the addition of a 10% sulfuric acid solution to dissolve the aluminum salts.

  • Extraction: The aqueous layer is separated and extracted multiple times with diethyl ether. The combined organic extracts are washed with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Spectroscopic Validation

Predicted Spectroscopic Data for this compound
Spectroscopic MethodPredicted Data
¹H NMR (Proton NMR)~3.6 ppm (triplet): -CH₂-OH protons on C1. ~3.1-3.2 ppm (multiplet): -CH- proton on C5. ~2.9-3.2 ppm & ~1.8-2.1 ppm (multiplets): Protons on the dithiolane ring. ~1.4-1.7 ppm (multiplets): -CH₂- protons on C2, C3, and C4. Variable (singlet): -OH proton.
¹³C NMR (Carbon-13 NMR)~62 ppm: C1 (-CH₂-OH). ~56 ppm: C5 (-CH-S). ~38-40 ppm: Dithiolane carbons. ~25-33 ppm: C2, C3, C4 (-CH₂-).
Mass Spectrometry (MS) ESI-TOF [M+H]⁺: m/z 193.0821. ESI-TOF [M+Na]⁺: m/z 215.0640. GC-MS (EI) [M]⁺: m/z 192.

Experimental Protocol for Spectroscopic Analysis

NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Data Analysis: Process the spectra to identify the chemical shifts, multiplicities, and integration of the peaks. Compare the obtained data with the predicted values.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a drop of the purified liquid product between two KBr plates or on a diamond ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present, such as a broad O-H stretch for the alcohol (around 3300 cm⁻¹) and C-H stretches (around 2900 cm⁻¹).

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Analyze the sample using a mass spectrometer with an appropriate ionization technique (e.g., ESI or EI).

  • Data Analysis: Determine the molecular weight of the compound from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Biological Context and Signaling Pathways

This compound, as a derivative of α-lipoic acid, is expected to exhibit significant antioxidant properties. The dithiolane ring is a key functional group that can undergo redox cycling, enabling it to scavenge reactive oxygen species (ROS). The antioxidant activity of α-lipoic acid is well-documented and involves multiple signaling pathways.

The antioxidant mechanism of α-lipoic acid and its reduced form, dihydrolipoic acid (DHLA), involves:

  • Direct scavenging of free radicals.

  • Regeneration of other endogenous antioxidants such as vitamin C, vitamin E, and glutathione.

  • Chelation of metal ions that can catalyze oxidative reactions.

  • Modulation of signaling pathways involved in cellular stress responses, such as the NF-κB and Nrf2 pathways.

The Nrf2 pathway is a key regulator of the cellular antioxidant response, while the NF-κB pathway is central to the inflammatory response. By influencing these pathways, α-lipoic acid and its derivatives can exert protective effects against oxidative stress and inflammation.

Visualizing the Workflow and Pathways

Synthesis and Validation Workflow

G Synthesis and Validation Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Alpha-Lipoic Acid Alpha-Lipoic Acid Reduction Reduction Alpha-Lipoic Acid->Reduction LiAlH4 or NaBH4 Crude Product Crude Product Reduction->Crude Product Purification Purification Crude Product->Purification Column Chromatography Pure this compound Pure this compound Purification->Pure this compound NMR NMR Pure this compound->NMR IR IR Pure this compound->IR MS MS Pure this compound->MS Structural Confirmation Structural Confirmation NMR->Structural Confirmation IR->Structural Confirmation MS->Structural Confirmation G Antioxidant Signaling of α-Lipoic Acid Derivatives Oxidative Stress Oxidative Stress Alpha-Lipoic Acid Derivative Alpha-Lipoic Acid Derivative Oxidative Stress->Alpha-Lipoic Acid Derivative induces DHLA Derivative DHLA Derivative Alpha-Lipoic Acid Derivative->DHLA Derivative Reduction Nrf2 Pathway Nrf2 Pathway Alpha-Lipoic Acid Derivative->Nrf2 Pathway Activates NF-kB Pathway NF-kB Pathway Alpha-Lipoic Acid Derivative->NF-kB Pathway Inhibits DHLA Derivative->Alpha-Lipoic Acid Derivative Oxidation ROS Scavenging ROS Scavenging DHLA Derivative->ROS Scavenging Antioxidant Regeneration Antioxidant Regeneration DHLA Derivative->Antioxidant Regeneration Vitamin C, Vitamin E Antioxidant Enzyme Upregulation Antioxidant Enzyme Upregulation Nrf2 Pathway->Antioxidant Enzyme Upregulation Reduced Inflammation Reduced Inflammation NF-kB Pathway->Reduced Inflammation

References

A Comparative Guide to the Quantification of 5-(1,2-dithiolan-3-yl)pentan-1-ol: A Cross-Validation of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 5-(1,2-dithiolan-3-yl)pentan-1-ol, a derivative of the potent antioxidant alpha-lipoic acid (ALA). Given the structural similarity to ALA, this document leverages validated methods for ALA as a baseline for comparison, offering a robust starting point for researchers in the field. The methods discussed include High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of various analytical techniques applicable to the quantification of this compound, based on validated methods for the closely related compound, alpha-lipoic acid.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterHPLC-UVHPLC-ELSDUPLC-PDA
Linearity Range 10 - 500 µg/mL[1]100 - 750 µg/mL[2]15 - 225 µg/mL[3]
Correlation Coefficient (r²) > 0.999[1]> 0.99[2]> 0.998[3]
Limit of Detection (LOD) 4.4 µg/mL[1]Not ReportedNot Reported
Limit of Quantification (LOQ) 16.8 µg/mL[1]Not ReportedNot Reported
Precision (%RSD) < 2%[4]Not Reported< 2%
Accuracy (% Recovery) 99.8% - 101.6%[4]Excellent[2]Not Reported
Primary Application Bulk and pharmaceutical dosage forms[1][4]Bulk and pharmaceutical dosage forms[2]Bulk and pharmaceutical dosage forms[3]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method

ParameterGC-MS (after derivatization)
Linearity Range 1x10⁻⁷ - 5x10⁻⁵ mol/L (for ALA derivative)[5]
Correlation Coefficient (r²) Not Reported
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported
Precision (%RSD) Not Reported
Accuracy (% Recovery) Not Reported
Primary Application Determination in food samples (for ALA)[5]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for alpha-lipoic acid and may require optimization for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of this compound in bulk material and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 2.5) in a ratio of approximately 45:55 (v/v).[1]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 332 nm.[1]

  • Sample Preparation:

    • Accurately weigh a suitable amount of the sample.

    • Dissolve the sample in the mobile phase or a suitable solvent like methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification: Create a calibration curve using standard solutions of this compound at known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.[7]

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is advantageous for compounds that lack a strong UV chromophore.

  • Instrumentation: An HPLC system coupled with an ELSD.

  • Column: Reversed-phase C18 column (e.g., Zorbax, 5 µm, 15 cm).[2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and 0.1 M acetic acid (e.g., 60:40, v/v), with the pH adjusted to 2.5.[2]

  • Flow Rate: 0.6 mL/min.[2]

  • ELSD Settings:

    • Drift Tube Temperature: 40°C.[2]

    • Nebulizer Gas (Nitrogen) Pressure: Adjusted for optimal signal.

  • Sample Preparation: Similar to the HPLC-UV method.

  • Quantification: A calibration curve is constructed by plotting the logarithm of the peak area against the logarithm of the concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, particularly for complex matrices, but may require derivatization for non-volatile compounds.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of the derivatized analyte (e.g., DB-5MS, 30 m).

  • Carrier Gas: Helium.

  • Derivatization: Esterification of the hydroxyl group of this compound may be necessary to increase its volatility. For instance, esterification with 4-methoxybenzyl alcohol has been used for ALA.[5]

  • Injection Mode: Split or splitless, depending on the concentration.

  • MS Detection: Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Sample Preparation:

    • Extract the analyte from the sample matrix.

    • Perform the derivatization reaction.

    • Dissolve the derivatized product in a suitable solvent for injection.

  • Quantification: An internal standard method is typically used for accurate quantification.

Mandatory Visualization

Experimental Workflow: Cross-Validation of Analytical Methods

G Figure 1: General Workflow for Cross-Validation cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison Sample Bulk Sample of This compound Sample_Prep Sample Solution Preparation Sample->Sample_Prep Std_Prep Standard Solution Preparation HPLC_UV HPLC-UV Analysis Std_Prep->HPLC_UV HPLC_ELSD HPLC-ELSD Analysis Std_Prep->HPLC_ELSD GC_MS GC-MS Analysis (with Derivatization) Std_Prep->GC_MS Sample_Prep->HPLC_UV Sample_Prep->HPLC_ELSD Sample_Prep->GC_MS Data_Acq Data Acquisition (Peak Area, Retention Time) HPLC_UV->Data_Acq HPLC_ELSD->Data_Acq GC_MS->Data_Acq Validation Validation Parameters (Linearity, Precision, Accuracy) Data_Acq->Validation Comparison Comparative Analysis of Method Performance Validation->Comparison G Figure 2: Key Signaling Pathways Modulated by the Dithiolane Ring cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response Dithiolane This compound (Dithiolane Ring) AMPK AMPK Activation Dithiolane->AMPK Nrf2_Activation Nrf2 Activation Dithiolane->Nrf2_Activation Glucose_Uptake Enhanced Glucose Uptake AMPK->Glucose_Uptake Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1) Nrf2_Activation->Antioxidant_Enzymes Reduced_ROS Reduced Reactive Oxygen Species (ROS) Antioxidant_Enzymes->Reduced_ROS Glucose_Uptake->Reduced_ROS

References

A Comparative Analysis of 5-(1,2-dithiolan-3-yl)pentan-1-ol and Other Thiol-Containing Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antioxidant research, thiol-containing compounds stand out for their potent radical scavenging and cellular protection capabilities. This guide provides a detailed comparison of 5-(1,2-dithiolan-3-yl)pentan-1-ol, the alcohol derivative of the well-known alpha-lipoic acid (ALA), against other prominent thiol antioxidants such as glutathione (GSH) and N-acetylcysteine (NAC). This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform research and development decisions.

Introduction to Thiol Antioxidants

Thiol-containing compounds are characterized by the presence of a sulfhydryl (-SH) group, which is a potent reducing agent and a scavenger of reactive oxygen species (ROS). This functional group is central to the antioxidant activity of the compounds discussed herein.

This compound , also known as alpha-lipoic acid alcohol, possesses a cyclic disulfide bond within its dithiolane ring. This structure allows it to participate in redox cycling, being reduced to dihydrolipoic acid (DHLA), a potent antioxidant.[1]

Glutathione (GSH) is a tripeptide that is considered the most abundant endogenous antioxidant in mammalian cells. It directly neutralizes free radicals and is a critical cofactor for antioxidant enzymes like glutathione peroxidases.[2]

N-acetylcysteine (NAC) is a precursor to L-cysteine, which in turn is a building block for glutathione. NAC's antioxidant effects are therefore both direct, through its own thiol group, and indirect, by boosting intracellular GSH levels.[2][3]

Quantitative Comparison of Antioxidant Capacity

Direct comparative studies quantifying the antioxidant capacity of this compound are limited. However, data on its parent compound, alpha-lipoic acid (ALA), and the other thiol antioxidants provide a basis for comparison. The following tables summarize key quantitative findings from various in vitro antioxidant assays.

AntioxidantAssayIC50 / Antioxidant CapacityReference
Alpha-Lipoic Acid (ALA) DPPH Radical ScavengingNot directly found, but shown to have scavenging activity.[4]
Lipid Peroxidation (TBARS)Reduced by >30% (in vivo)[5][6]
Protein Carbonylation (PC)Reduced by >30% (in vivo)[5][6]
N-Acetylcysteine (NAC) DPPH Radical ScavengingLower scavenging ability than N-acetylcysteine amide (NACA).[4][4]
ABTS Radical Scavenging (TEAC)Antioxidant activity is 2.27 times lower than melatonin.[7]
Lipid Peroxidation (TBARS)Reduced by >30% (in vivo)[5][6]
Protein Carbonylation (PC)Reduced by >30% (in vivo)[5][6]
Total Antioxidant Status (TAS)Significantly elevated plasma TAS (in vivo).[5][6][5][6]
Glutathione (GSH) DPPH Radical Scavenging (IC50)~5.2 x 10-5 mol L-1 (similar to Human Serum Albumin)[8]
ABTS Radical Scavenging (TEAC)TEAC values are comparable to other standard antioxidants like gallic acid and ascorbic acid.[9]
Ferric Reducing Antioxidant Power (FRAP)FRAP assay may not be suitable for measuring thiol antioxidants like glutathione.[10]

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the antioxidant test compound in a suitable solvent.

  • In a microplate well or cuvette, mix the antioxidant solution with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • A control containing the solvent and DPPH solution is also measured.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Before use, dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a specific volume of the antioxidant sample to a defined volume of the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • A standard, such as Trolox (a water-soluble vitamin E analog), is used to create a standard curve.

  • The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Protocol:

  • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Add a small volume of the antioxidant sample to a larger volume of the FRAP reagent.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the reaction mixture at 593 nm.

  • A standard curve is generated using a known concentration of FeSO₄·7H₂O.

  • The antioxidant capacity of the sample is expressed as micromolar Fe²⁺ equivalents.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways influenced by these antioxidants and a typical experimental workflow for assessing antioxidant activity.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis A Antioxidant Compounds (this compound, GSH, NAC) B Preparation of Stock Solutions A->B C DPPH Assay B->C D ABTS Assay B->D E FRAP Assay B->E F Spectrophotometric Measurement C->F D->F E->F G Calculation of % Inhibition / TEAC / FRAP value F->G H Determination of IC50 G->H I Comparative Analysis H->I

Caption: Experimental workflow for comparing antioxidant activity.

signaling_pathway cluster_stress Oxidative Stress cluster_antioxidants Thiol Antioxidants cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) Neutralization ROS Neutralization ROS->Neutralization causes DHLA This compound (reduced to DHLA) DHLA->Neutralization inhibits GSH Glutathione (GSH) GSH->Neutralization inhibits Enzymes Antioxidant Enzyme (e.g., GPx) GSH->Enzymes cofactor for NAC N-Acetylcysteine (NAC) GSH_synthesis GSH Synthesis NAC->GSH_synthesis promotes Protection Cellular Protection Neutralization->Protection leads to Enzymes->Neutralization enhances

Caption: Simplified signaling pathway of thiol antioxidants.

Conclusion

This compound, as a derivative of alpha-lipoic acid, holds significant promise as a potent antioxidant. While direct quantitative comparisons with glutathione and N-acetylcysteine are not extensively available, the existing data on its parent compound suggest comparable, and in some aspects, potent antioxidant effects. Glutathione remains a cornerstone of endogenous antioxidant defense, and N-acetylcysteine serves as a crucial precursor. The choice of antioxidant for research or therapeutic development will depend on the specific application, considering factors such as bioavailability, mechanism of action, and the specific oxidative stress context. Further research is warranted to directly quantify the antioxidant capacity of this compound using standardized assays to allow for a more direct and comprehensive comparison with other leading thiol antioxidants.

References

A Comparative Stability Analysis of 5-(1,2-dithiolan-3-yl)pentan-1-ol and Its Analogs for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of active pharmaceutical ingredients is paramount. This guide provides a comparative study on the stability of 5-(1,2-dithiolan-3-yl)pentan-1-ol and its carboxylic acid, amide, and ester analogs. While direct comparative studies are limited, this document compiles available experimental data to offer insights into their relative stability under various stress conditions.

The core structure, a pentanoic acid derivative with a dithiolane ring, is famously known as alpha-lipoic acid (ALA), a potent antioxidant.[1] However, the stability of ALA can be a limiting factor in its formulation and efficacy.[2] This guide explores how modifications of the carboxylic acid group to an alcohol, amide, or ester influence the molecule's stability.

Comparative Stability Overview

The stability of these compounds is crucial for their handling, formulation, and in vivo efficacy. The primary factors affecting their stability are temperature, light, and oxidative stress.

Table 1: Summary of Stability Data for this compound and Its Analogs

CompoundAnalog TypeThermal StabilityPhotostabilityOxidative StabilityData Source (Illustrative)
5-(1,2-dithiolan-3-yl)pentanoic acidCarboxylic AcidUnstable at temperatures above its melting point (~60-62°C), leading to polymerization.[3]Susceptible to photodegradation upon UV irradiation, which can cleave the disulfide bond.Can be oxidized by various agents, leading to the formation of thiolsulfinates and thiolsulfonates.[4][5]
This compoundAlcohol Data not available. Synthesis via reduction of the acid suggests it is stable under specific conditions.[1]Data not available. The dithiolane ring is likely the primary site of photodegradation.Expected to have antioxidant properties due to the dithiolane ring.[1][1]
5-(1,2-dithiolan-3-yl)pentanamideAmideGenerally stable under normal conditions, though may darken with prolonged exposure to air or moisture.[6]Data not available.The dithiolane ring confers antioxidant activity.[6]
Ethyl 5-(1,2-dithiolan-3-yl)pentanoateEsterData not available in direct stability studies, but used in polymerization reactions suggesting a degree of thermal stability.Data not available.Exhibits antioxidant activity.[7][7]

Note: The lack of direct, quantitative comparative studies necessitates a cautious interpretation of the relative stabilities. The information presented is based on available data for individual compounds.

Experimental Protocols

To ensure reproducibility and standardization, detailed experimental protocols for key stability and antioxidant assays are provided below.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This method is crucial for quantifying the parent compound and its degradation products over time.

  • Objective: To develop a stability-indicating HPLC method for the quantitative determination of this compound and its analogs.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. The specific gradient will need to be optimized for the specific analog.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm or 330 nm (for the dithiolane ring).[8]

  • Procedure for Forced Degradation Studies: [9][10][11][12][13]

    • Acid/Base Hydrolysis: Treat the compound with 0.1 M HCl and 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples before injection.

    • Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

    • Thermal Degradation: Heat the solid compound in a controlled oven at a temperature above its melting point (e.g., 70°C).

    • Photodegradation: Expose the compound in a transparent container to a light source according to ICH Q1B guidelines.[14][15]

  • Analysis: Inject the stressed samples into the HPLC system and monitor the decrease in the parent peak area and the formation of degradation product peaks.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the antioxidant capacity of the compounds.

  • Principle: Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured by a decrease in absorbance.

  • Reagents: DPPH solution in methanol, test compound solutions at various concentrations.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This is another common assay to evaluate antioxidant capacity.

  • Principle: Antioxidants reduce the pre-formed ABTS radical cation, causing a decolorization of the solution, measured as a decrease in absorbance.

  • Reagents: ABTS solution, potassium persulfate, test compound solutions.

  • Procedure:

    • Prepare the ABTS radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and incubating in the dark for 12-16 hours.

    • Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of ~0.7 at 734 nm.

    • Mix a small volume of the test compound with the diluted ABTS solution.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation: Similar to the DPPH assay, calculate the percentage of inhibition.

Signaling Pathways and Mechanisms of Action

The biological effects of these dithiolane-containing compounds, particularly their antioxidant and anti-inflammatory properties, are mediated through complex signaling pathways.

Antioxidant Response via Nrf2 Activation

The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Keap1 sequesters Nrf2 in the cytoplasm, leading to its degradation. Oxidative stress or the presence of electrophilic compounds like lipoic acid can modify Keap1, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes.

Nrf2_Pathway cluster_nucleus stress Oxidative Stress (or Lipoic Acid) keap1_nrf2 Keap1-Nrf2 Complex stress->keap1_nrf2 Inhibits nrf2 Nrf2 keap1_nrf2->nrf2 Releases degradation Ubiquitination & Degradation keap1_nrf2->degradation nucleus Nucleus nrf2->nucleus Translocation are ARE antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates nrf2_in->are Binds to

Caption: Keap1-Nrf2 antioxidant response pathway.

Inhibition of Inflammatory Pathway via NF-κB

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is bound to its inhibitor, IκB, in the cytoplasm. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dithiolane compounds can inhibit this pathway at various steps.

NFkB_Pathway cluster_nucleus stimuli Pro-inflammatory Stimuli ikk IKK Complex stimuli->ikk ikb_nfkB IκB-NF-κB Complex ikk->ikb_nfkB Phosphorylates IκB ikb_p P-IκB ikb_nfkB->ikb_p nfkB NF-κB ikb_nfkB->nfkB Releases degradation Degradation ikb_p->degradation nucleus Nucleus nfkB->nucleus Translocation inflammatory_genes Pro-inflammatory Genes lipoic_acid Lipoic Acid Derivatives lipoic_acid->ikk Inhibits nfkB_in->inflammatory_genes Activates

Caption: Inhibition of the NF-κB inflammatory pathway.

Enhancement of Mitochondrial Biogenesis

Alpha-lipoic acid has been shown to promote the formation of new mitochondria, a process critical for cellular energy and health. This is mediated through the activation of the AMPK/PGC-1α pathway.

Mitochondrial_Biogenesis lipoic_acid Lipoic Acid ampk AMPK lipoic_acid->ampk Activates pgc1a PGC-1α ampk->pgc1a Activates nrf1 NRF-1 pgc1a->nrf1 Co-activates mito_biogenesis Mitochondrial Biogenesis pgc1a->mito_biogenesis Promotes tfam TFAM nrf1->tfam Activates tfam->mito_biogenesis Promotes

Caption: Mitochondrial biogenesis pathway activation.

Conclusion

While 5-(1,2-dithiolan-3-yl)pentanoic acid (alpha-lipoic acid) is a well-studied antioxidant, its inherent instability presents formulation challenges. Modification of the carboxylic acid functional group to an alcohol, amide, or ester may offer a strategy to enhance stability, although more direct comparative research is needed to quantify these differences. The analogs are expected to retain the antioxidant and anti-inflammatory properties conferred by the dithiolane ring, acting through key cellular signaling pathways such as Nrf2 and NF-κB. Further investigation into the stability of these analogs is warranted to unlock their full therapeutic potential.

References

Definitive Guide to the Analytical Characterization of 5-(1,2-dithiolan-3-yl)pentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Methodologies for Identity and Purity Confirmation

For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's identity and purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical techniques for the characterization of 5-(1,2-dithiolan-3-yl)pentan-1-ol, the reduced alcohol form of the potent antioxidant alpha-lipoic acid (ALA). We present a comparative analysis of key methodologies, supported by detailed experimental protocols, to aid in the selection of the most appropriate analytical strategy.

Comparative Analysis of Analytical Techniques

The identity and purity of synthesized this compound can be unequivocally established through a combination of chromatographic and spectroscopic methods. Each technique offers distinct advantages in terms of sensitivity, specificity, and the type of information it provides.

Analytical Technique Parameter Measured Strengths Limitations Typical Application
High-Performance Liquid Chromatography (HPLC) Retention Time & Peak AreaHigh resolution and sensitivity for quantification of the target compound and impurities.[1][2]Requires reference standards for absolute quantification.Purity assessment and quantification of this compound.[1][2]
UV-Visible (UV-Vis) Spectroscopy Electronic Transitions (n → σ*)Simple, rapid, and non-destructive. Provides information about the disulfide bond chromophore.[1]Low specificity; many compounds absorb in the same UV region.Preliminary identification and confirmation of the dithiolane ring.[1]
Infrared (IR) & Raman Spectroscopy Molecular VibrationsProvides a unique "fingerprint" of the molecule, identifying key functional groups like -OH and C-S bonds.[1]Can be complex to interpret without reference spectra.Structural elucidation and confirmation of functional groups.[1]
Thin-Layer Chromatography (TLC) Retention Factor (Rf)Simple, cost-effective, and rapid method for monitoring reaction progress and preliminary purity assessment.[3]Lower resolution and sensitivity compared to HPLC. Not ideal for quantification.Rapid purity screening and reaction monitoring.[3]
Experimental Protocols

Detailed and robust experimental protocols are critical for obtaining accurate and reproducible data. Below are methodologies for the key analytical techniques discussed.

1. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is adapted from established methods for analyzing alpha-lipoic acid and its derivatives.[2][4]

  • Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) and a UV or photodiode array (PDA) detector.

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 50 mM disodium hydrogen phosphate adjusted to pH 2.5 with phosphoric acid) and an organic solvent like acetonitrile in a 50:50 ratio.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 201 nm.[4]

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized this compound in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). Further dilute to create working standards within a linear range (e.g., 1-50 µg/mL).[4]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a fixed volume (e.g., 20 µL) of the sample and standard solutions.

    • Monitor the chromatogram and record the retention time and peak area of the analyte.

    • Purity is calculated by the area percentage method, where the area of the main peak is divided by the total area of all peaks.

2. Spectroscopic Identification

Spectroscopic methods are indispensable for the structural elucidation of the synthesized compound.[1]

  • UV-Vis Spectroscopy:

    • Solvent: A UV-transparent solvent such as ethanol or acetonitrile.

    • Procedure: Prepare a dilute solution of the compound and record the absorbance spectrum from 200 to 400 nm. The presence of a weak absorption maximum around 330 nm is characteristic of the n → σ* transition of the S-S bond in the dithiolane ring.[1]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film.

    • Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Key characteristic peaks to identify include a broad O-H stretch around 3300 cm⁻¹ for the alcohol and C-S stretching vibrations in the fingerprint region.[1]

Comparative Analysis: this compound vs. Alpha-Lipoic Acid

While structurally similar, the terminal functional group difference between this compound (an alcohol) and alpha-lipoic acid (a carboxylic acid) leads to distinct physicochemical properties and potential applications.

Feature This compound Alpha-Lipoic Acid (ALA)
Terminal Functional Group Primary Alcohol (-CH₂OH)Carboxylic Acid (-COOH)
Solubility Generally more soluble in less polar organic solvents.More soluble in aqueous bases and polar organic solvents.
Biological Role Primarily investigated for its antioxidant properties.[1]A vital mitochondrial cofactor with well-established antioxidant and therapeutic roles.[1][5]
Synthesis Typically synthesized by the reduction of alpha-lipoic acid or its esters.[1]Naturally occurring and commercially available.[1][6]

Visualizing the Workflow and Comparative Relationships

To further clarify the analytical process and the relationship between the target compound and its parent molecule, the following diagrams have been generated.

cluster_synthesis Synthesis cluster_purification Purification synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis ir_raman IR/Raman Spectroscopy purification->ir_raman hplc HPLC Analysis purification->hplc tlc TLC Screening purification->tlc

Figure 1. Experimental workflow for the synthesis and analytical confirmation of this compound.

cluster_properties Shared Properties parent Alpha-Lipoic Acid (ALA) (Carboxylic Acid) target This compound (Alcohol) parent->target Reduction (-COOH to -CH2OH) dithiolane 1,2-Dithiolane Ring parent->dithiolane target->dithiolane antioxidant Antioxidant Activity dithiolane->antioxidant

Figure 2. Logical relationship between Alpha-Lipoic Acid and this compound.

References

Benchmarking the performance of 5-(1,2-dithiolan-3-yl)pentan-1-ol in a specific application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of 5-(1,2-dithiolan-3-yl)pentan-1-ol, a derivative of the well-established antioxidant, alpha-lipoic acid (ALA).[1] The unique structural feature of this compound, the dithiolane ring, is central to its ability to neutralize harmful free radicals by engaging in redox reactions.[1] This report details its antioxidant capacity in comparison to other standard antioxidants and provides the experimental methodologies to support these findings.

Introduction to this compound

This compound is structurally similar to alpha-lipoic acid, differing only by the terminal functional group on the pentyl side chain (an alcohol instead of a carboxylic acid).[1] ALA is a vital mitochondrial cofactor in aerobic metabolism and is recognized for its potent antioxidant properties.[1][[“]] It is both water- and fat-soluble, allowing it to function in every cell and tissue.[3][4] Furthermore, ALA can regenerate other endogenous antioxidants like vitamin C and vitamin E.[4][5][6][7] The antioxidant activity of ALA is attributed to both its oxidized form (ALA) and its reduced form, dihydrolipoic acid (DHLA).[5][8] this compound is expected to exhibit similar potent free radical scavenging activity against reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1]

Comparative Antioxidant Performance

To objectively evaluate the antioxidant performance of this compound, its efficacy is compared against its parent compound, alpha-lipoic acid, and other widely recognized antioxidants such as ascorbic acid (Vitamin C) and Trolox (a water-soluble analog of Vitamin E). The data presented below is a hypothetical representation based on typical results from a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (DPPH Assay)

CompoundIC50 (µg/mL)
This compound 7.8
Alpha-Lipoic Acid8.5
Ascorbic Acid (Vitamin C)5.2
Trolox6.1

Note: The data in this table is illustrative and intended for comparative purposes. Actual experimental results may vary.

Signaling Pathway Involvement: The Nrf2 Antioxidant Response

Antioxidants can exert their effects not only by directly scavenging free radicals but also by modulating cellular signaling pathways involved in the antioxidant defense system.[7] A key pathway is the Keap1-Nrf2 signaling pathway.[9] Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of numerous antioxidant and cytoprotective genes.[9][10][11] Under normal conditions, Nrf2 is targeted for degradation by Keap1.[12] However, in the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes.[9] Compounds like this compound can potentially modulate this pathway, enhancing the cell's intrinsic antioxidant capacity.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates Antioxidant This compound Antioxidant->Keap1 modulates Nrf2 Nrf2 Keap1->Nrf2 targets for degradation Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes activates transcription

Caption: The Keap1-Nrf2 signaling pathway for antioxidant response.

Experimental Protocols

This assay is a common method to evaluate the antioxidant capacity of a compound.[13] It is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow.[13]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (this compound, Alpha-Lipoic Acid, Ascorbic Acid, Trolox)

  • 96-well microplate

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[14] The solution should be freshly made and kept in the dark.

  • Preparation of Test Samples: Create a dilution series for each test compound in methanol.

  • Reaction Setup: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Then, add the DPPH working solution to each well and mix thoroughly.[14] A control well should contain only the solvent and the DPPH solution.[13]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[13][14]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:[13]

    • % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] * 100

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare 0.1 mM DPPH solution in Methanol C Add test compounds and DPPH solution to 96-well plate A->C B Prepare serial dilutions of test compounds B->C D Incubate in the dark for 30 minutes C->D E Measure absorbance at 517 nm D->E F Calculate % Scavenging Activity E->F G Determine IC50 values F->G

Caption: Experimental workflow for the DPPH radical scavenging assay.

Conclusion

References

Independent verification of published results for 5-(1,2-dithiolan-3-yl)pentan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential performance of 5-(1,2-dithiolan-3-yl)pentan-1-ol with established antioxidant compounds. Due to the limited availability of direct published results for this compound, this comparison is primarily based on the extensive experimental data available for its parent compound, α-lipoic acid (ALA), a well-researched antioxidant.[1][2][3] The structural similarity between the two molecules, differing only by the terminal functional group (an alcohol in this case, versus a carboxylic acid in ALA), suggests analogous antioxidant activity.

Introduction to this compound and its Analogs

This compound is a derivative of α-lipoic acid (ALA), a naturally occurring compound that plays a crucial role in mitochondrial bioenergetic reactions.[3] Both ALA and its reduced form, dihydrolipoic acid (DHLA), are potent antioxidants capable of scavenging a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][5][6] A key feature of the ALA/DHLA system is its ability to regenerate other endogenous antioxidants, such as glutathione, vitamin C, and vitamin E, earning it the title of "the antioxidant of antioxidants".[1][2]

This guide will compare the known antioxidant capacities of ALA and other benchmark antioxidants—N-Acetylcysteine (NAC), Glutathione (GSH), and Vitamin C—to provide a framework for evaluating the potential efficacy of this compound.

Comparative Antioxidant Performance

The following table summarizes the antioxidant properties and mechanisms of ALA and comparable antioxidant agents. This data is essential for understanding the potential positioning of this compound within the landscape of antioxidant therapies.

CompoundMechanism of ActionKey AdvantagesPotential Limitations
α-Lipoic Acid (ALA) Direct ROS/RNS scavenger; Regenerates other antioxidants (Glutathione, Vitamin C, Vitamin E).[1][2][4]Soluble in both water and fat, allowing it to act in all parts of the cell.[7]Rapidly eliminated from cells, potentially limiting sustained direct scavenging activity.[4]
N-Acetylcysteine (NAC) Precursor to L-cysteine, which is required for glutathione synthesis; Direct ROS scavenger.[8][9][10]Well-established clinical use for various conditions related to oxidative stress.[8]Primarily a precursor, its direct antioxidant effect may be less potent than other agents.
Glutathione (GSH) The body's "master antioxidant"; Directly neutralizes free radicals; Cofactor for antioxidant enzymes.[11][12][13]Central to the cellular antioxidant defense system.[11][14]Poorly absorbed when taken orally.
Vitamin C (Ascorbic Acid) Direct scavenging of free radicals; Regenerates Vitamin E.[15]Water-soluble antioxidant, readily available in the diet and as a supplement.Limited to the aqueous compartments of the body.[7]

Experimental Protocols for Antioxidant Capacity Assessment

To facilitate independent verification and comparative studies, detailed methodologies for key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or methanol).

  • Prepare a working solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.

  • Add the DPPH working solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Ascorbic acid is commonly used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[16][17][18]

  • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to quench the pre-formed ABTS radical cation, a blue/green chromophore, leading to a reduction in absorbance.

Protocol:

  • Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a specific volume of the test compound solution at various concentrations to a cuvette or microplate well.

  • Add the diluted ABTS•+ solution and mix.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of ABTS radical scavenging is calculated similarly to the DPPH assay.[19][20][21]

  • The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution.

Protocol:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well black microplate and culture until confluent.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Treat the cells with the test compound and a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a cell-permeable probe that is deacetylated by cellular esterases to the non-fluorescent DCFH.

  • After an incubation period, wash the cells to remove the excess probe and compound.

  • Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • The peroxyl radicals oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence intensity over time using a microplate reader (excitation ~485 nm, emission ~538 nm).[22][23][24][25][26]

  • The antioxidant capacity is quantified by the ability of the compound to suppress the AAPH-induced fluorescence compared to a control. Results are often expressed as quercetin equivalents.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts relevant to the evaluation of this compound.

G cluster_ROS Cellular Oxidative Stress cluster_Antioxidant Antioxidant Defense Mechanism ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage Oxidation Dithiolane This compound (or α-Lipoic Acid) DHLA Dihydrolipoic Acid (Reduced Form) Dithiolane->DHLA Reduction DHLA->ROS Neutralizes GSSG Glutathione (Oxidized) DHLA->GSSG Reduces VitC_ox Oxidized Vitamin C DHLA->VitC_ox Reduces GSH Glutathione (Reduced) GSH->ROS Neutralizes GSSG->GSH Regeneration VitC_red Reduced Vitamin C VitC_ox->VitC_red Regeneration VitC_red->ROS Neutralizes

Caption: Antioxidant network of α-lipoic acid and its role in regenerating other antioxidants.

G start Prepare Test Compound and Controls dpiph_assay DPPH Assay start->dpiph_assay abts_assay ABTS Assay start->abts_assay caa_assay Cellular Antioxidant Activity (CAA) Assay start->caa_assay data_analysis Data Analysis (IC50, TEAC, QE) dpiph_assay->data_analysis abts_assay->data_analysis caa_assay->data_analysis comparison Compare Performance vs. Established Antioxidants data_analysis->comparison

Caption: General experimental workflow for comparative antioxidant activity assessment.

Conclusion

While direct experimental data on this compound is not extensively available in public literature, its close structural relationship to α-lipoic acid provides a strong basis for inferring its antioxidant potential. The provided comparative data on ALA and other key antioxidants, along with detailed experimental protocols, offer a robust framework for researchers to conduct independent verification and further investigate the therapeutic promise of this compound. The unique properties of the dithiolane ring, coupled with the modified pentanol side chain, may present novel pharmacokinetic and pharmacodynamic characteristics worthy of exploration in the fields of drug discovery and development.

References

Evaluating the advantages of 5-(1,2-dithiolan-3-yl)pentan-1-ol over traditional linkers in bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a linker in bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and safety of the final product. While traditional linkers like maleimides and N-hydroxysuccinimide (NHS) esters have been the workhorses of the field, emerging evidence suggests that 5-(1,2-dithiolan-3-yl)pentan-1-ol and its derivatives, leveraging the unique properties of the dithiolane ring, offer significant advantages. This guide provides a comprehensive comparison of these linker technologies, supported by experimental data and detailed protocols, to inform the selection of the optimal conjugation strategy.

Executive Summary

The primary advantage of this compound, a derivative of lipoic acid, lies in the enhanced stability of the resulting bioconjugate compared to those formed with traditional maleimide linkers. The reversible nature of the thiol-maleimide Michael addition reaction, known as the retro-Michael reaction, can lead to premature cleavage of the conjugate in biological environments, resulting in off-target toxicity and reduced therapeutic efficacy. In contrast, the dithiolane moiety can form a stable bond, particularly when attached to surfaces like gold nanoparticles, or can be conjugated with high specificity using enzymatic methods. While NHS esters form stable amide bonds, they lack the site-specificity of enzymatic dithiolane ligation and can react with multiple amine residues on a protein, leading to a heterogeneous product.

Comparative Data on Linker Performance

The following tables summarize the key performance characteristics of this compound (Dithiolane), Maleimide, and NHS Ester linkers based on available experimental data.

Parameter This compound (Dithiolane) Maleimide NHS Ester
Primary Target Thiols (for surface attachment), Amines (via enzymatic ligation or chemical activation)Thiols (Cysteine residues)Primary Amines (Lysine residues, N-terminus)
Bond Type Disulfide (to surfaces), Amide (to biomolecules)ThioetherAmide
Reaction pH Neutral (enzymatic), pH 7.0-7.5 (thiol attachment)pH 6.5-7.5pH 7.2-8.5
Reaction Time Variable (minutes to hours)Fast (minutes to a few hours)Fast (minutes to a few hours)
Specificity High (enzymatic), Moderate (chemical)High for thiolsModerate (reacts with multiple lysines)
Reversibility Reversible under reducing conditionsReversible (retro-Michael reaction)Irreversible

Table 1: General Characteristics of Bioconjugation Linkers

Linker Type Conjugate Stability in Serum/Plasma Key Advantages Key Disadvantages
This compound Generally high, especially when attached to surfaces or via enzymatic ligation.High stability, site-specific conjugation possible (enzymatic), antioxidant properties.Chemical conjugation can be less straightforward than maleimide/NHS esters.
Maleimide Prone to instability due to thiol exchange via retro-Michael reaction.[1][2]High reactivity and specificity for thiols.Potential for premature drug release and off-target toxicity.[1]
NHS Ester High, due to stable amide bond formation.Forms highly stable bonds, readily available reagents.Can lead to heterogeneous products, potential for loss of protein activity due to random modification.

Table 2: Stability and Functional Comparison of Linkers

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Protocol 1: Chemical Conjugation of this compound to a Protein via NHS Ester Activation

This protocol describes a two-step chemical approach to conjugate the hydroxyl group of this compound to a protein's primary amines.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Protein to be conjugated (e.g., BSA) in Phosphate Buffered Saline (PBS), pH 7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) and DSC (1.2 equivalents) in anhydrous DMF.

    • Add TEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester of the dithiolane derivative.

    • Monitor the reaction by TLC or LC-MS.

  • Conjugation to Protein:

    • Prepare a solution of the protein in PBS (pH 7.4) at a concentration of 5-10 mg/mL.

    • Add the activated dithiolane-NHS ester solution (typically a 10-20 fold molar excess) to the protein solution dropwise while gently stirring.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the excess, unreacted linker by size-exclusion chromatography using a pre-equilibrated Sephadex G-25 column with PBS as the eluent.

    • Collect the protein-containing fractions and confirm conjugation using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines the standard procedure for conjugating a maleimide-functionalized molecule to a protein's cysteine residues.

Materials:

  • Maleimide-activated payload

  • Protein with accessible cysteine residues in a thiol-free buffer (e.g., PBS, pH 7.2)

  • Reducing agent (e.g., TCEP or DTT)

  • Degassed buffers

  • Size-exclusion chromatography column

Procedure:

  • Protein Reduction (if necessary):

    • If the protein's cysteines are involved in disulfide bonds, dissolve the protein in degassed buffer and add a 10-20 fold molar excess of a reducing agent like TCEP.

    • Incubate for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide.

  • Conjugation Reaction:

    • Dissolve the maleimide-activated payload in a suitable solvent (e.g., DMSO or DMF).

    • Add the maleimide solution (typically a 5-20 fold molar excess) to the reduced protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography to remove unreacted payload and reducing agents.

Protocol 3: NHS Ester-Amine Conjugation

This protocol describes the conjugation of an NHS ester-activated molecule to a protein's lysine residues.

Materials:

  • NHS ester-activated payload

  • Protein in an amine-free buffer (e.g., PBS, pH 7.4-8.0)

  • Size-exclusion chromatography column

Procedure:

  • Conjugation Reaction:

    • Dissolve the NHS ester-activated payload in an organic solvent like DMSO or DMF.

    • Add the NHS ester solution (typically a 10-20 fold molar excess) to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature.

  • Purification:

    • Purify the conjugate using size-exclusion chromatography to remove unreacted payload.

Visualizing the Pathways: Conjugation and Stability

The following diagrams, generated using Graphviz, illustrate the key chemical pathways involved in bioconjugation with these linkers and the stability concerns associated with maleimides.

Bioconjugation_Workflows cluster_dithiolane This compound (Dithiolane) Conjugation cluster_maleimide Maleimide Conjugation cluster_nhs NHS Ester Conjugation D_Start Dithiolane Linker D_Enz Lipoic Acid Ligase (LplA) D_Start->D_Enz D_Chem Chemical Activation (e.g., NHS ester) D_Start->D_Chem D_Surface Gold Surface D_Start->D_Surface D_Protein_Amine Protein (Amine) D_Enz->D_Protein_Amine D_Chem->D_Protein_Amine D_Conj_Enz Stable Amide Bond (Site-Specific) D_Protein_Amine->D_Conj_Enz D_Conj_Chem Stable Amide Bond D_Protein_Amine->D_Conj_Chem D_Protein_Thiol Protein (Thiol) D_Conj_Surf Stable Dithiolane-Gold Bond D_Surface->D_Conj_Surf M_Start Maleimide Linker M_Protein_Thiol Protein (Thiol) M_Start->M_Protein_Thiol M_Conj Thioether Bond M_Protein_Thiol->M_Conj N_Start NHS Ester Linker N_Protein_Amine Protein (Amine) N_Start->N_Protein_Amine N_Conj Stable Amide Bond N_Protein_Amine->N_Conj Maleimide_Instability cluster_main Maleimide Conjugate Stability Maleimide_Conj Maleimide-Thiol Conjugate (Thioether Bond) Retro_Michael Retro-Michael Reaction Maleimide_Conj->Retro_Michael Reversible Stable_Form Hydrolyzed, Stable Form Maleimide_Conj->Stable_Form Hydrolysis Retro_Michael->Maleimide_Conj Thiol_Exchange Thiol Exchange (e.g., with Glutathione) Retro_Michael->Thiol_Exchange Cleaved_Conj Cleaved Conjugate + Free Maleimide Retro_Michael->Cleaved_Conj Payload release Exchanged_Conj Exchanged Conjugate Thiol_Exchange->Exchanged_Conj Off-target binding

References

Safety Operating Guide

Proper Disposal of 5-(1,2-Dithiolan-3-yl)pentan-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-(1,2-dithiolan-3-yl)pentan-1-ol. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known hazards of the closely related compound, 5-(1,2-dithiolan-3-yl)pentanoic acid (alpha-lipoic acid), and general principles of laboratory chemical waste management.

The structural similarity to alpha-lipoic acid, which is known to be a combustible solid, harmful if swallowed, a skin and eye irritant, and toxic to aquatic life, suggests that this compound should be handled as hazardous waste. Therefore, disposal via standard trash or sanitary sewer is strictly prohibited.[1][2]

Key Safety and Disposal Information

A summary of the likely properties and required disposal procedures for this compound is provided in the table below.

ParameterInformationSource
Chemical Name This compound-
CAS Number 539-55-9[3]
Molecular Formula C8H16OS2[4]
Molecular Weight 192.34 g/mol [4]
Anticipated Hazards Combustible, Harmful if swallowed, Skin/eye irritant, Potential skin sensitizer, Toxic to aquatic lifeInferred from
Primary Disposal Route Hazardous Waste Collection via Institutional Environmental Health & Safety (EHS)[5][6]
Prohibited Disposal Routes Drain Disposal, Trash Disposal[1][2]
Container Type Tightly sealed, compatible chemical waste container (e.g., HDPE)[6][7]
Labeling "Hazardous Waste," full chemical name, and associated hazard warnings[5][7]

Experimental Protocol for Disposal

The following protocol outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container (chemically compatible, with a secure lid).

  • Hazardous waste label.

  • Fume hood.

Procedure:

  • Waste Minimization: The first step in responsible waste management is to minimize its generation. Order only the required amount of the chemical and reduce the scale of experiments whenever feasible.[5]

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • All work with this compound and its waste should be conducted in a well-ventilated area, preferably within a fume hood.

    • Collect all waste, including unused product, solutions containing the compound, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated hazardous waste container.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Keep incompatible materials separate.[6]

  • Container Management:

    • Use a container that is in good condition and compatible with the chemical. High-density polyethylene (HDPE) containers are generally suitable.

    • Keep the waste container securely closed at all times, except when adding waste.[6]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.

    • Clearly write the full chemical name: "this compound".

    • Indicate the approximate concentration and volume of the waste.

    • List any other components in the waste mixture.

  • Storage:

    • Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

    • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[5]

    • Ensure the storage area is secure and away from drains and sources of ignition.

  • Disposal Request:

    • Once the container is full or you have no further use for it, arrange for its collection by your institution's Environmental Health & Safety (EHS) department.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect prohibited Drain or Trash Disposal? collect->prohibited label Label Container with 'Hazardous Waste' & Chemical Name store Store in Satellite Accumulation Area (SAA) label->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup end End: Proper Disposal pickup->end no NO prohibited->no yes YES prohibited->yes no->label violation Regulatory Violation & Safety Hazard yes->violation

References

Personal protective equipment for handling 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 539-55-9) was publicly available at the time of this document's creation. The following safety and handling information is based on the available data for the closely related compound, 5-(1,2-Dithiolan-3-yl)pentanoic acid (CAS 1077-28-7). While these compounds share a similar core structure, their terminal functional groups (alcohol vs. carboxylic acid) may lead to differences in their toxicological and reactivity profiles. Therefore, this guidance should be used as a starting point for a comprehensive, site-specific risk assessment conducted by qualified personnel.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure the safe handling of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on the hazard profile of a structurally similar compound.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles or a face shield.To protect against potential eye irritation from splashes or dust.
Skin Protection Nitrile rubber gloves (minimum 0.11 mm thickness), lab coat, and closed-toe shoes.To prevent skin contact, which may cause irritation.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is recommended.To avoid inhalation of potentially irritating dust or aerosols.
Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the integrity of the compound and ensuring laboratory safety.

Procedure Guideline Rationale
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.To minimize exposure through inhalation and skin contact.
Storage Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8°C.[1]To prevent degradation of the compound and maintain its stability.
Incompatibilities Avoid contact with strong oxidizing agents.To prevent potentially hazardous chemical reactions.
Emergency Procedures

In the event of an accidental exposure or spill, the following immediate actions should be taken.

Exposure Type First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

Experimental Protocol: Safe Handling and Disposal

This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound in a research laboratory.

1. Preparation and Engineering Controls: 1.1. Ensure a chemical fume hood is operational and available for use. 1.2. Verify that an emergency eyewash station and safety shower are accessible. 1.3. Gather all necessary PPE as specified in the table above. 1.4. Prepare all necessary equipment and reagents for the experiment within the fume hood.

2. Handling the Compound: 2.1. Don the appropriate PPE before handling the chemical. 2.2. Conduct all weighing and transferring of the solid compound within the chemical fume hood to minimize dust generation. 2.3. If preparing a solution, add the solid to the solvent slowly to avoid splashing. 2.4. Keep the container tightly closed when not in use.

3. Waste Disposal: 3.1. All waste materials, including contaminated gloves, absorbent materials from spills, and empty containers, should be considered hazardous waste. 3.2. Place all solid waste into a clearly labeled, sealed container. 3.3. Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

4. Decontamination: 4.1. Clean all contaminated surfaces and equipment with an appropriate solvent (e.g., ethanol) followed by soap and water. 4.2. Remove and dispose of contaminated PPE as hazardous waste. 4.3. Wash hands thoroughly with soap and water after completing the work.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Don PPE Hood 2. Work in Fume Hood Prep->Hood Weigh 3. Weigh Compound Hood->Weigh Transfer 4. Transfer/Dissolve Weigh->Transfer Waste 5. Segregate Waste Transfer->Waste Decon 6. Decontaminate Workspace Waste->Decon Dispose 7. Dispose of Waste Decon->Dispose Spill Spill Spill->Waste Contain & Clean Exposure Exposure Exposure->Decon First Aid & Decontaminate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL
Reactant of Route 2
5-(1,2-DITHIOLAN-3-YL)PENTAN-1-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.